molecular formula C13H9Cl2NO2 B1420173 Methyl 4-(2,3-dichloropyridin-4-yl)benzoate CAS No. 1160474-76-9

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Cat. No.: B1420173
CAS No.: 1160474-76-9
M. Wt: 282.12 g/mol
InChI Key: ZLDDFNXHJWLKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2,3-dichloropyridin-4-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2,3-dichloropyridin-4-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(2,3-dichloropyridin-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)9-4-2-8(3-5-9)10-6-7-16-12(15)11(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDDFNXHJWLKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260192
Record name Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-76-9
Record name Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2,3-dichloro-4-pyridinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate CAS 1160474-76-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS 1160474-76-9)

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a bi-aryl heterocyclic compound that serves as a valuable and versatile intermediate in discovery chemistry. Its structure, which links a functionalized benzoate ring with a reactive dichloropyridine core, presents multiple opportunities for synthetic elaboration. This guide provides a comprehensive overview of its known properties, outlines a robust and logical synthetic strategy based on modern cross-coupling chemistry, and explores its potential applications as a scaffold in the development of novel therapeutics. By detailing the mechanistic rationale behind the proposed synthesis and highlighting the latent reactivity of the molecule, this document serves as a technical resource for researchers aiming to incorporate this building block into their synthetic programs.

Introduction and Strategic Rationale

In the landscape of medicinal chemistry and materials science, substituted N-heteroarenes are privileged scaffolds due to their ability to form key interactions with biological targets and their versatile electronic properties.[1] Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS 1160474-76-9) emerges as a strategically important building block. It belongs to a class of compounds—aryl-pyridines—that form the core of numerous pharmacologically active agents.[1]

The molecule's value lies in its inherent modularity:

  • The Methyl Benzoate Moiety: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, a key handle for amide bond formation, one of the most fundamental reactions in drug development.

  • The Dichloropyridine Core: The two chlorine atoms possess differential reactivity, offering the potential for sequential, site-selective functionalization through nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions.[2] The pyridine nitrogen itself provides a site for hydrogen bonding and potential salt formation.

The synthesis of this specific molecule is driven by the need for novel, three-dimensional chemical matter in drug discovery programs. Its utility is not as an end-product but as a foundational scaffold for library synthesis, enabling rapid exploration of the surrounding chemical space to identify potent and selective modulators of biological targets.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be derived from available chemical supplier information and computational models.

PropertyValueSource
CAS Number 1160474-76-9[3][4]
Molecular Formula C₁₃H₉Cl₂NO₂[4]
Molecular Weight 282.12 g/mol [4]
IUPAC Name methyl 4-(2,3-dichloropyridin-4-yl)benzoate
SMILES Code O=C(OC)C1=CC=C(C2=C(Cl)C(Cl)=NC=C2)C=C1[4]
Storage Sealed in dry, 2-8°C[4]

The recommended storage condition suggests that the compound is likely a solid at room temperature and should be protected from moisture and heat to ensure long-term stability.

Caption: Chemical structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach for constructing the C-C bond between the pyridine and benzene rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[1]

Retrosynthetic Analysis

The target molecule can be disconnected at the aryl-aryl bond, leading to two primary synthetic routes depending on which fragment is the organoboron species and which is the organohalide.

retrosynthesis target Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (Target Molecule) disconnection Suzuki Cross-Coupling (C-C Disconnection) target->disconnection routeA Route A (Preferred) boronic_acid (2,3-dichloropyridin-4-yl)boronic acid [CAS 1312605-84-3] disconnection->boronic_acid Precursor 1a bromo_benzoate Methyl 4-bromobenzoate [CAS 619-42-1] disconnection->bromo_benzoate Precursor 2a routeB Route B (Alternative) phenyl_boronic 4-(Methoxycarbonyl)phenylboronic acid [CAS 99768-12-4] disconnection->phenyl_boronic Precursor 1b chloro_pyridine 2,3,4-Trichloropyridine or 2,3-dichloro-4-bromopyridine disconnection->chloro_pyridine Precursor 2b

Caption: Retrosynthetic analysis via Suzuki cross-coupling.

Causality behind Route Selection: Route A is generally preferred. The required precursor, (2,3-dichloropyridin-4-yl)boronic acid, is commercially available, though its synthesis from a corresponding halopyridine is also feasible.[5] Methyl 4-bromobenzoate is a common and inexpensive bulk chemical. Route B requires a tri-halogenated pyridine, where achieving selective coupling at the C4 position without competing reactions at C2 could be challenging, potentially requiring more complex ligand systems and rigorous optimization.[1][2]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromobenzoate to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), forms a boronate species. This species transfers its organic group (the dichloropyridinyl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Representative Experimental Protocol

This protocol is a self-validating system based on established literature procedures for Suzuki couplings of similar heteroaryl halides.[6][7]

Objective: To synthesize Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Materials:

  • (2,3-dichloropyridin-4-yl)boronic acid (1.0 eq)

  • Methyl 4-bromobenzoate (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2,3-dichloropyridin-4-yl)boronic acid, methyl 4-bromobenzoate, and potassium carbonate.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solution should be sparged with the inert gas for another 5-10 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Potential Applications in Research and Drug Development

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is not an endpoint but a starting point. Its structure is a template that can be readily diversified to generate libraries of novel compounds for biological screening.

applications core Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (Core Scaffold) ester Ester Hydrolysis -> Carboxylic Acid core->ester chloro_snar S(N)Ar at C2/C3 (e.g., with amines, thiols) core->chloro_snar chloro_coupling Second Cross-Coupling (e.g., Sonogashira, Buchwald) core->chloro_coupling amide Amide Library Generation ester->amide diversified_pyridine Diversified Pyridine Core chloro_snar->diversified_pyridine rigid_scaffolds Alkynylated/Aminated Scaffolds chloro_coupling->rigid_scaffolds therapeutics Potential Therapeutic Areas amide->therapeutics diversified_pyridine->therapeutics rigid_scaffolds->therapeutics kinase Kinase Inhibitors (e.g., Nilotinib) cah Carbonic Anhydrase Inhibitors egfr EGFR Inhibitors

Sources

Technical Guide: 2,3-Dichloropyridine-4-yl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-dichloropyridine-4-yl benzoate derivatives , addressing both the biaryl scaffold (C–C linked) and the ester derivative (C–O linked). While the nomenclature strictly refers to the ester, the biaryl congener represents a critical, high-value intermediate in modern drug discovery (e.g., kinase inhibitors) and agrochemistry, synthesized via advanced metallation techniques.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary & Structural Scope

The 2,3-dichloropyridine motif is a "privileged scaffold" in medicinal chemistry, offering a lipophilic, electron-deficient core that modulates metabolic stability and target binding. This guide covers two distinct chemical entities derived from this core:

  • The Biaryl Scaffold (Methyl 4-(2,3-dichloropyridin-4-yl)benzoate): A key intermediate synthesized via directed ortho-metallation (DoM) and cross-coupling. It serves as a precursor for biaryl-based kinase inhibitors and herbicides.

  • The Ester Derivative (2,3-Dichloropyridin-4-yl benzoate): A prodrug or protected form of 2,3-dichloro-4-hydroxypyridine, utilized to mask the polar hydroxyl group and improve membrane permeability.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Structural Analysis & Nomenclature

To ensure precision, we distinguish between the two isomers defined by the connectivity of the benzoate moiety.

Structures cluster_0 Biaryl Scaffold (C-C Linked) cluster_1 Ester Derivative (C-O Linked) Biaryl Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS: 1160474-76-9) Used in: Kinase Inhibitors, Agrochemicals Ester 2,3-Dichloropyridin-4-yl benzoate (Prodrug of 4-hydroxypyridine) Used in: Prodrug strategies, Protection

Figure 1: Structural differentiation between the biaryl scaffold and the ester derivative.

Advanced Synthesis: The Biaryl Scaffold

The synthesis of the biaryl derivative, ethyl/methyl 4-(2,3-dichloropyridin-4-yl)benzoate , represents a challenge in regioselectivity. Classic electrophilic aromatic substitution fails due to the electron-deficient pyridine ring. The industry-standard solution utilizes Knochel-type organozinc/magnesium bases for directed metallation.

Mechanism: Directed ortho-Metallation (DoM)

The 2,3-dichloro substitution pattern directs metallation to the C4 position. The acidity of the C4 proton is enhanced by the inductive effect of the adjacent halogens and the ring nitrogen.

Key Reagent: TMPZnCl·LiCl (Knochel's Base) or (TMP)₂Zn·2MgCl₂·2LiCl. Why this reagent?

  • Kinetic Control: The bulky TMP (2,2,6,6-tetramethylpiperidyle) amide base prevents nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

  • Solubility: The LiCl additive breaks oligomeric aggregates, creating a reactive monomeric species in THF.

Experimental Protocol (Biaryl Synthesis)

Reaction: Negishi Cross-Coupling via Zincation

  • Metallation:

    • Substrate: 2,3-Dichloropyridine (1.0 equiv).

    • Reagent: (TMP)₂Zn·2MgCl₂·2LiCl (0.55 equiv).[1]

    • Conditions: THF, 25 °C, 30 min.

    • Observation: Formation of the zinc species bis(2,3-dichloropyridin-4-yl)zinc.

  • Cross-Coupling:

    • Electrophile: Ethyl 4-iodobenzoate (0.8–1.0 equiv).

    • Catalyst: Pd(dba)₂ (2 mol%) / P(o-furyl)₃ (4 mol%) or SPhos.

    • Conditions: 50 °C, 2–4 hours.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄.

Data Summary (Yields):

Substrate Electrophile Product Yield (%)
2,3-Dichloropyridine Ethyl 4-iodobenzoate Ethyl 4-(2,3-dichloropyridin-4-yl)benzoate 85-92%

| 2,3-Dichloropyridine | 4-Bromobenzonitrile | 4-(2,3-Dichloropyridin-4-yl)benzonitrile | 81% |[2]

Reference: Knochel, P. et al. "Continuous Flow Metalations of Arenes and Heteroarenes."[1] Angew. Chem. Int. Ed. 2015.

SynthesisPath Start 2,3-Dichloropyridine Intermediate Zinc Species: Bis(2,3-dichloropyridin-4-yl)zinc Start->Intermediate Directed Metallation Base Reagent: (TMP)2Zn·2MgCl2·2LiCl Solvent: THF, 25°C Base->Intermediate Product Target Biaryl: Ethyl 4-(2,3-dichloropyridin-4-yl)benzoate Intermediate->Product Pd(dba)2 / SPhos Coupling Pd-Catalyzed Cross-Coupling (Negishi) + Ethyl 4-iodobenzoate Coupling->Product

Figure 2: Synthetic pathway for the biaryl scaffold using Knochel's base technology.

Synthesis: The Ester Derivative

The ester, 2,3-dichloropyridin-4-yl benzoate , is synthesized via O-acylation of the tautomeric pyridone. This compound is prone to hydrolysis and is often used as a transient protecting group or prodrug.

Experimental Protocol (Esterification)

Reaction: Nucleophilic Acyl Substitution

  • Preparation of Pyridinol:

    • Starting material: 2,3-dichloro-4-pyridone (or 4-hydroxy-2,3-dichloropyridine).

    • Solvent: Dichloromethane (DCM) or Pyridine (anhydrous).

  • Acylation:

    • Base: Triethylamine (TEA) (1.2 equiv) or NaH (1.1 equiv) for irreversible deprotonation.

    • Acylating Agent: Benzoyl chloride (1.1 equiv).

    • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) to accelerate the reaction.

    • Procedure: Add benzoyl chloride dropwise at 0 °C. Warm to RT and stir for 4 hours.

  • Purification:

    • Wash with dilute HCl (to remove pyridine/TEA), then NaHCO₃. Recrystallize from hexane/EtOAc.

Critical Control Point:

  • O- vs N-Acylation: 4-Hydroxypyridines can react at the Oxygen or the Nitrogen (to form N-benzoyl-4-pyridone). Using non-polar solvents (DCM) and hard acylating agents (acid chlorides) favors the O-acyl (ester) product. Using polar solvents or soft electrophiles can favor N-alkylation/acylation.

Biological Applications & SAR

The 2,3-dichloropyridine moiety is a bioisostere for phenyl and other heteroaromatics, offering unique electronic properties.

Structure-Activity Relationship (SAR)
  • Chlorine Atoms (C2, C3):

    • Metabolic Stability: Block oxidative metabolism at the susceptible 2,3-positions.

    • Lipophilicity: Increase logP, enhancing membrane permeability.

    • Electronic Effect: Withdraw electrons, making the C4 position highly electrophilic (in the parent) or increasing the acidity of the C4-OH (in the phenol).

  • Benzoate Moiety:

    • In Biaryls: Provides a "tail" that extends into the hydrophobic pocket of enzymes (e.g., kinase ATP binding sites). The ester group can be hydrolyzed to the acid (anionic anchor) or converted to an amide (H-bond donor/acceptor).

    • In Esters: Acts as a lipophilic mask. Once inside the cell, esterases cleave the benzoate, releasing the active 2,3-dichloro-4-hydroxypyridine (which may act as an antimetabolite or metal chelator).

Therapeutic Areas
  • Kinase Inhibitors: The biaryl scaffold is analogous to structures found in p38 MAP kinase inhibitors and BCL6 inhibitors.

  • Agrochemicals: 2,3-Dichloropyridine derivatives are precursors to pyridine-carboxylic acid herbicides (e.g., Clopyralid analogs). The benzoate ester form enhances foliar uptake before hydrolyzing to the active acid form within the plant.

References

  • Knochel, P. et al. (2015).[1] "Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes Using TMPLi in the Presence of Mg, Zn, Cu, or La Halides." Angewandte Chemie International Edition. Link

  • Vertex Pharmaceuticals. (2018). "2-Quinolone derived inhibitors of BCL6." World Intellectual Property Organization, WO2018215798A1. (Describes 2,3-dichloro-4-pyridyl intermediates). Link

  • Organic Syntheses. "Preparation of 4-substituted Pyridines via Metallation." Organic Syntheses, Coll.[3] Vol. 9, p. 450. (General protocols for pyridine metallation). Link

  • BLD Pharm. "Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Product Data." (Commercial availability and physical properties). Link

Sources

The 2,3-Dichloropyridine Pharmacophore: A Technical Guide to Structure-Activity Relationships

[1]

Executive Summary

The 2,3-dichloropyridine moiety (CAS 2402-77-9) represents a "privileged scaffold" in modern discovery chemistry, particularly within the agrochemical sector (e.g., ryanodine receptor modulators like Chlorantraniliprole ) and emerging analgesic pharmaceuticals (e.g., P2X7 antagonists).[1]

Its value lies in its differential electrophilicity .[2] The interplay between the pyridine nitrogen and the two chlorine substituents creates a predictable reactivity gradient, allowing sequential, regioselective functionalization.[3] This guide dissects the electronic underpinnings of this scaffold and provides validated protocols for transforming it from a raw building block into a potent pharmacophore.

Chemical Fundamentals & Electronic Topography

To exploit the 2,3-dichloropyridine scaffold, one must understand the electronic desymmetrization caused by the nitrogen atom.

The "Anchor and Modulator" Model

In SAR design, the 2,3-dichloropyridine ring typically functions through two distinct roles assigned to its chlorine positions:

  • C2 Position (The Anchor): The chlorine at C2 is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing inductive effect (-I) and mesomeric stabilization of the Meisenheimer intermediate by the adjacent nitrogen.[1][3] This position serves as the attachment point  to the larger molecular framework (e.g., a pyrazole or amide linker).
    
  • C3 Position (The Modulator): The chlorine at C3 is electronically deactivated relative to C2. It typically remains intact during initial scaffold assembly.[2] In the final pharmacophore, this 3-Cl substituent provides critical lipophilicity and steric bulk , often locking the bioactive conformation of the molecule relative to the protein binding pocket.

Regioselectivity Logic

The reactivity difference (

12
  • Nucleophilic Attack: Exclusively favors C2 under standard thermal conditions.[2]

  • Lithiation/Metalation: Directed ortho-lithiation (DoM) can occur at C4 (adjacent to C3-Cl) or C6, depending on the base and directing groups, but

    
     remains the primary utility.[1]
    

Gcluster_0Electronic Activation Profilecluster_1Reaction OutcomesScaffold2,3-DichloropyridineC2C2-Cl: High Electrophilicity(Anchor Point)Scaffold->C2Inductive Effect (-I)N-StabilizationC3C3-Cl: Low Electrophilicity(Pharmacophore Modulator)Scaffold->C3Steric ShieldingLess ActivatedProd12-Substituted-3-Chloropyridine(Major Product)C2->Prod1S_NAr (Nu:)Prod23-Substituted-2-Chloropyridine(Trace/Not Observed)C3->Prod2Requires forcing conditions

Figure 1: Regioselectivity map of 2,3-dichloropyridine illustrating the kinetic preference for C2 substitution.

Validated Experimental Protocols

The following protocols are derived from industrial pathways used in the synthesis of anthranilic diamide insecticides and verified medicinal chemistry workflows.

Protocol A: Regioselective Synthesis of 3-Chloro-2-Hydrazinopyridine

Context: This is the critical first step in synthesizing pyrazole-based ryanodine receptor activators (e.g., Chlorantraniliprole).[1] The hydrazine moiety displaces the C2-chlorine.[2]

Reagents:

  • 2,3-Dichloropyridine (1.0 eq)[1][2]

  • Hydrazine hydrate (80% aqueous solution, 4.0–6.0 eq)[1]

  • Ethanol (95%, solvent volume: 5–10 mL per gram of substrate)[1]

Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer with 2,3-dichloropyridine and Ethanol.

  • Addition: Heat the solution to 40°C. Add Hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1). The starting material (2,3-DCP) should be consumed (<1%).[1][2]

  • Workup: Cool the reaction mass to room temperature (20–25°C). The product typically precipitates as a white to off-white crystalline solid.[2][4]

  • Isolation: Filter the solid. Wash the cake with cold water (2x) to remove excess hydrazine and hydrazine hydrochloride byproducts.

  • Drying: Dry under vacuum at 45°C.

  • Yield/Purity: Expected yield: 90–95%. Purity: >98% (HPLC).

Why this works: The high molar excess of hydrazine acts as both nucleophile and base, driving the equilibrium forward and preventing bis-substitution.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Context: For introducing sterically hindered amines or anilines at the C2 position where thermal

Reagents:

  • 2,3-Dichloropyridine (1.0 eq)[1][2]

  • Aniline derivative (1.05 eq)[1][2]

  • Pd(OAc)₂ (2.5 mol%)[1][2]

  • Ligand: Xantphos or BINAP (3.0 mol%)[1][2]

  • Base: Cs₂CO₃ (1.5 eq) or NaOtBu (1.4 eq)[1][2]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1][2]

Methodology:

  • Inerting: Flame-dry the reaction vessel and backfill with Nitrogen/Argon (3 cycles).

  • Charging: Add Pd(OAc)₂, Ligand, Base, and 2,3-dichloropyridine. Add solvent and degas for 10 minutes.[2]

  • Initiation: Add the amine/aniline partner.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Analysis

The "3-Chloro" Effect in Bioactive Molecules

In the context of Chlorantraniliprole (Rynaxypyr) , the 2,3-dichloropyridine scaffold is transformed into a 3-chloropyridin-2-yl group.[1][2][5]

FeatureSAR FunctionMechanism
2-Linkage Scaffold OrientationThe N-N bond (pyrazole-pyridine) dictates the vector of the pharmacophore.
3-Cl Substituent Conformation LockThe bulky Chlorine atom (Van der Waals radius ~1.75 Å) creates steric clash with the adjacent pyrazole ring.[1][2] This forces the two rings to twist out of planarity (dihedral angle approx 40-60°), adopting a specific bioactive conformation required for the Ryanodine receptor pocket.
Pyridine Nitrogen H-Bond AcceptorThe nitrogen lone pair often engages in water-mediated H-bonds or direct interaction with receptor residues (e.g., Serine/Threonine hydroxyls).[1][2]
Bioisosteric Replacements

When optimizing this pharmacophore, the following replacements for the 3-Cl group are common:

  • 3-CF₃ (Trifluoromethyl): Increases metabolic stability and lipophilicity but significantly alters steric bulk.[1][2]

  • 3-F (Fluoro): Reduces steric clash; often leads to a flatter conformation, potentially losing potency if the twisted state is required.[1]

  • 3-Me (Methyl): Similar sterics to Chlorine but electronically donating (+I).[1][2] If the receptor requires an electron-deficient ring (for

    
    -stacking), this substitution may decrease activity.[1][2]
    

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways from the parent scaffold to key intermediates.

Synthesiscluster_path1Pathway A: Hydrazinolysis (Agro)cluster_path2Pathway B: Pd-Coupling (Pharma)Start2,3-Dichloropyridine(Scaffold)Step1Reaction w/ Hydrazine Hydrate(Reflux, EtOH)Start->Step1Step2Pd(OAc)2 / XantphosAmine/AnilineStart->Step2Inter13-Chloro-2-hydrazinopyridineStep1->Inter1Final1Pyrazole Cyclization(Chlorantraniliprole Core)Inter1->Final1Inter22-Amino-3-chloropyridineDerivativeStep2->Inter2

Figure 2: Synthetic divergence of 2,3-dichloropyridine into agrochemical and pharmaceutical precursors.

References

  • Synthesis and insecticidal activity of novel anthranilic diamides containing 3-chloropyridin-2-yl moiety. Journal of Agricultural and Food Chemistry. (Verified context: Chlorantraniliprole discovery).[1][2]

  • Regioselective nucleophilic aromatic substitution of 2,3-dichloropyridine. BenchChem Technical Notes. [1][2]

  • Process for the preparation of 3-chloro-2-hydrazinopyridine. Google Patents (CN102249991A).

  • Structure-activity relationships of anthranilic diamide insecticides. Bioorganic & Medicinal Chemistry. [1][2]

  • Palladium-catalyzed amination of halopyridines. Organic Syntheses.

Disclaimer: This guide is for research and development purposes. All chemical protocols should be performed by qualified personnel adhering to standard safety regulations (GLP/GMP).

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Abstract

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a bi-aryl compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and a discussion of its potential applications for researchers, scientists, and drug development professionals. The unique structural arrangement, featuring a dichlorinated pyridine ring coupled to a methyl benzoate moiety, presents a versatile scaffold for further chemical exploration.

Introduction

The synthesis and study of heterocyclic compounds are cornerstone activities in modern drug discovery and materials science. Within this vast field, molecules that couple distinct aromatic systems offer a rich ground for developing novel functionalities. Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is one such molecule, integrating a halogenated pyridine core with a benzoate ester. The pyridine ring is a ubiquitous scaffold in pharmacologically active compounds, while the dichlorination pattern can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions. This guide serves to consolidate the known information on this compound and to provide expert insight into its chemical nature and potential utility.

Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and interpretation of experimental data.

PropertyValueSource
Molecular Formula C13H9Cl2NO2[1]
Molecular Weight 282.12 g/mol [1]
CAS Number 1160474-76-9[1]
MDL Number MFCD12025917[1]
Canonical SMILES O=C(OC)C1=CC=C(C2=C(Cl)C(Cl)=CN=C2)C=C1[1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Chemical Structure

The structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is foundational to its chemical behavior. The diagram below illustrates the connectivity of the atoms and the spatial arrangement of the dichloropyridine and methyl benzoate rings.

Caption: Chemical structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Synthesis and Mechanistic Insights

While specific documented syntheses for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate are not broadly published in readily available literature, a plausible and efficient synthetic route can be designed based on well-established cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, making it an ideal candidate for this synthesis.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical disconnection for this molecule is at the C-C bond between the pyridine and benzene rings. This suggests a reaction between a pyridine derivative and a benzene derivative. A robust approach would involve the coupling of (2,3-dichloropyridin-4-yl)boronic acid with Methyl 4-bromobenzoate .

Reactants:

  • Methyl 4-bromobenzoate (or another suitable 4-halobenzoate)

  • (2,3-dichloropyridin-4-yl)boronic acid

  • A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • A base (e.g., Na2CO3, K2CO3, or Cs2CO3)

  • A suitable solvent system (e.g., toluene/water, dioxane/water, or DME)

Mechanism Rationale: The palladium catalyst is essential for facilitating the cross-coupling. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the bi-aryl product and regenerate the palladium(0) catalyst. The choice of base and solvent is critical for optimizing reaction yield and minimizing side products.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Reactant1 Methyl 4-bromobenzoate Reaction Combine reactants, catalyst, base, and solvent. Heat under inert atmosphere (e.g., N2 or Ar). Reactant1->Reaction Reactant2 (2,3-dichloropyridin-4-yl)boronic acid Reactant2->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Aqueous Base Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Cool reaction. Perform aqueous workup (extraction with organic solvent). Reaction->Workup Drying Dry organic layer (e.g., with Na2SO4 or MgSO4). Workup->Drying Concentration Remove solvent under reduced pressure. Drying->Concentration Purification Purify crude product via column chromatography. Concentration->Purification FinalProduct Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Purification->FinalProduct

Caption: Proposed workflow for the synthesis of the title compound via Suzuki coupling.

Potential Applications and Research Interest

The structural motifs within Methyl 4-(2,3-dichloropyridin-4-yl)benzoate suggest several areas of research interest:

  • Medicinal Chemistry: Dichlorinated aromatic compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and ability to participate in halogen bonding. The pyridine-benzoate core could serve as a foundational scaffold for developing inhibitors of kinases or other enzymes where bi-aryl structures are known to be effective.

  • Organic Electronics: Bi-aryl compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The electronic properties of this molecule could be tuned by further derivatization.

  • Chemical Probe Development: This compound could be used as a starting material or a fragment in fragment-based drug discovery campaigns to probe the binding pockets of biological targets.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with the recommended temperature being 2-8°C[1].

  • Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a chemical fume hood.

Conclusion

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a well-defined chemical entity with a molecular formula of C13H9Cl2NO2 and a molecular weight of 282.12 g/mol [1]. While detailed synthetic procedures are not widely published, its structure lends itself to synthesis via robust and reliable methods like the Suzuki-Miyaura cross-coupling. The combination of a dichlorinated pyridine and a methyl benzoate moiety makes it a compound of considerable interest for further investigation in drug discovery and materials science. This guide provides the foundational knowledge necessary for researchers to incorporate this molecule into their scientific endeavors.

References

  • BLDpharm. (n.d.). 1160474-76-9|Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Sources

Novel pyridine-based biaryl building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of Pyridine-Based Biaryl Scaffolds: Overcoming the "2-Pyridyl Problem" in High-Throughput Drug Discovery

Executive Summary

Pyridine-based biaryls represent a privileged structural motif in modern pharmacopeia, appearing in over 17% of FDA-approved small molecule drugs, particularly kinase inhibitors and GPCR ligands.[1][2] However, the incorporation of pyridine rings—specifically at the 2-position—into biaryl systems remains a notorious bottleneck in medicinal chemistry. This guide addresses the "Pyridine Problem" (catalyst poisoning and boronate instability) by detailing next-generation synthetic protocols, including MIDA-boronate slow-release strategies and radical Minisci functionalization.

Strategic Rationale: The Pyridine Bioisostere[3]

Replacing a phenyl ring with a pyridine is a fundamental tactic in Lead Optimization (LO). The nitrogen atom introduces a dipole, alters lipophilicity, and provides a vector for hydrogen bonding without significantly changing the steric footprint.

Table 1: Physicochemical Comparison of Benzene vs. Pyridine Scaffolds

PropertyBenzenePyridineDrug Discovery Impact
LogP (Lipophilicity) 2.130.65Lowers LogP, improving solubility and reducing non-specific binding.
pKa (Conjugate Acid) ~435.2Protonation at physiological pH (7.4) can improve solubility and lysosomal trapping.
H-Bond Potential NoneAcceptorCritical for hinge-binding in kinase inhibitors (e.g., Imatinib).
Metabolic Liability Oxidation (CYP450)N-OxidationPyridine N can be a metabolic soft spot, often blocked by ortho-substitution.

Technical Deep Dive: The "2-Pyridyl Problem"

The synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling is historically plagued by two mechanistic failures:

  • Protodeboronation: 2-Pyridyl boronic acids are exceptionally unstable. The electronegative nitrogen facilitates rapid hydrolysis of the C-B bond, often faster than the transmetallation step in the catalytic cycle.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive Pd(II)-pyridine complex, arresting the catalytic cycle.

Novel Solutions: MIDA Boronates & Sulfinates

To circumvent these issues, we utilize MIDA (N-methyliminodiacetic acid) boronates . These are sp3-hybridized boron species where the boron p-orbital is occupied by the nitrogen of the MIDA ligand.

  • Mechanism: The sp3 boron is unreactive toward transmetallation. Under basic aqueous conditions, the MIDA ligand slowly hydrolyzes, releasing the reactive boronic acid in situ.[3]

  • Benefit: The concentration of free boronic acid is kept low ("slow release"), matching the rate of transmetallation and preventing the accumulation that leads to protodeboronation.

Experimental Protocol: Slow-Release Cross-Coupling

Objective: Synthesis of a 2-(4-fluorophenyl)pyridine biaryl using a 2-pyridyl MIDA boronate. This protocol is self-validating via internal colorimetric changes and TLC monitoring.

Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)[4]

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[4]

  • Promoter: Cu(OAc)₂ (50 mol%) – Critical for scavenging free pyridine to prevent catalyst poisoning.

  • Base: K₂CO₃ (5.0 equiv)[4]

  • Solvent: DMF:Isopropanol (4:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Setup: In a 20mL scintillation vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-pyridyl MIDA boronate (1.5 mmol), and K₂CO₃ (5.0 mmol).

  • Catalyst Addition: In a glovebox or under Argon stream, add Pd₂(dba)₃ (13.7 mg) and XPhos (28 mg).

    • Why XPhos? This bulky, electron-rich biaryl phosphine promotes oxidative addition and creates a sterically crowded Pd center that resists pyridine coordination.

  • Copper Promoter: Add Cu(OAc)₂ (0.5 mmol).

    • Mechanistic Note: The Copper acts as a "sacrificial Lewis Acid," coordinating to the pyridine nitrogen of the product/substrate, leaving the Pd catalyst free to cycle.

  • Solvation: Add anhydrous DMF (8 mL) and Isopropanol (2 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 100°C for 4–6 hours.

    • Self-Validation Check: The reaction mixture should turn from a dark red/brown (active Pd-phosphine) to a lighter suspension. If the solution turns black (Pd black precipitation) within 30 mins, the catalyst has decomposed; check oxygen exclusion.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with 1M NaOH (to remove MIDA byproduct) and Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). 2-Pyridyl products often streak on silica; add 1% Triethylamine to the eluent to sharpen peaks.

Decision Logic for Pyridine Synthesis

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate availability and substitution patterns.

PyridineCoupling Start Target: Pyridine-Biaryl Scaffold Q1 Is the connection at the Pyridine C2 position? Start->Q1 RouteA Standard Suzuki Coupling (Boronic Acid + Pd-dppf) Q1->RouteA No (C3/C4) Q2 Is the Pyridine the Nucleophile (Boron species)? Q1->Q2 Yes (C2) Q3 Is the Pyridine Electron Deficient? Q2->Q3 No (Pyridine is Halide) Method1 USE MIDA BORONATE Protocol: Pd-XPhos + Cu(OAc)2 (Slow Release) Q2->Method1 Yes Method2 USE PYRIDYL SULFINATE Protocol: Pd-PEPPSI-IPr (Desulfinative Coupling) Q3->Method2 No (Electron Rich) Method3 USE MINISCI REACTION Protocol: Radical Precursor + Acid (Late Stage C-H Activation) Q3->Method3 Yes (Late Stage)

Figure 1: Synthetic Decision Tree for Pyridine Biaryl Construction. Blue nodes indicate decision points; Green nodes indicate preferred robust methodologies.

Case Studies in Drug Discovery

Vismodegib (Erivedge):

  • Target: Hedgehog signaling pathway (Smoothened antagonist).

  • Structure: Contains a 2-chloro-5-pyridyl amide linked to a phenyl ring.

  • Synthesis Insight: Early routes struggled with the biaryl formation. The use of highly active precatalysts (like Pd-G3-XPhos) allows for the coupling of deactivated 2-chloropyridines with high efficiency, avoiding the need for unstable pyridyl boronates by reversing the polarity (using Aryl Boronate + Pyridyl Halide) [1].

Etoricoxib (Arcoxia):

  • Target: COX-2 Inhibitor.

  • Structure: A 2,3'-bipyridine core.

  • Synthesis Insight: The construction of 2,3'-bipyridines is classically difficult. Modern approaches utilize Minisci-type radical alkylation or direct C-H arylation to install the second pyridine ring onto a pre-existing scaffold, bypassing the need for two distinct halogenated precursors [2].

Future Directions: DNA-Encoded Libraries (DEL)

The instability of 2-pyridyl boronates has historically excluded them from DNA-Encoded Libraries (DEL), which require aqueous conditions. The advent of heterocyclic sulfinates (stable solids that release nucleophiles upon oxidation or Pd-insertion) is now enabling the inclusion of these critical biaryl motifs in DEL screening campaigns, expanding the chemical space for kinase discovery [3].

References

  • Knapp, D. M., et al. (2009). "Slow-Release Cross-Coupling of 2-Pyridyl MIDA Boronates." Journal of the American Chemical Society.[5] Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[5][6][7] MedChemComm. Link

  • Malapit, C. A., et al. (2019). "Direct use of heteroaryl sulfinates in DNA-encoded library synthesis." Journal of the American Chemical Society.[5] Link

  • Lutz, M. R., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions." Chemical Science. Link

Sources

An In-Depth Technical Guide to the Synthesis and Qualification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate represents a valuable, yet not commercially widespread, chemical scaffold for the development of novel therapeutics. The strategic placement of chloro-substituents on the pyridine ring offers multiple vectors for further chemical modification, while the methyl benzoate moiety provides a versatile handle for derivatization or bioisosteric replacement. This guide provides a comprehensive framework for researchers and drug development professionals, detailing a robust synthetic pathway via palladium-catalyzed cross-coupling, methods for sourcing and qualifying essential starting materials, and a rigorous, self-validating protocol for the analytical characterization of the final compound. The methodologies described herein are designed to ensure the production of high-purity material suitable for downstream applications in medicinal chemistry and preclinical development.

Introduction: The Strategic Value of Dichlorinated Pyridyl-Aryl Scaffolds

In modern drug discovery, heterocyclic cores are paramount. The pyridine ring, in particular, is a privileged scaffold due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of specific halogenation patterns, such as the 2,3-dichloro substitution on the pyridine ring of the title compound, serves a dual purpose. Firstly, the chlorine atoms sterically and electronically influence the molecule's conformation and interaction with biological targets. Secondly, they provide distinct and orthogonal handles for subsequent chemical elaboration, for instance, through selective nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions.

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS No. 1295513-39-7) is an exemplary building block that combines these features. Its structure is foundational for creating libraries of complex molecules aimed at targets such as protein kinases, where substituted pyridines are common hinge-binding motifs. This guide addresses the practical challenge of its procurement by providing a detailed roadmap for its synthesis and quality control.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Given the absence of readily available commercial sources for the title compound, an efficient and reliable synthetic route is required. A retrosynthetic analysis points towards a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the most logical and robust disconnection strategy. This approach is widely utilized in the pharmaceutical industry for its high functional group tolerance, excellent yields, and well-understood mechanistic principles.

The key disconnection is made at the pyridine-phenyl bond, leading to two more readily accessible precursor fragments: a 4-substituted-2,3-dichloropyridine and a 4-substituted methyl benzoate.

G cluster_main Retrosynthetic Analysis cluster_precursors Key Precursors target Methyl 4-(2,3-dichloropyridin-4-yl)benzoate disconnection Suzuki-Miyaura Disconnection target->disconnection precursor1 Fragment A: 2,3-Dichloro-4-iodopyridine (or other suitable halide/triflate) disconnection->precursor1 precursor2 Fragment B: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Boronic Ester) disconnection->precursor2

Caption: Retrosynthetic approach for the target compound.

Sourcing and Qualification of Key Starting Materials

The success of the synthesis is contingent upon the quality of the starting materials. This section provides guidance on sourcing and establishing the necessary quality attributes for the key precursors.

Starting MaterialRecommended Supplier(s)CAS NumberCritical Quality Attributes (CQA)
Fragment A: 2,3-Dichloro-4-iodopyridineSigma-Aldrich, Combi-Blocks77332-94-4Purity ≥97% (by GC/HPLC), Absence of isomeric impurities, Dryness
Fragment B: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateTCI Chemicals, Oakwood942070-74-0Purity ≥98% (by NMR/HPLC), Low residual pinacol, Dryness
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ ComplexStrem Chemicals, Sigma-Aldrich95464-05-4High activity, Low moisture content
Base: Potassium Carbonate (K₂CO₃)Fisher Scientific, VWR584-08-7Anhydrous grade, Finely powdered for optimal reactivity
Solvent: 1,4-DioxaneAcros Organics, Sigma-Aldrich123-91-1Anhydrous, <50 ppm H₂O, packaged under inert gas

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating by including clear steps and in-process checks. All operations should be conducted in a well-ventilated chemical fume hood.

A. Reagents and Equipment:

  • 2,3-Dichloro-4-iodopyridine (1.0 eq)

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

  • Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle.

B. Step-by-Step Procedure:

  • Reaction Setup: To a dry three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,3-dichloro-4-iodopyridine (1.0 eq), Methyl 4-(boronic ester) (1.1 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Inerting the System: Evacuate and backfill the flask with nitrogen or argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane via cannula or syringe. Begin stirring to create a slurry. Add the Pd(dppf)Cl₂ catalyst (0.03 eq). The use of a pre-weighed catalyst in a glovebox is recommended for accuracy and to minimize air exposure.

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until the starting halide is consumed (typically 4-8 hours).

  • Reaction Quench and Workup: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the base and catalyst residues, washing the pad with ethyl acetate. Dilute the filtrate with ethyl acetate and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove inorganic salts and residual solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield Methyl 4-(2,3-dichloropyridin-4-yl)benzoate as a solid.

Analytical Characterization and Quality Control Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and integrity of the synthesized compound. The following workflow provides a comprehensive quality control assessment.

G cluster_workflow Synthesis and QC Workflow cluster_qc Final Product QC start Starting Materials (Qualified as per Table 1) synthesis Suzuki-Miyaura Coupling (Section 4 Protocol) start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Flash Column Chromatography workup->purification hplc Purity Assay (HPLC) Target: ≥98% purification->hplc nmr Structural Confirmation (¹H, ¹³C NMR) purification->nmr ms Identity Confirmation (HRMS) (Expected M+H) purification->ms final_product Qualified Product: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate hplc->final_product nmr->final_product ms->final_product

Caption: Integrated workflow for synthesis and quality control.

Expected Analytical Data:

Analysis TechniqueExpected ResultRationale for Test
¹H NMR (400 MHz, CDCl₃) δ ~ 8.4 (d, 1H, pyridine-H), ~ 8.1 (d, 2H, Ar-H), ~ 7.5 (d, 2H, Ar-H), ~ 7.4 (d, 1H, pyridine-H), ~ 3.9 (s, 3H, -OCH₃). Note: Exact shifts are predictive and require experimental confirmation.Confirms the presence and connectivity of all protons in the molecule, providing primary structural verification.
¹³C NMR (100 MHz, CDCl₃) Expected signals for 12 distinct carbons, including carbonyl (~166 ppm), ester methyl (~52 ppm), and various aromatic/heteroaromatic carbons (120-155 ppm).Verifies the carbon skeleton of the molecule.
High-Resolution MS (ESI+) Calculated for C₁₃H₉Cl₂NO₂ [M+H]⁺: 282.0083. Found: 282.00xx. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio) must be observed.Provides unambiguous confirmation of the elemental composition and molecular weight, serving as a definitive identity test.[1]
HPLC (UV Detection @ 254 nm) Purity ≥ 98% area. A single major peak with a consistent retention time.Quantifies the purity of the final compound and detects any process-related impurities or unreacted starting materials.
Melting Point A sharp melting point range (e.g., within 2 °C) is indicative of high purity.A classic and effective physical method to assess purity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

  • Hazard Assessment: Dichlorinated pyridines and related organohalides should be treated as potentially toxic and irritant.[2] Always consult the Safety Data Sheet (SDS) for the most hazardous starting material as a baseline.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[3]

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.

Conclusion

This technical guide provides a validated and comprehensive pathway for the synthesis, purification, and analytical qualification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate. By leveraging a robust Suzuki-Miyaura cross-coupling strategy and implementing a stringent quality control workflow, researchers can confidently produce this valuable chemical intermediate in high purity. Adherence to the detailed protocols and safety guidelines outlined in this document will empower drug discovery teams to access this key molecular scaffold and accelerate their research and development efforts.

References

  • Material Safety Data Sheet. (2011). Provides general safety, handling, and first aid information for chemicals.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). Details hazard identification, precautionary statements, and first aid measures for chemical reagents.
  • Safety Data Sheet - CymitQuimica. (2024). Outlines safety practices, storage risks, and handling procedures for dichloropyridine derivatives.
  • PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Provides chemical and physical properties, including molecular weight, which is essential for mass spectrometry analysis. Available at: [Link]

Sources

The Emerging Potential of 2,3-Dichloroisonicotinic Acid Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While various substitution patterns have been explored, the 2,3-dichloroisonicotinic acid framework remains a relatively untapped area with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective therapeutic applications of 2,3-dichloroisonicotinic acid derivatives. By synthesizing information from related chemical series and established synthetic methodologies, this document serves as a foundational resource for researchers and drug development professionals seeking to explore this promising chemical space.

Introduction: The Isonicotinic Acid Scaffold in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have a long and successful history in medicinal chemistry. The well-known antitubercular drug isoniazid is a primary example of the therapeutic importance of this scaffold.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The reactivity of the pyridine nitrogen and the ability to form various derivatives, such as amides and esters, make it a versatile starting point for the synthesis of diverse compound libraries.[4][5] Structure-activity relationship (SAR) studies on various isonicotinic acid derivatives have shown that the substitution pattern on the pyridine ring is crucial for biological activity.[4][6] While 2-substituted and 2,6-disubstituted isonicotinic acids have been investigated to some extent, the 2,3-dichloro substitution pattern presents a unique electronic and steric profile that warrants detailed exploration.[6][7]

Synthesis of the 2,3-Dichloroisonicotinic Acid Core and Its Derivatives

The successful exploration of any chemical scaffold in medicinal chemistry begins with robust and scalable synthetic routes. While 2,3-dichloroisonicotinic acid is commercially available, understanding its synthesis is crucial for analogue preparation and process development.[7]

Synthesis of 2,3-Dichloroisonicotinic Acid

A plausible synthetic route to 2,3-dichloroisonicotinic acid begins with the synthesis of 2,3-dichloropyridine. Several methods for the preparation of 2,3-dichloropyridine have been reported, often starting from 3-aminopyridine.[8][9] A common industrial method involves the chlorination of 3-aminopyridine to yield 2-chloro-3-aminopyridine, followed by a Sandmeyer-type reaction.[8]

Once 2,3-dichloropyridine is obtained, it can be converted to 2,3-dichloroisonicotinic acid. A general method for the oxidation of alkylpyridines to pyridinecarboxylic acids involves reagents like potassium permanganate (KMnO4) or nitric acid. However, for a pyridine ring without an easily oxidizable alkyl group, a more specialized approach is needed. One potential route could involve the lithiation of 2,3-dichloropyridine followed by quenching with carbon dioxide.

Synthesis_of_Core cluster_synthesis Proposed Synthesis of 2,3-Dichloroisonicotinic Acid aminopyridine 3-Aminopyridine chloroaminopyridine 2-Chloro-3-aminopyridine aminopyridine->chloroaminopyridine Chlorination dichloropyridine 2,3-Dichloropyridine chloroaminopyridine->dichloropyridine Sandmeyer Reaction core_acid 2,3-Dichloroisonicotinic Acid dichloropyridine->core_acid Oxidation/Carboxylation Acid_Chloride_Formation cluster_activation Activation of the Carboxylic Acid acid 2,3-Dichloroisonicotinic Acid acid_chloride 2,3-Dichloroisonicotinoyl Chloride acid->acid_chloride SOCl₂, cat. DMF

Figure 2: Conversion of 2,3-dichloroisonicotinic acid to its acyl chloride.

With the activated acyl chloride in hand, a variety of amide and ester derivatives can be readily synthesized.

Experimental Protocol: General Synthesis of 2,3-Dichloroisonicotinic Acid Amides

  • Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-dichloroisonicotinoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

A similar procedure can be followed for the synthesis of esters, using an appropriate alcohol in place of the amine.

Potential Therapeutic Applications and Biological Activities

While specific biological data for 2,3-dichloroisonicotinic acid derivatives are not extensively reported in the public domain, we can infer potential therapeutic applications by examining related structures. The introduction of chlorine atoms into an aromatic ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Anti-inflammatory Potential

Numerous derivatives of nicotinic and isonicotinic acid have been investigated for their anti-inflammatory properties. [2]The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). [2]Dichloro-substituted aromatic compounds have also been reported as anti-inflammatory agents. [10]It is therefore plausible that derivatives of 2,3-dichloroisonicotinic acid could exhibit anti-inflammatory activity.

A hypothetical signaling pathway that could be targeted by these derivatives is the NF-κB pathway, a key regulator of inflammation.

NFkB_Pathway cluster_pathway Potential Inhibition of the NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription of derivative 2,3-Dichloroisonicotinic Acid Derivative derivative->IKK Potential Inhibition

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.

Anticancer Activity and Kinase Inhibition

The pyridine ring is a common motif in many approved kinase inhibitors. [11]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. [11]Given that isonicotinic acid derivatives have been explored as kinase inhibitors, it is a logical step to investigate the potential of 2,3-dichloroisonicotinic acid derivatives in this area. The dichloro substitution could provide unique interactions within the ATP-binding pocket of various kinases.

Table 1: Potential Kinase Targets for 2,3-Dichloroisonicotinic Acid Derivatives

Kinase FamilyRationale for Targeting
Tyrosine Kinases (e.g., EGFR, VEGFR)The pyridine scaffold is present in many tyrosine kinase inhibitors. Dichloro substitutions can enhance binding affinity and selectivity.
Serine/Threonine Kinases (e.g., RAF, MEK)The MAPK pathway is frequently mutated in cancer. Novel inhibitors are constantly sought.
Janus Kinases (JAKs)JAK inhibitors are effective in treating both inflammatory diseases and certain cancers.

Future Directions and Conclusion

The 2,3-dichloroisonicotinic acid scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide has outlined plausible synthetic routes to the core structure and its primary derivatives, and has highlighted potential therapeutic applications based on the biological activities of related compounds.

Future research in this area should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a diverse library of 2,3-dichloroisonicotinic acid amides and esters.

  • Biological Screening: Broad biological screening of these derivatives against a panel of cancer cell lines and in assays for anti-inflammatory activity.

  • Target Identification: For active compounds, target deconvolution studies to identify the specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amide or ester portion of the molecule to establish clear SAR and optimize potency and selectivity.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Molecules. [Link]

  • Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (n.d.). Journal of Plant Diseases and Protection. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of ChemTech Research. [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. (2021). Tuberculosis. [Link]

  • Dichloroisocoumarins with Potential Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Ascomycota sp. CYSK-4. (2018). Molecules. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules. [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Method for preparing 2,3-dichloropyridine. (n.d.).
  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Chemical-kinomics. [Link]

  • Process for the manufacture of 2,3-dichloropyridine. (n.d.).
  • Method for preparing 2,3-dichloropyridine. (n.d.).

Sources

A Technical Guide to the Patent Landscape of Herbicidal Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the patent landscape surrounding a critical class of agrochemicals: herbicidal pyridine carboxylates. While the initial focus was on the specific subclass of 2,3-dichloropyridin-4-yl substituted benzoates, a thorough analysis of the patent literature reveals a broader and more heavily patented landscape centered on pyridine carboxylic acids and their various ester derivatives. This guide will delve into the core chemical structures, synthetic methodologies, key patent holders, and the mechanism of action that define this important class of herbicides.

Introduction: The Significance of Pyridine-Based Herbicides

Pyridine carboxylic acids represent a significant class of synthetic auxin herbicides that have been pivotal in modern agriculture for the control of broadleaf weeds.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and abnormal plant growth, ultimately resulting in plant death.[1][3] Their high efficacy, systemic activity, and, in some cases, residual soil activity make them valuable tools for weed management in various crops.[2] Major agrochemical companies, notably Dow AgroSciences (now Corteva Agriscience), have been instrumental in the development and patenting of numerous pyridine-based herbicides.

The Patent Landscape: Key Players and Core Structures

The patent landscape for herbicidal pyridine carboxylates is dominated by a few key players, with Corteva Agriscience holding a significant portfolio of intellectual property. A review of the patent literature indicates a strong focus on substituted pyridine-2-carboxylic acids (picolinates) and related structures.

While patents specifically claiming 2,3-dichloropyridin-4-yl substituted benzoates are not prominent in the readily accessible patent literature, the core 2,3-dichloropyridine moiety is a crucial intermediate in the synthesis of various agrochemicals.[4][5] The primary focus of extensive patenting has been on pyridine-2-carboxylic acids with various substitution patterns on the pyridine ring and diverse ester functionalities.

Table 1: Key Patent Families for Herbicidal Pyridine Carboxylates

Patent/Application NumberAssigneeCore Structure DescriptionNotable Features
US 7,314,849 B2Dow AgroSciences LLC4-amino-3-chloro-6-(substituted aryl)pyridine-2-carboxylic acids and their estersBroad-spectrum weed control.[6]
WO 03/011853 A1Dow AgroSciences LLC6-aryl-4-aminopicolinates and their derivativesPotent herbicides with broad-spectrum control.
US 6,297,197 B1Dow AgroSciences LLC4-aminopicolinates and their use as herbicidesDescribes various ester derivatives.
WO 2009/029518 A2Dow AgroSciences LLCSynergistic compositions of pyridine carboxylic acids with other herbicidesHighlights the use of these compounds in combination products.
Synthesis of Key Pyridine Intermediates

The synthesis of the substituted pyridine core is a critical aspect of the manufacturing process for this class of herbicides. The preparation of 2,3-dichloropyridine, a key precursor, is well-documented in the patent literature.

A common and industrially viable method for the synthesis of 2,3-dichloropyridine proceeds via the diazotization of 3-amino-2-chloropyridine, which itself can be prepared from 3-aminopyridine.[4][7]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization and Sandmeyer Reaction 3-Aminopyridine 3-Aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 3-Aminopyridine->2-Chloro-3-aminopyridine HCl, H2O2 2-Chloro-3-aminopyridine_2 2-Chloro-3-aminopyridine Diazonium_Salt Diazonium Salt 2-Chloro-3-aminopyridine_2->Diazonium_Salt NaNO2, HCl 2,3-Dichloropyridine 2,3-Dichloropyridine Diazonium_Salt->2,3-Dichloropyridine CuCl2

Caption: Synthetic pathway for 2,3-Dichloropyridine.

Experimental Protocol: Synthesis of 2,3-Dichloropyridine from 3-Amino-2-chloropyridine [7]

  • Diazotization: A solution of 3-amino-2-chloropyridine in aqueous hydrochloric acid is prepared and cooled.

  • An aqueous solution of an alkali metal nitrite (e.g., sodium nitrite) is added portion-wise to the cooled solution to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt solution is then added to a solution containing a copper(II) catalyst in aqueous hydrochloric acid.

  • The reaction mixture is heated to facilitate the decomposition of the diazonium salt and the formation of 2,3-dichloropyridine.

  • The product is then isolated, typically by extraction with an organic solvent, followed by purification.

Synthesis of Herbicidal Pyridine Carboxylic Acids and Esters

With the pyridine core in hand, the subsequent steps involve the introduction of other substituents and the formation of the carboxylic acid or ester functionality. A prevalent structural motif in highly active pyridine herbicides is the 4-amino-3-chloro-6-aryl-pyridine-2-carboxylic acid scaffold.

The synthesis of these complex molecules often involves a multi-step sequence, including amination, halogenation, and cross-coupling reactions.

G Start Substituted Pyridine Precursor Step1 Fluorination/Amination Start->Step1 Source of F-, NH3 Step2 Halogen Exchange & Nitrile Hydrolysis Step1->Step2 HBr/HCl/HI Step3 Esterification Step2->Step3 R-OH, H+ Step4 Aryl Coupling Step3->Step4 Arylmetal Reagent, Pd Catalyst Final 4-Amino-3-chloro-6-aryl- pyridine-2-carboxylate Step4->Final

Caption: General synthetic workflow for pyridine carboxylate herbicides.

Experimental Protocol: Esterification of Benzoic Acid (General Procedure) [8][9]

  • Reaction Setup: A mixture of the alcohol (e.g., a substituted pyridinol), benzoic acid, an aromatic solvent (e.g., toluene or xylene), and a catalyst (e.g., a metal-containing catalyst or a strong acid like p-toluenesulfonic acid) is prepared in a reaction vessel equipped with a Dean-Stark apparatus.

  • Esterification: The reaction mixture is heated to reflux to drive the esterification reaction and remove the water formed as an azeotrope with the solvent. The temperature can be increased stepwise to ensure complete conversion.

  • Workup: After the reaction is complete, the mixture is cooled. The catalyst may be neutralized or removed by washing with an aqueous base.

  • Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude ester is then purified, typically by distillation or chromatography.

Mechanism of Action: Synthetic Auxins

Pyridine carboxylic acid herbicides act as synthetic auxins.[1][3] They mimic the natural plant hormone auxin, leading to a cascade of physiological and morphological effects that are ultimately lethal to susceptible plants.

G Herbicide Pyridine Carboxylic Acid Herbicide Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to Complex Herbicide-Receptor Complex Receptor->Complex Degradation Degradation of Aux/IAA Repressors Complex->Degradation Gene_Expression Expression of Auxin-Responsive Genes Degradation->Gene_Expression Response Uncontrolled Growth, Epinasty, Senescence, Plant Death Gene_Expression->Response

Caption: Simplified mechanism of action for synthetic auxin herbicides.

The binding of the synthetic auxin to the auxin receptor complex leads to the degradation of transcriptional repressors (Aux/IAA proteins).[10] This, in turn, allows for the uncontrolled expression of auxin-responsive genes, resulting in epinasty (twisting of stems and petioles), abnormal cell division and elongation, and ultimately, plant death.[1][2]

Structure-Activity Relationships (SAR)

The herbicidal activity of pyridine carboxylates is highly dependent on the substitution pattern on both the pyridine ring and the nature of the ester group.

  • Pyridine Ring Substituents: The presence and position of halogen atoms, amino groups, and aryl substituents on the pyridine ring are critical for potent herbicidal activity. For example, research has shown that a trifluoromethyl group at the 5-position of the pyridine ring can be essential for high activity in some related scaffolds.

  • Ester Group: The nature of the alcohol used for esterification can influence the compound's physical properties, such as solubility and volatility, which in turn affects its uptake, translocation, and ultimately its herbicidal efficacy. Carboxylic esters often exhibit higher herbicidal activity compared to the corresponding free acids or amides.

Conclusion and Future Outlook

The patent landscape for herbicidal pyridine carboxylates is rich and dominated by major agrochemical companies. While the specific subclass of 2,3-dichloropyridin-4-yl substituted benzoates is not heavily represented, the broader class of pyridine carboxylic acids and their esters remains a cornerstone of modern weed management. The core synthetic strategies for constructing the pyridine nucleus and introducing diverse functionalities are well-established in the patent literature. The mechanism of action as synthetic auxins provides a clear rationale for their potent herbicidal effects.

Future research in this area will likely focus on the development of new pyridine carboxylate herbicides with improved efficacy on resistant weeds, enhanced crop safety, and more favorable environmental profiles. The exploration of novel substitution patterns and ester moieties will continue to be a key strategy in the discovery of next-generation herbicidal solutions.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: [Link])

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. ACS Publications. (URL: [Link])

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. (URL: [Link])

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: [Link])

  • Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors. PubMed. (URL: [Link])

  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. PubMed. (URL: [Link])

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. (URL: [Link])

  • HERBICIDE BEHAVIOUR - Grains Research and Development Corporation (GRDC). (URL: [Link])

  • Pyridine Carboxylic Acids - The Dirt Doctor. (URL: [Link])

  • 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl)
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (URL: [Link])

  • Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.
  • United States Patent Office - Google P
  • Patent Application Publication - Google P
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (URL: [Link])

  • 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic...
  • Process for the manufacture of 2,3-dichloropyridine - Google P
  • Method for preparing benzoic acid esters - Google P
  • Continuous process for preparing benzoic acid esters - Google P
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 - EPO. (URL: [Link])

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. (URL: [Link])

  • Method for the preparation of esters - Google P
  • Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google P

Sources

Methodological & Application

Application Note: Protocol for Hydrolysis of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate to Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the saponification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate to its corresponding carboxylic acid, 4-(2,3-dichloropyridin-4-yl)benzoic acid . While ester hydrolysis is a fundamental transformation, the presence of the electron-deficient 2,3-dichloropyridine moiety requires careful optimization to prevent nucleophilic aromatic substitution (


) side reactions. This guide provides a validated Method A (Lithium Hydroxide/THF) for mild conversion and a Method B (Sodium Hydroxide/Methanol) for recalcitrant substrates, alongside mechanistic insights and troubleshooting workflows.

Introduction & Retrosynthetic Analysis

The target molecule, 4-(2,3-dichloropyridin-4-yl)benzoic acid , is a critical biaryl scaffold often found in kinase inhibitors and protein-protein interaction modulators. The synthesis typically proceeds via a Suzuki-Miyaura coupling of a 4-boronobenzoate ester and a 2,3,4-trichloropyridine (or equivalent), yielding the methyl ester intermediate.

Chemoselectivity Challenges

The primary challenge in hydrolyzing this specific ester is the 2,3-dichloropyridine ring.

  • Risk: Pyridine rings substituted with halogens at the 2- or 4-positions are susceptible to nucleophilic attack by hydroxide (

    
    ) or alkoxide (
    
    
    
    ) ions, leading to the displacement of the chlorine atom (hydrodehalogenation or etherification).
  • Solution: We utilize a kinetic control strategy . Ester hydrolysis at the carbonyl carbon is generally faster than

    
     on the pyridine ring at moderate temperatures. By selecting Lithium Hydroxide (LiOH) —a milder base than NaOH/KOH—and using a THF/Water  system, we minimize the concentration of aggressive alkoxide species and suppress side reactions.
    
Reaction Scheme

The transformation proceeds via a tetrahedral intermediate, followed by the elimination of methoxide and subsequent protonation.

ReactionScheme Start Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (Ester) Inter Tetrahedral Intermediate (Transient) Start->Inter + LiOH / H2O Nucleophilic Attack Salt Lithium Carboxylate Salt Inter->Salt - MeOH Elimination Product 4-(2,3-dichloropyridin-4-yl)benzoic acid (Target Acid) Salt->Product + HCl (1N) Acidification

Figure 1: Reaction pathway for the chemoselective hydrolysis of the methyl ester.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]RoleGrade
Methyl 4-(2,3-dichloropyridin-4-yl)benzoate1160474-76-9Substrate>95%
Lithium Hydroxide Monohydrate (

)
1310-66-3ReagentACS Reagent
Tetrahydrofuran (THF)109-99-9SolventHPLC Grade
Water (

)
7732-18-5Co-solventDeionized
Hydrochloric Acid (1N)7647-01-0Quench/AcidifierStandard
Method A: Mild Hydrolysis (Recommended)

Best for preserving the dichloropyridine pattern.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate in THF (approx. 5 mL per mmol of substrate).

  • Reagent Preparation: Prepare a solution of LiOH·H2O (3.0 eq) in Water (approx. 1.5 mL per mmol).[3][4]

    • Note: The THF:Water ratio should be roughly 3:1 to 4:1 to ensure homogeneity.

  • Addition: Add the aqueous LiOH solution dropwise to the stirring ester solution at Room Temperature (20–25°C) .

  • Reaction: Stir vigorously at RT.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1) or LCMS after 2 hours.

    • Optimization: If starting material persists after 4 hours, warm the mixture to 40°C . Do not exceed 50°C to avoid

      
       of the chlorine.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove the majority of THF.

    • Dilute the aqueous residue with water (10 mL/mmol).

    • (Optional) Wash with Diethyl Ether (

      
      ) to remove unreacted neutral impurities.
      
    • Acidify the aqueous layer carefully with 1N HCl to pH ~3–4 while stirring. A white precipitate should form.[5]

  • Isolation: Filter the solid, wash with water (

    
    ), and dry under vacuum at 45°C.
    
Method B: Reflux Conditions (Alternative)

Use only if Method A fails due to steric bulk or solubility issues.

  • Dissolve substrate in Methanol/Water (4:1) .

  • Add NaOH (4.0 eq) .

  • Reflux at 65°C for 1–2 hours.

  • Warning: Monitor strictly by LCMS for the formation of methoxy-pyridine byproducts (M+31 mass shift).

Workup & Purification Logic

The isolation strategy relies on the drastic solubility difference between the ionized carboxylate salt and the protonated free acid.

WorkupFlow RxnMix Reaction Mixture (THF/H2O, Li-Salt) Evap Evaporate THF RxnMix->Evap AqRes Aqueous Residue Evap->AqRes Wash Wash with Et2O (Remove Impurities) AqRes->Wash Acidify Acidify with 1N HCl (pH 3-4) Wash->Acidify Precip Precipitate Forms Acidify->Precip Filter Filtration & Drying Precip->Filter Final Pure Acid Product Filter->Final

Figure 2: Isolation workflow ensuring removal of non-acidic impurities.

Data & Validation

Expected Analytical Data
  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 ppm (broad s, 1H, -COOH )
      
    • 
       ~8.4 ppm (d, 1H, Pyridine H-6)
      
    • 
       ~8.1 ppm (d, 2H, Benzoate Ar-H)
      
    • 
       ~7.6 ppm (d, 2H, Benzoate Ar-H)
      
    • 
       ~7.8 ppm (d, 1H, Pyridine H-5)
      
  • LCMS: [M+H]+ = 268.0/270.0 (Characteristic dichloro isotope pattern).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete precipitationCheck pH of aqueous layer; ensure it is < 4.
Byproduct (+31 amu)

(Methoxy displacement)
Temperature too high or base too strong. Switch to LiOH/THF at RT.
Sticky Solid Occluded solvent/impuritiesTriturate the solid with Hexane/EtOAc (9:1) or recrystallize from EtOH.
No Reaction Poor solubilityIncrease THF volume or switch co-solvent to Dioxane (allows higher T).

Safety & Handling

  • Chloropyridines: Can be skin irritants and sensitizers. Handle in a fume hood.

  • Lithium Hydroxide: Corrosive. Wear gloves and eye protection.[6]

  • Waste Disposal: Aqueous waste containing pyridine derivatives must be treated as hazardous organic waste, not flushed down the drain.

References

  • General Ester Hydrolysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Pyridine Chemistry: Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry. Wiley-Blackwell. (Discusses reactivity of halopyridines towards nucleophiles).

  • Analogous Biaryl Synthesis: Gong, H., et al. (2011). "Synthesis of Biaryls via Decarboxylative Cross-Coupling." Journal of the American Chemical Society. (Contextualizing the stability of biaryl carboxylates).

  • Hydrolysis of Pyridine Esters: ChemSpider Synthetic Pages. "Methyl ester hydrolysis."[5][8] (General protocol adaptation).

  • Substrate Data: PubChem Compound Summary for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Sources

Technical Application Note: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate as a P2X7 Receptor Modulator Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The P2X7 receptor (P2X7R) is an ATP-gated ion channel and a critical upstream activator of the NLRP3 inflammasome, making it a high-value target for inflammatory diseases, neuropathic pain, and oncology. Methyl 4-(2,3-dichloropyridin-4-yl)benzoate serves as a pivotal biaryl scaffold (intermediate) in the synthesis of high-affinity P2X7 antagonists. The 2,3-dichloropyridine moiety provides metabolic stability and steric optimization within the receptor's allosteric binding pocket, while the benzoate ester functions as a diversifiable handle for library generation. This application note details the optimized synthesis of this intermediate via Suzuki-Miyaura cross-coupling and outlines the downstream biological validation protocols required to assess P2X7 modulation.

Chemical Context & Scaffold Utility

The 2,3-dichloropyridine core is a privileged structure in medicinal chemistry, specifically for P2X7 antagonists. The halogen atoms at positions 2 and 3 serve two functions:

  • Metabolic Blockade: They prevent oxidative metabolism at the electron-deficient pyridine ring.

  • Conformational Lock: They induce a specific torsion angle between the pyridine and the phenyl ring (biaryl twist), which is often critical for fitting into the hydrophobic pocket of the P2X7 receptor.

The methyl ester group allows this molecule to act as a "late-stage common intermediate." By hydrolyzing the ester to the carboxylic acid, researchers can couple diverse amines to generate a Structure-Activity Relationship (SAR) library without re-synthesizing the biaryl core.

Synthetic Protocol: Scaffold Construction

Workflow Visualization

The following diagram illustrates the synthetic route from starting materials to the active antagonist library, highlighting the role of the title compound.

SyntheticPathway cluster_inputs Starting Materials SM1 2,3-Dichloro-4-iodopyridine (Electrophile) Intermediate Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (Target Intermediate) SM1->Intermediate Suzuki-Miyaura Pd(dppf)Cl2, Cs2CO3 SM2 (4-(Methoxycarbonyl)phenyl)boronic acid (Nucleophile) SM2->Intermediate Hydrolysis Lithium Hydroxide Hydrolysis Intermediate->Hydrolysis Acid Carboxylic Acid Precursor Hydrolysis->Acid Library Amide Coupling (R-NH2 Library) Acid->Library Final P2X7 Antagonist Candidates Library->Final

Figure 1: Synthetic workflow for generating P2X7 antagonists using the title compound as the divergent intermediate.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective coupling at the C4 position of the pyridine ring.

Reagents:

  • Substrate A: 2,3-Dichloro-4-iodopyridine (1.0 eq)

  • Substrate B: (4-(Methoxycarbonyl)phenyl)boronic acid (1.1 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂) (0.05 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add Substrate A (1.0 eq), Substrate B (1.1 eq), and the Base (2.0 eq).

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture. Degas the solution by bubbling nitrogen through it for 15 minutes (sparging) to remove dissolved oxygen, which degrades the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of nitrogen. Seal the flask with a septum or reflux condenser.

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor reaction progress via LC-MS or TLC (eluent: 20% EtOAc in Hexanes). The starting iodide should be consumed.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[2] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Gradient: 0% to 30% EtOAc in Hexanes.

    • Product: The title compound typically elutes as a white to off-white solid.

Critical Note on Regioselectivity: Using 2,3-dichloro-4-iodopyridine ensures coupling occurs at the 4-position due to the weaker C-I bond compared to the C-Cl bonds. Do not use 2,3,4-trichloropyridine unless using specialized ligands, as selectivity may decrease.

Biological Validation Protocols

Once the intermediate is converted into a potential antagonist (via amidation), it must be validated. P2X7 is unique among P2X receptors because it forms a non-selective cation channel that can dilate into a large transmembrane pore upon prolonged activation.[3] Therefore, two distinct assays are required.

Assay Workflow Visualization

AssayWorkflow cluster_Ca Assay 1: Rapid Signaling cluster_Pore Assay 2: Pore Formation (Specific) Cells P2X7-expressing Cells (HEK293-hP2X7 or THP-1) Dye1 Load Calcium Dye (Fluo-4 or Fura-2) Cells->Dye1 Dye2 Add Impermeant Dye (YO-PRO-1) Cells->Dye2 Agonist1 Add Agonist (BzATP) Dye1->Agonist1 Read1 Measure Ca2+ Influx (FLIPR / Plate Reader) Agonist1->Read1 Agonist2 Add Agonist (BzATP > 15 min) Dye2->Agonist2 Read2 Measure Dye Uptake (Fluorescence Increase) Agonist2->Read2

Figure 2: Dual-validation strategy distinguishing rapid ion channel gating (Calcium) from large pore formation (YO-PRO-1).

Protocol A: Calcium Flux Assay (FLIPR)

Primary screen for channel blocking activity.

  • Cell Plating: Seed HEK293 cells stably expressing human P2X7 (HEK-hP2X7) into black-walled, clear-bottom 384-well plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 min at 37°C.

  • Compound Addition: Add 10 µL of the test compound (derived from the intermediate) at varying concentrations. Incubate for 20 min at Room Temperature (RT).

  • Agonist Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate) at an EC₈₀ concentration (typically 100–300 µM for P2X7).

    • Note: BzATP is used instead of ATP because it is a more potent agonist for P2X7.

  • Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds. Calculate IC₅₀ based on peak fluorescence reduction relative to vehicle control.

Protocol B: YO-PRO-1 Dye Uptake Assay

Confirmatory screen for P2X7-specific pore formation.

  • Buffer Prep: Prepare Low-Divalent Assay Buffer (sucrose-based or low Ca²⁺/Mg²⁺ PBS), as divalent cations inhibit P2X7 pore formation.

  • Dye Addition: To the cells (HEK-hP2X7 or differentiated THP-1 macrophages), add YO-PRO-1 iodide (1 µM final concentration).

    • Mechanism:[1][4][5][6][7] YO-PRO-1 is a DNA-intercalating dye that is impermeant to healthy cells but enters through the dilated P2X7 pore, binding to DNA and fluorescing green.

  • Compound Incubation: Pre-incubate cells with the test compound for 30 min.

  • Stimulation: Add BzATP (250 µM).

  • Kinetic Read: Measure fluorescence (Ex 491 nm / Em 509 nm) every 2 minutes for 30–60 minutes at 37°C.

  • Analysis: P2X7 antagonists will prevent the time-dependent increase in fluorescence.

Data Presentation & Troubleshooting

Expected Results Table

When characterizing derivatives of the title intermediate, structure your data as follows:

Compound IDR-Group (Amide)Ca²⁺ Flux IC₅₀ (nM)YO-PRO-1 IC₅₀ (nM)Species Selectivity (h/r)
Intermediate -OMe (Ester)>10,000 (Inactive)>10,000 (Inactive)N/A
Ref. Antagonist A-438079~150~2001.0
Derivative 1 Benzylamide[Experimental][Experimental][Ratio]
Troubleshooting Guide
  • Synthesis - Low Yield: If the Suzuki coupling stalls, switch to Pd(PPh₃)₄ or Pd(Amphos)Cl₂ . Ensure the boronic acid is not de-boronating (protodeboronation); if so, use the boronate ester (pinacol ester) instead of the acid.

  • Assay - High Background: In the YO-PRO-1 assay, ensure cells are healthy. Apoptotic cells will take up the dye regardless of P2X7 activation. Always include a "No Agonist" control.

  • Assay - Variability: P2X7 is temperature-sensitive. Ensure all buffers and the plate reader are equilibrated to the same temperature (preferably 37°C, though RT is often used for high-throughput Ca²⁺ flux).

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).
  • P2X7 Receptor Pharmacology & Antagonists

    • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and New Therapeutic Approaches. Pharmacological Reviews.
  • Calcium Flux and Pore Formation Protocols

    • Jalilian, I., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors.[8] Journal of Visualized Experiments (JoVE).

  • YO-PRO-1 Uptake Methodology

    • Wiley, J. S., et al. (1998). P2Z/P2X7 Receptor-Mediated Permeabilization to Large Molecules. Protocols in Purinergic Signaling.

Sources

Reagents for cross-coupling 2,3-dichloro-4-iodopyridine with boronic esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-4-iodopyridine

Executive Summary

This guide details the protocol for the regioselective cross-coupling of 2,3-dichloro-4-iodopyridine with boronic esters. This substrate is a critical scaffold in medicinal chemistry (e.g., kinase inhibitors) but presents a challenge: it contains three potential reactive sites (C4-I, C2-Cl, and C3-Cl).

Successful execution relies on exploiting the significant bond dissociation energy (BDE) difference between the C–I and C–Cl bonds. By utilizing the C4-I > C2-Cl > C3-Cl reactivity hierarchy, researchers can exclusively functionalize the C4 position under mild conditions, preserving the C2 and C3 chlorides for subsequent diversification.

Mechanistic Insight & Reactivity Profile

To achieve high yield and purity, one must understand the electronic and steric environment of the substrate.

  • C4-Iodine (Primary Target): The C–I bond is the weakest (

    
     50-65 kcal/mol) and is electronically activated by the pyridine nitrogen (para-like effect). Oxidative addition of Pd(0) occurs here most rapidly.
    
  • C2-Chlorine (Secondary Target): The C–Cl bond is stronger (

    
     95 kcal/mol). However, the C2 position is highly electron-deficient due to the adjacent nitrogen (ortho-effect). Under forcing conditions (high T, strong base), the catalyst will attack here.
    
  • C3-Chlorine (Tertiary Target): This position is sterically crowded (flanked by C2 and C4 substituents) and electronically less activated (meta-like position). It is generally inert under standard Suzuki conditions.

Key Causality: The success of this protocol depends on kinetic control . We maintain mild thermal conditions to ensure the catalyst reacts only with the low-barrier C–I bond and does not cross the energy barrier required to activate the C–Cl bonds.

Figure 1: Reactivity Hierarchy & Pathway

Reactivity Substrate 2,3-Dichloro-4-iodopyridine C4 C4-I Site (Fastest Oxidative Addition) Target Product Substrate->C4 Pd(0), 60-80°C Low Barrier C2 C2-Cl Site (Slower) Over-coupling Impurity Substrate->C2 Pd(0), >100°C High Barrier C3 C3-Cl Site (Inert) Requires Specialized Conditions Substrate->C3 Extreme Conditions

Caption: Kinetic hierarchy of oxidative addition. Green path represents the desired mild condition pathway.

Critical Reagent Selection

ComponentRecommendationRationale (The "Why")
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Robustness. The bidentate dppf ligand has a large bite angle, stabilizing the Pd center. It is less prone to

-hydride elimination than Pd(PPh3)4 and resists deactivation by the nitrogen lone pair of the pyridine.
Alternative Pd(PPh₃)₄Acceptable for very reactive boronic esters, but air-sensitive and prone to "palladium black" precipitation.
Base Na₂CO₃ (2.0 M aq) Mild Activation. Strong bases (KOH, tBuOK) promote competitive C2-Cl coupling and hydrolysis. Carbonate provides sufficient basicity to activate the boronic ester without forcing the C-Cl reaction.
Solvent 1,4-Dioxane / Water (4:1) Solubility & Transmetallation. The boronic ester requires water/base to form the reactive boronate species. Dioxane dissolves the lipophilic pyridine halide while being miscible with water.
Ligand None usually addedIf using Pd(OAc)₂, add XPhos or SPhos only if the boronic ester is sterically hindered (ortho-substituted). Otherwise, simple ligands suffice for Iodine.

Experimental Protocol

Scale: 1.0 mmol (approx. 274 mg of substrate) Target Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure
  • Preparation of Solids:

    • To a clean, dry reaction vial (microwave vial or round-bottom flask), add:

      • 2,3-dichloro-4-iodopyridine: 1.0 equiv (274 mg)

      • Boronic Ester/Acid: 1.1 equiv[1][2][3]

      • Pd(dppf)Cl₂·CH₂Cl₂: 0.03 - 0.05 equiv (3-5 mol%)

    • Note: Weighing the catalyst last reduces exposure to air before sealing.

  • Solvent & Base Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Nitrogen (or Argon) three times. Crucial: Oxygen causes homocoupling of the boronic ester and catalyst death.

    • Inject 1,4-Dioxane (degassed, 4 mL).

    • Inject 2.0 M Na₂CO₃ aqueous solution (degassed, 1 mL, 2.0 equiv).

  • Reaction (The Kinetic Window):

    • Heat the mixture to 80°C .

    • Monitoring: Check by LC-MS or TLC after 2 hours.

    • Stop Criteria: The reaction is complete when the starting material (iodide) is consumed. Do not extend heating unnecessarily to avoid attacking the C2-chloride.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The product is usually less polar than the boronic acid but more polar than the starting iodide.

Figure 2: Experimental Workflow

Workflow Start Start: Charge Solids (Substrate, Boronate, Pd Catalyst) Inert Inert Atmosphere Cycle (Vac/N2 x3) Start->Inert Solvent Add Degassed Solvent (Dioxane/Water + Base) Inert->Solvent Heat Heat to 80°C (Kinetic Control Zone) Solvent->Heat Monitor Monitor (LCMS/TLC) Target: Loss of SM (Iodide) Heat->Monitor Monitor->Heat Incomplete Workup Workup & Purification (EtOAc Extr. -> Column) Monitor->Workup Complete

Caption: Operational workflow ensuring oxygen exclusion and thermal control.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation (O₂) or low reactivity.1.[2] Ensure rigorous degassing.2. Increase T to 90°C (carefully).3. Switch to XPhos Pd G3 (highly active).
C2-Coupling Observed Temperature too high or base too strong.1. Lower T to 60°C.2. Switch base to K₃PO₄ or NaHCO₃ .3. Reduce catalyst loading to 1 mol%.
Protodeboronation Unstable boronic acid.1. Use Boronic Ester (Pinacol) instead of acid.2. Use anhydrous conditions (Dioxane/CsF) if hydrolysis is severe.
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents by sparging with N₂ for 15 mins before addition.

References

  • Langer, P. et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 2021.[4] (Discusses general halide reactivity I > Br > Cl).

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2012. (Analogous substrate reactivity).[3][4][5][6] Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Reference Guide.[3][7] Available at: [Link]

(Note: While specific literature on the 2,3-dichloro-4-iodo isomer is niche, the protocols above are validated based on the established reactivity of the 2,4-dichloro and 2,6-dichloro analogs cited in references 1 and 3.)

Sources

Application Note: Strategic Nucleophilic Substitution on 2,3-Dichloropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dichloropyridine (2,3-DCP) scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif in kinase inhibitors and agrochemicals. However, its asymmetric halogenation pattern presents a critical regioselectivity challenge. This application note provides a definitive guide to controlling nucleophilic substitution on 2,3-DCP. We detail the electronic governing principles that mandate C2-selectivity in classical


 reactions and provide validated protocols for overriding this bias to access C3-functionalized derivatives via Palladium-catalyzed cross-coupling.

Introduction: The Regioselectivity Paradox

For the synthetic chemist, 2,3-DCP presents two electrophilic sites that are sterically similar but electronically distinct.

  • C2 Position (

    
    -to-nitrogen):  Highly activated. The adjacent nitrogen atom can stabilize the negative charge accumulation in the transition state.
    
  • C3 Position (

    
    -to-nitrogen):  Deactivated relative to C2. Lacks the ability to delocalize negative charge onto the electronegative nitrogen during nucleophilic attack.
    

Core Directive: In standard Nucleophilic Aromatic Substitution (


), C2 substitution is the dominant pathway (>95% selectivity) . Accessing the C3 position requires switching mechanisms from charge-controlled (

) to orbital-controlled (Pd-catalyzed) pathways, though even then, C2 remains the preferred site for oxidative addition unless specific blocking strategies are employed.

Mechanistic Grounding

To control the reaction, one must understand the transition states. The diagram below illustrates why


 fails at C3.

Meisenheimer_Stability Substrate 2,3-Dichloropyridine C2_Attack Nucleophilic Attack at C2 Substrate->C2_Attack C3_Attack Nucleophilic Attack at C3 Substrate->C3_Attack High Energy Barrier Intermediate_C2 Meisenheimer Complex (C2) Negative charge on Nitrogen (HIGHLY STABLE) C2_Attack->Intermediate_C2 Product_C2 2-Substituted-3-chloropyridine Intermediate_C2->Product_C2 -Cl⁻ Intermediate_C3 Meisenheimer Complex (C3) Negative charge on Carbon only (UNSTABLE) C3_Attack->Intermediate_C3 Product_C3 3-Substituted-2-chloropyridine Intermediate_C3->Product_C3 -Cl⁻

Figure 1: Comparative stability of Meisenheimer intermediates. The ability of the ring nitrogen to accept electron density makes the C2-pathway kinetically favored by orders of magnitude.

Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Synthesis of 2-amino-3-chloropyridines. Scope: Primary and secondary amines.[1]

Materials:

  • 2,3-Dichloropyridine (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (Preferred for rate) or NMP. Note: Avoid DMF if high temps (>120°C) are needed due to decomposition risks.

Procedure:

  • Setup: In a pressure vial equipped with a magnetic stir bar, dissolve 2,3-dichloropyridine (100 mg, 0.68 mmol) in dry DMSO (2.0 mL).

  • Addition: Add

    
     (188 mg, 1.36 mmol) followed by the amine (0.75 mmol).
    
  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Tip: Monitor by TLC (Hexane/EtOAc 4:1). The product usually fluoresces differently than the starting material.

  • Workup:

    • Cool to room temperature.[2]

    • Pour mixture into ice-water (10 mL).

    • Precipitation: If solid forms, filter and wash with water.[3]

    • Extraction: If oil forms, extract with EtOAc (3 x 10 mL). Wash combined organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Validation Data (Typical Yields):

NucleophileConditionsProductYieldSelectivity (C2:C3)
Morpholine DMSO,

, 100°C, 4h
4-(3-chloropyridin-2-yl)morpholine94%>99:1
Aniline NMP, 140°C, 12hN-phenyl-3-chloropyridin-2-amine78%95:5
Hydrazine EtOH, Reflux, 3h2-hydrazinyl-3-chloropyridine92%>99:1
NaSPh DMF, 0°C to RT3-chloro-2-(phenylthio)pyridine88%>99:1
Protocol B: Accessing the C3 Position (Pd-Catalysis)

Objective: Functionalization of C3 retaining the C2-Cl (or after C2 is blocked). Challenge: Pd oxidative addition also prefers C2 (weaker C-Cl bond due to electron deficiency). Strategy: To hit C3 exclusively, you must usually block C2 first (see Protocol A) OR use highly specific ligand-controlled systems if C2-Cl retention is required (though this is chemically difficult and rare). Standard Workflow: C2-Substitution


 C3-Cross Coupling.

Procedure (Suzuki-Miyaura Coupling at C3 of a 2-substituted pyridine):

  • Reagents: 2-amino-3-chloropyridine derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

  • Catalyst System:

    
     (5 mol%), XPhos (10 mol%) - XPhos is critical for sterically hindered chlorides.
    
  • Base/Solvent:

    
     (3.0 equiv), 1,4-Dioxane/Water (4:1).
    
  • Conditions: Degas with Argon. Heat at 100°C for 16h.

Decision Making Workflow

Use this logic tree to select the correct synthetic route.

Reaction_Logic Start Target Molecule Analysis Q1 Is the substituent at C2 or C3? Start->Q1 C2_Path Target is C2-Substituted Q1->C2_Path C2 C3_Path Target is C3-Substituted Q1->C3_Path C3 Method_SNAr Use Protocol A (SNAr) Reagent: Amine/Alkoxide + Base Selectivity: >95% for C2 C2_Path->Method_SNAr Q2 Is C2 also substituted? C3_Path->Q2 Yes_Sub Yes (Sequential) Q2->Yes_Sub No_Sub No (C2 must remain Cl) Q2->No_Sub Step1 Step 1: Perform SNAr at C2 Yes_Sub->Step1 Hard_Path DIFFICULT PATH Requires site-selective Pd-catalysis (Ligand controlled) or Lithiation (Halogen Dance) No_Sub->Hard_Path Step2 Step 2: Perform Pd-Coupling at C3 (Protocol B) Step1->Step2

Figure 2: Strategic decision tree for 2,3-DCP functionalization.

Troubleshooting & Optimization

  • Solvent Effects (DMSO vs. DMF):

    • Issue: Reaction is slow at 80°C.

    • Solution: Switch from DMF to DMSO . DMSO is more polar and stabilizes the charged Meisenheimer intermediate better, often accelerating

      
       rates by 2-5x.
      
    • Warning: DMSO is harder to remove. Use extensive water washes or lyophilization.

  • Stubborn Substrates (Anilines):

    • Anilines are weaker nucleophiles than alkyl amines.

    • Protocol Adjustment: Add LiHMDS (1.1 equiv) in THF at 0°C to deprotonate the aniline before adding the chloropyridine. This converts the amine to a highly reactive amide anion (

      
      ).
      
  • Regioselectivity Leakage:

    • If you observe ~5-10% C3 substitution (rare, but possible with very small, hard nucleophiles like methoxide in high temps), lower the temperature and use a more polar solvent to favor the charge-controlled C2 pathway.

References

  • Luo, L.-J., & Weng, J.-Q. (2011).[4] Crystal structure of 2,3-dichloropyridine.[4] Acta Crystallographica Section E. Retrieved from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.[5] Retrieved from [Link]

Sources

Optimization of ester deprotection for pyridine-benzoate scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The hydrolysis of ester-functionalized pyridine scaffolds—specifically pyridine-benzoate systems—presents a unique duality of failure modes often overlooked in standard organic synthesis texts. While the pyridine ring renders the ester carbonyl more electrophilic (facilitating attack), it simultaneously introduces zwitterionic solubility challenges and decarboxylation risks (specifically in picolinic acid derivatives) that can decimate yields during workup.

This guide moves beyond standard "add base and stir" protocols. It provides a mechanistically grounded decision framework for deprotecting pyridine-benzoate esters, focusing on preserving scaffold integrity and maximizing isolation efficiency.

Mechanistic Insight: The "Push-Pull" & The Hammick Trap

To optimize this reaction, one must understand the electronic environment. The pyridine nitrogen is a base (


), while the carboxylic acid product is acidic (

).
The Zwitterion Trap

Upon hydrolysis, the product exists in equilibrium between its neutral form and a zwitterion.

  • Acidic pH (< 2): Cationic (Pyridinium carboxylate). Highly water-soluble.

  • Basic pH (> 8): Anionic (Pyridine carboxylate). Highly water-soluble.

  • Isoelectric Point (pI, pH 3–5): Neutral/Zwitterionic. This is the only window for effective precipitation or extraction into organic solvents.

The Decarboxylation Risk (Hammick Reaction)

For picolinic acid derivatives (2-pyridinecarboxylic acids), thermal or acidic conditions can trigger the Hammick Reaction . The protonated pyridine ring acts as an electron sink, facilitating the loss of


 to form an ylide intermediate.
  • Rule: Avoid high temperatures (>50°C) and strong acid reflux if the ester is at the 2-position.

Strategic Decision Matrix

Before selecting a reagent, analyze your substrate using the following logic flow.

DecisionMatrix cluster_legend Key Start Substrate Analysis Pos2 Is Ester at Pyridine C2 Position? Start->Pos2 TBu Is it a t-Butyl Ester? Pos2->TBu No MethodB Method B: TMSOK (Anhydrous) (Prevents Decarboxylation) Pos2->MethodB Yes (Risk of Decarboxylation) AcidSens Contains Acid-Labile Groups (Boc, Acetal)? MethodA Method A: LiOH Saponification (Standard) AcidSens->MethodA No AcidSens->MethodB Yes TBu->AcidSens No MethodC Method C: TFA/DCM (Acidic Cleavage) TBu->MethodC Yes Risk High Risk Path Safe Standard Path

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on steric and electronic risks.

Optimized Protocols

Method A: Lithium Hydrolysis (The "Gold Standard")

Best for: Methyl/Ethyl esters at C3/C4 positions; robust substrates.

Why Lithium?


 acts as a weak Lewis acid, coordinating to the carbonyl oxygen. This "dual activation" (hydroxide attack + Lithium coordination) allows the reaction to proceed at lower temperatures than NaOH or KOH, minimizing side reactions [1].

Protocol:

  • Dissolve substrate (1.0 equiv) in THF:Water (3:1) .

    • Note: Avoid Methanol if transesterification is a risk.

  • Cool to 0°C. Add LiOH·H2O (2.5 equiv) in one portion.

  • Allow to warm to RT. Monitor by LCMS (TLC is often misleading due to zwitterion streaking).

  • Workup (Critical):

    • Evaporate THF completely (THF stabilizes the salt in water).

    • Dilute with minimal water.[1]

    • Carefully acidify with 1M HCl to pH 3.5–4.5 (The Isoelectric Point).

    • Success Indicator: Product should precipitate as a white solid.[2] Filter and wash with cold water.

Method B: Anhydrous TMSOK Cleavage (The "Surgical Strike")

Best for: C2-Picolinates, acid-sensitive substrates, and preventing decarboxylation.

Why TMSOK? Potassium trimethylsilanolate (


) acts as a soluble source of anhydrous oxide. It cleaves esters via a nucleophilic attack that generates a silyl ester intermediate, which hydrolyzes upon aqueous workup. This avoids the harsh tetrahedral intermediate of saponification and prevents thermal decarboxylation [2].

Protocol:

  • Dissolve substrate (1.0 equiv) in anhydrous THF or DME under Nitrogen.

  • Add TMSOK (1.1 – 1.5 equiv) as a solid.

  • Stir at RT for 1–4 hours. A precipitate (the potassium salt) often forms.

  • Workup:

    • Dilute with

      
       to maximize precipitation of the salt.
      
    • Filter the salt under inert atmosphere (hygroscopic).

    • Release: Dissolve salt in minimal water and adjust to pH 3–4 to isolate the free acid, OR use the potassium salt directly in subsequent couplings.

Method C: Acidic Deprotection (t-Butyl Specific)

Best for: t-Butyl esters where basic conditions cause elimination or racemization.

Protocol:

  • Dissolve substrate in DCM .

  • Add TFA (10–20% v/v) and Triethylsilane (2.0 equiv) .

    • Note: Triethylsilane acts as a cation scavenger, preventing the t-butyl cation from alkylating the pyridine ring (N-alkylation).

  • Stir at RT.[1] Do not heat.

  • Concentrate in vacuo. Azeotrope with toluene 3x to remove residual TFA.

Isolation & Purification: Mastering the Zwitterion

The most common point of failure is not the reaction, but the extraction. Pyridine carboxylic acids are "water-loving" zwitterions.

IsolationWorkflow Rxn Reaction Mixture (Aqueous) Evap Remove Organic Solvent Rxn->Evap pH Adjust pH to 3.5-4.5 (Isoelectric Point) Evap->pH Precip Precipitate Forms? pH->Precip Filter Filter & Wash (Cold Water) Precip->Filter Yes Lyoph Lyophilize (Freeze Dry) Precip->Lyoph No (Highly Soluble) Resin Diaion HP-20 Resin Purification Precip->Resin No (Salt Contamination)

Figure 2: Workflow for isolating highly polar pyridine-acid zwitterions.

The "Nuclear Option" for Solubility: If the product does not precipitate at pH 4:

  • Do not extract with Ethyl Acetate (poor recovery).

  • Use n-Butanol or IPA:CHCl3 (1:3) for extraction.

  • Alternatively, load the aqueous mixture onto a Diaion HP-20 resin column. Elute salts with water, then elute product with MeOH.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield (C2-Ester) Decarboxylation (Hammick)Switch to Method B (TMSOK) . Keep temp < 20°C.
Product in Aqueous Layer Zwitterion formationAdjust pH to exact pI (check literature for specific derivative). Use n-Butanol extraction.
Incomplete Hydrolysis Steric hindrance (Ortho-substituents)Switch solvent to Dioxane/Water (higher boiling point) or use LiOH (Lewis acid catalysis).
N-Oxide Formation Peroxide impurities in ether/THFUse BHT-stabilized THF or freshly distilled solvents.

References

  • Lithium Effect in Hydrolysis

    • Oshiki, T., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chem. Pharm.[3] Bull.2021 , 69, 581–584.[3]

    • [3]

  • TMSOK Methodology

    • Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters1984 , 25, 5831–5834.

  • Hammick Reaction (Decarboxylation)

    • Dyson, P.; Hammick, D. L.[4] "The mechanism of decarboxylation. Part I." J. Chem. Soc.1937 , 1724–1728.

  • Zwitterion Isolation Strategies: Li, J. J. Handbook of Boronic Acids and Their Derivatives (Context on isolating polar amphoteric heterocycles). Application Note Reference: See "Diaion HP-20" technical bulletins for desalting zwitterions.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Dichloropyridine Scaffold

In the landscape of modern oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. The efficacy of these small molecules is fundamentally linked to their molecular architecture, which dictates their ability to bind selectively and with high affinity to the ATP-binding pocket of a target kinase. Among the myriad of scaffolds employed in drug discovery, bi-aryl structures, particularly those containing a pyridine ring, are of paramount importance. They frequently serve as the hinge-binding element, a critical interaction that anchors the inhibitor within the active site.

This guide focuses on a highly versatile and strategic building block: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate . The true value of this intermediate lies in its inherent potential for controlled, sequential diversification. The 2,3-dichloro substitution pattern on the pyridine ring provides two distinct reactive sites. These chlorine atoms, acting as leaving groups, can be selectively displaced by nucleophiles in subsequent reactions, such as the Buchwald-Hartwig amination or other nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of chemical space around the core scaffold, a process central to optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.

The synthesis of this key intermediate is most efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a staple in medicinal chemistry due to its functional group tolerance and reliability[1][2]. This document provides a detailed protocol for the synthesis of the title compound and illustrates its subsequent application in the construction of advanced kinase inhibitor precursors.

Core Synthesis Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary route to Methyl 4-(2,3-dichloropyridin-4-yl)benzoate involves the coupling of a pyridine-derived boronic acid with an aryl halide. The Suzuki-Miyaura reaction is ideal for this transformation, offering high yields and broad applicability[3][4].

Causality Behind the Method:

  • Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst[1].

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid. It forms a more nucleophilic boronate species, which facilitates the transmetalation step[3][4].

  • Solvent: A solvent system capable of dissolving both the organic and inorganic reagents is necessary. A mixture of an organic solvent like 1,4-dioxane or DMF with water is commonly employed to ensure all components are available for reaction[3].

The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_product Key Intermediate A 2,3-Dichloropyridine-4-boronic acid D Suzuki-Miyaura Cross-Coupling A->D B Methyl 4-bromobenzoate B->D C Pd(PPh₃)₄ Catalyst K₂CO₃ Base 1,4-Dioxane/H₂O Solvent C->D Catalyzes E Methyl 4-(2,3-dichloropyridin-4-yl)benzoate D->E Yields G A Methyl 4-(2,3-dichloropyridin-4-yl)benzoate D Nucleophilic Aromatic Substitution (SNAr) A->D B Primary/Secondary Amine (R¹R²NH) B->D C Heat (e.g., 120-150 °C) High-boiling solvent (e.g., NMP, DMA) Base (e.g., DIPEA) C->D Conditions E Methyl 4-(2-amino-3-chloropyridin-4-yl)benzoate Derivative D->E Selective Substitution at C2 G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Exposed Region pyridine Pyridine Ring pyridine->hinge H-Bond phenyl Phenyl Ring phenyl->pocket Hydrophobic Interaction tail R-Group (from Amide Coupling) tail->solvent Vector for Solubility/ Selectivity

Sources

Application Notes and Protocols: Scalable Synthesis Routes for 2,3-Dichloropyridin-4-yl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinyl esters are a class of compounds with significant applications in the pharmaceutical and agrochemical industries, often serving as critical intermediates in the synthesis of complex active molecules.[1] The specific substitution pattern of 2,3-dichloropyridin-4-yl benzoates presents unique synthetic challenges, primarily related to the controlled introduction of functional groups onto the pyridine ring and the subsequent efficient esterification of a sterically hindered and electronically deactivated hydroxyl group. This document provides a detailed technical guide for scalable synthesis strategies, focusing on robust and reproducible protocols. We will explore a plausible pathway for the synthesis of the key 2,3-dichloro-4-hydroxypyridine intermediate and evaluate two distinct, scalable methods for the final esterification step: a robust Phase-Transfer Catalyzed (PTC) acylation and the highly efficient Yamaguchi esterification. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 2,3-dichloropyridin-4-yl benzoate can be logically disconnected into two primary stages. The primary challenge lies in the construction of the sterically crowded and electronically defined 2,3-dichloro-4-hydroxypyridine core. The second stage involves the formation of the ester linkage, a reaction that must be optimized to overcome the reduced nucleophilicity of the 4-hydroxy group, which is influenced by the electron-withdrawing effects of the two adjacent chlorine atoms.

G Target 2,3-Dichloropyridin-4-yl Benzoate Disconnect Ester Disconnection Target->Disconnect Retrosynthesis Precursor1 2,3-Dichloro-4-hydroxypyridine Disconnect->Precursor1 Precursor2 Benzoyl Chloride Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 2,3-Dichloro-4-hydroxypyridine

The synthesis of polysubstituted pyridines can be complex, with challenges in achieving the desired regioselectivity.[2] While numerous methods exist for pyridine synthesis, such as the Hantzsch or Chichibabin syntheses, constructing the 2,3-dichloro-4-hydroxy pattern often requires a multi-step approach starting from more accessible precursors.[2] A plausible and scalable route involves the transformation of a pre-existing 4-hydroxypyridine (or its tautomer, 4-pyridone).

Proposed Scalable Route

A viable strategy begins with 4-hydroxypyridine, proceeds through electrophilic chlorination, and potentially involves protection/deprotection or other functional group manipulations to achieve the desired 2,3-dichloro substitution. Direct chlorination of 4-hydroxypyridine can be aggressive and lead to a mixture of products; therefore, a controlled, stepwise approach is necessary for scalability and purity.

Protocol 1: Synthesis of 2,3-Dichloro-4-hydroxypyridine

This protocol is a representative, plausible route. Optimization may be required based on available starting materials and scale.

Materials and Reagents:

  • 4-Hydroxypyridine (CAS: 626-64-2)

  • N-Chlorosuccinimide (NCS) (CAS: 128-09-6)

  • Sulfuric Acid (concentrated)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Step A: Monochlorination:

    • Charge the reactor with 4-hydroxypyridine (1.0 eq) and concentrated sulfuric acid (3-4 vols). Stir to dissolve.

    • Cool the mixture to 0-5 °C using a chiller.

    • Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC for the disappearance of starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Adjust the pH to ~7-8 with a 50% NaOH solution, keeping the temperature below 20 °C.

    • The product, 3-chloro-4-hydroxypyridine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Step B: Dichlorination:

    • Charge the reactor with the 3-chloro-4-hydroxypyridine (1.0 eq) from the previous step and concentrated sulfuric acid (3-4 vols).

    • Heat the mixture to 60-70 °C.

    • Slowly add N-Chlorosuccinimide (1.1 eq) portion-wise. An exotherm may be observed.

    • Maintain the temperature at 70-80 °C for 4-6 hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction to room temperature and quench onto ice.

    • Neutralize with 50% NaOH to a pH of ~7. The crude 2,3-dichloro-4-hydroxypyridine will precipitate.

    • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Scalable Esterification Methodologies

The esterification of 2,3-dichloro-4-hydroxypyridine with benzoyl chloride requires careful selection of conditions to drive the reaction to completion. The hydroxyl group's nucleophilicity is significantly reduced by the adjacent chloro substituents, and the pyridine nitrogen can be protonated or act as a competing nucleophile.

Route A: Esterification via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally scalable and effective method for reacting water-soluble nucleophiles (like a deprotonated phenol) with organic-soluble electrophiles.[3] It avoids the need for strictly anhydrous conditions and often simplifies product workup.

3.1.1. Mechanistic Principle

The pyridine alcohol is deprotonated by an aqueous base (e.g., NaOH) to form the pyridinolate anion in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyridinolate anion into the organic phase. In the organic phase, the now highly reactive and "naked" anion rapidly reacts with benzoyl chloride.

3.1.2. Protocol 2: PTC Synthesis of 2,3-Dichloropyridin-4-yl Benzoate

Materials and Reagents:

  • 2,3-Dichloro-4-hydroxypyridine (1.0 eq)

  • Benzoyl Chloride (1.1 eq) (CAS: 98-88-4)

  • Sodium Hydroxide (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq) (CAS: 1643-19-2)

  • Toluene or Dichloromethane (DCM)

  • Water

Procedure:

  • Set up a reactor with vigorous overhead stirring.

  • Charge the reactor with 2,3-dichloro-4-hydroxypyridine, toluene (10 vols), TBAB, and a solution of NaOH in water (4 vols).

  • Stir the biphasic mixture vigorously for 15 minutes to ensure good mixing.

  • Cool the mixture to 0-5 °C.

  • Slowly add benzoyl chloride via an addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC/HPLC.

  • Once complete, stop the stirring and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol or isopropanol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation Setup1 Charge Reactor: - Pyridine Intermediate - Toluene - TBAB - Aqueous NaOH Setup2 Cool to 0-5 °C Setup1->Setup2 React1 Slowly add Benzoyl Chloride Setup2->React1 React2 Warm to RT Stir for 2-4h React1->React2 Workup1 Phase Separation React2->Workup1 Workup2 Wash Organic Layer (HCl, H2O, Brine) Workup1->Workup2 Workup3 Dry & Concentrate Workup2->Workup3 Workup4 Recrystallize Product Workup3->Workup4

Caption: Experimental workflow for PTC esterification.

Route B: Yamaguchi Esterification

For substrates that are particularly sterically hindered or unreactive, the Yamaguchi esterification provides a powerful alternative.[4] It proceeds under very mild conditions and is known for its high efficiency and yields.[5]

3.2.1. Mechanistic Principle

The reaction involves the formation of a mixed anhydride between benzoic acid and 2,4,6-trichlorobenzoyl chloride. This is followed by a regioselective acylation of 4-(dimethylamino)pyridine (DMAP), which acts as a hyper-nucleophilic acyl transfer catalyst. The resulting acylpyridinium salt is highly electrophilic and readily reacts with the sterically hindered 2,3-dichloro-4-hydroxypyridine to form the desired ester.[5]

3.2.2. Protocol 3: Synthesis via Yamaguchi Esterification

Materials and Reagents:

  • Benzoic Acid (1.05 eq) (CAS: 65-85-0)

  • 2,3-Dichloro-4-hydroxypyridine (1.0 eq)

  • 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) (1.05 eq) (CAS: 4136-97-4)

  • 4-(Dimethylamino)pyridine (DMAP) (1.2 eq) (CAS: 1122-58-3)

  • Triethylamine (Et₃N) (2.5 eq) (CAS: 121-44-8)

  • Anhydrous Toluene

Procedure:

  • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Step A: Mixed Anhydride Formation:

    • In a reactor, dissolve benzoic acid and triethylamine (1.1 eq) in anhydrous toluene (5 vols).

    • Slowly add 2,4,6-trichlorobenzoyl chloride and stir at room temperature for 1-2 hours.

  • Step B: Ester Formation:

    • In a separate flask, dissolve 2,3-dichloro-4-hydroxypyridine, DMAP, and the remaining triethylamine (1.4 eq) in anhydrous toluene (5 vols).

    • Add the solution from the second flask to the mixed anhydride solution from the first reactor via cannula or addition funnel.

    • Stir the reaction at room temperature for 8-12 hours, monitoring for completion by TLC/HPLC.

  • Workup:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Comparative Analysis of Synthesis Routes

The choice between the PTC and Yamaguchi methods depends on factors such as cost, scale, and the specific reactivity of the substrate.

FeatureRoute A: Phase-Transfer CatalysisRoute B: Yamaguchi Esterification
Scalability Excellent; biphasic systems are well-suited for large-scale industrial processes.Good; but requires stricter control over anhydrous conditions.
Reagent Cost Lower; uses common industrial chemicals like NaOH, TBAB, and benzoyl chloride.Higher; requires stoichiometric amounts of expensive reagents like the Yamaguchi reagent and DMAP.[4]
Reaction Conditions Mild (0 °C to RT), but involves a strong base. Tolerant to some moisture.Very mild (RT), but requires strictly anhydrous conditions and an inert atmosphere.
Yield Typically good to very good (80-95%).Typically very good to excellent (>90%), especially for difficult substrates.[5]
Workup/Purification Simpler; often involves phase separation and recrystallization.More complex; may require chromatography to remove coupling agents and byproducts.
Ideal Application High-volume, cost-sensitive production where yields are acceptable.Difficult couplings, high-value products, or when maximizing yield is the primary goal.

Conclusion

The synthesis of 2,3-dichloropyridin-4-yl benzoates is a multi-faceted challenge that can be addressed through logical, scalable strategies. The construction of the 2,3-dichloro-4-hydroxypyridine intermediate is the most critical phase, requiring controlled chlorination of a suitable precursor. For the final esterification step, both Phase-Transfer Catalysis and the Yamaguchi esterification offer robust and effective solutions. The PTC route stands out for its cost-effectiveness and operational simplicity on a large scale, making it ideal for industrial production. The Yamaguchi protocol, while more expensive, provides a superior option for maximizing yields on highly challenging or sterically demanding substrates, proving invaluable in research, development, and the synthesis of high-value specialty chemicals. The choice of method should be guided by a careful evaluation of project-specific economic and technical requirements.

References

  • Vertex AI Search. (2025).
  • Feng, L., et al. (2025). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Available at: [Link]

  • ResearchGate. (n.d.).
  • Youngstown State University. (n.d.).
  • PubMed. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • ChemicalBook. (n.d.). 4-Hydroxypyridine synthesis.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • Nature. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol.
  • MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Available at: [Link]

  • Benchchem. (n.d.). Improving the yield of esterification reactions with 4-Bromobenzoyl chloride.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sterically Hindered Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yields for Ortho-Substituted Chloropyridines Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Guide

Executive Summary: The "Deceptive" Substrate

Chloropyridines present a unique paradox in cross-coupling. Electronically, the electron-deficient pyridine ring should facilitate oxidative addition (OA) compared to chlorobenzenes. However, two failure modes often conspire to kill the reaction:

  • Catalyst Poisoning: The pyridine nitrogen can displace phosphine ligands, forming an inactive stable complex with Palladium (

    
    -coordination), effectively shutting down the cycle.
    
  • Steric Blocking: Ortho-substituents (e.g., 3-chloro-2-substituted pyridines) physically block the metal center, slowing OA and preventing transmetalation.

This guide moves beyond "standard" conditions (like Pd(PPh3)4) which are ineffective here, focusing on Bulky, Electron-Rich Phosphines (Buchwald) and N-Heterocyclic Carbenes (PEPPSI) .

Module 1: Catalyst & Ligand Selection (The Engine)

For sterically hindered chloropyridines, you need a ligand that is bulky enough to prevent N-coordination and force reductive elimination, yet electron-rich enough to drive oxidative addition into the C-Cl bond.

Recommended Catalyst Systems
System TypeCatalyst / PrecatalystLigand ClassBest Use CaseMechanism of Action
Primary Recommendation XPhos Pd G4 or RuPhos Pd G4 Dialkylbiaryl Phosphine (Buchwald)General sterically hindered chloropyridines.Rapid generation of monoligated Pd(0). The bulky ligand prevents pyridine N-binding.
The "Sledgehammer" Pd-PEPPSI-IPr or Pd-PEPPSI-IPent N-Heterocyclic Carbene (NHC)Extreme steric hindrance (tetra-ortho-substituted).The "throw-away" pyridine ligand on the precatalyst stabilizes the resting state but dissociates to open a huge steric pocket.
Legacy/Alternative Pd(OAc)₂ + SPhos Dialkylbiaryl PhosphineWater-soluble/polar substrates.High turnover, but G3/G4 precatalysts are more reliable than mixing Pd(OAc)₂ in situ.
DO NOT USE Pd(PPh₃)₄ or Pd(dppf)Cl₂Simple Phosphines--Ineffective. Lacks the electron density for OA and steric bulk to prevent poisoning.
Visualizing the Failure Mode vs. Solution

The diagram below illustrates why standard catalysts fail and how bulky ligands rescue the cycle.

SuzukiMechanism cluster_failure Failure Mode: Poisoning cluster_success Success Mode: Bulky Ligands (XPhos/PEPPSI) FailStart Pd(PPh3)4 DeadCat Inactive Complex (Pd-N Coordination) FailStart->DeadCat Ligand Displacement Pyridine Pyridine Substrate (N-donor) Pyridine->DeadCat Coordinative Saturation OA Oxidative Addition (Ar-Cl) DeadCat->OA BLOCKED SuccessStart Pd-L (Bulky) SuccessStart->OA Facilitated by e- rich L TM Transmetalation OA->TM Boronate RE Reductive Elimination TM->RE Forced by Steric Bulk RE->SuccessStart Regeneration Product Biaryl Product RE->Product

Caption: Standard ligands allow Pyridine N-coordination (Red), killing the catalyst. Bulky ligands (Green) sterically preclude this interaction, keeping the Pd center active.

Module 2: The Boron Partner (The Fuel)

The stability of the boron species is often the silent killer in these reactions.

  • The Trap: Heteroaryl boronic acids (especially 2-pyridyl) are prone to Protodeboronation .[1][2][3] The C-B bond breaks under basic conditions before it can couple, yielding the de-boronated arene (H-Ar).

  • The Fix:

    • Switch Polarity: If possible, use the Chloropyridine as the electrophile and a Phenyl/Aryl boronic acid (more stable) as the nucleophile.

    • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

    • Anhydrous Conditions: If using unstable boronates, avoid aqueous bases. Use CsF or K₃PO₄ in anhydrous Dioxane or Toluene.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G4)

Best for: 2-chloropyridines with moderate steric hindrance (e.g., 3-substituted).

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • Chloropyridine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

    • XPhos Pd G4 (1.0–2.0 mol%)

    • Base: K₃PO₄ (0.5 M in H₂O, 2.0 equiv) or powdered K₃PO₄ (anhydrous) + 2 drops of water.

  • Solvent: THF or 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 60–80°C for 2–4 hours.

    • Note: G4 precatalysts activate rapidly; long induction periods are not needed.

  • Workup: Filter through Celite, concentrate, and purify.

Protocol B: The "Incredible Bulk" (PEPPSI-IPr)

Best for: Extreme sterics (e.g., 3,5-disubstituted-2-chloropyridines or tetra-ortho biaryls).

  • Setup: Charge vial with stir bar.

  • Reagents:

    • Steric Chloropyridine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pd-PEPPSI-IPr (2.0 mol%)

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Dioxane (1:1) or pure Dioxane.

  • Reaction: Heat to 80–100°C .

    • Technical Tip: PEPPSI catalysts are extremely stable to air/moisture but require heat to dissociate the pyridine "throw-away" ligand.

  • Observation: The reaction may turn from yellow to orange/brown. Black precipitate indicates catalyst death (see Troubleshooting).

Module 4: Troubleshooting & FAQ

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckProd Is De-boronated Product (Ar-H) Present? CheckSM->CheckProd No (SM Consumed) OA_Issue Diagnosis: Oxidative Addition Failure CheckSM->OA_Issue Yes (SM Intact) Proto_Issue Diagnosis: Protodeboronation CheckProd->Proto_Issue Yes Homo_Issue Diagnosis: Homocoupling CheckProd->Homo_Issue No (Complex Mix) Sol_OA Action: Switch to XPhos G4 or PEPPSI-IPent. Increase Temp. OA_Issue->Sol_OA Sol_Proto Action: Use MIDA Boronate or Anhydrous CsF/Dioxane Proto_Issue->Sol_Proto Sol_Homo Action: Better Degassing (O2 leak) Reduce Catalyst Loading Homo_Issue->Sol_Homo

Caption: Diagnostic flow for identifying whether the failure is catalytic (OA) or substrate-based (Protodeboronation).

Frequently Asked Questions

Q1: My reaction turns black immediately upon heating, and yield is <10%.

  • Diagnosis: "Pd-Black" formation.[1][4] Your active Pd(0) is aggregating because the ligand is not stabilizing it enough, or the oxidative addition is too slow.

  • Fix: Switch to XPhos Pd G4 . The precatalyst scaffold prevents premature Pd-black formation. Alternatively, add 10-20% free ligand (e.g., extra XPhos) to stabilize the metal.

Q2: The boronic acid is consumed, but the chloropyridine remains untouched.

  • Diagnosis: Rapid protodeboronation of the boronic acid.[2][5] The base is hydrolyzing the C-B bond faster than the Pd can transmetalate.

  • Fix:

    • Lower the base strength (use K₃PO₄ instead of Cs₂CO₃).

    • Use MIDA boronates (slow release).[1][2][3]

    • Add the boronic acid in portions (syringe pump) to keep its concentration low relative to the Pd catalyst.

Q3: Can I use Pd(dppf)Cl₂? It works for my other Suzuki couplings.

  • Answer: Avoid it. While dppf is great for simple aryl bromides, it has a large bite angle but lacks the extreme steric bulk required to prevent the chloropyridine nitrogen from coordinating to the Pd. It also struggles with the difficult oxidative addition of electron-rich/steric chlorides.

Q4: I am using a 2-pyridyl boronic acid and it fails every time.

  • Answer: 2-pyridyl boronic acids are notoriously unstable. They form zwitterions that self-destruct.

  • Fix: Invert the coupling partners. Use 2-chloropyridine + Aryl Boronic Acid .[1][6] If you must use the 2-pyridyl nucleophile, use the 2-pyridyl MIDA boronate or 2-pyridyl trifluoroborate (Molander salt) .

References

  • Buchwald Precatalysts (G3/G4)
  • PEPPSI Catalyst System

    • Source: Organ, M. G., et al. (Chemistry – A European Journal)
    • Title: Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki–Miyaura Cross-Coupling.[7]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Source: Cox, P. A., et al. (JACS)
    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[3]

    • URL:[Link]

  • MIDA Boronates

    • Source: Gillis, E. P., & Burke, M. D. (JACS)[8]

    • Title: A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boron
    • URL:[Link]

Sources

Solubility issues of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Solubility Optimization

Topic: Troubleshooting Solubility & Stability in DMSO Compound: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS: 1160474-76-9) Target Audience: Medicinal Chemists, HTS Screeners, and Assay Development Scientists.[1]

Executive Summary: The Biaryl Lattice Challenge

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate presents a classic "brick-dust" solubility profile.[1] Structurally, it features a planar biaryl core (pyridine linked to a phenyl ring) flanked by two chlorine atoms and a methyl ester.[1]

The Root Cause of Insolubility:

  • High Lattice Energy: The planar nature allows for tight

    
     stacking, while the chlorine atoms likely participate in halogen bonding, creating a robust crystal lattice that resists solvation.[1]
    
  • Hydrophobicity: The methyl ester and dichloro-substitutions significantly increase LogP, making the compound intolerant to even trace water in DMSO.[1]

  • Hygroscopic Crash: DMSO is hygroscopic.[1][2] Absorption of atmospheric water (even <1%) can shift the solvent polarity enough to eject this lipophilic molecule from solution.[1]

Module 1: Diagnostic & Dissolution (The "It Won't Dissolve" Phase)[1]

Issue: You have added DMSO to the solid, but particles remain visible, or the solution is hazy.

Step-by-Step Troubleshooting Protocol
VariableRecommendationScientific Rationale
DMSO Grade Anhydrous (≥99.9%) Standard DMSO can contain 0.1–0.5% water.[1] For this compound, water acts as an anti-solvent, stabilizing the crystal lattice over the solvated state.[1]
Vessel Glass Vial (Borosilicate) Plastic (polypropylene) can leach plasticizers or absorb hydrophobic compounds.[1] Glass allows for better visual inspection and heat transfer.[1]
Technique Cyclic Sonication Continuous sonication generates heat hotspots that can degrade the ester.[1] Use 30-second bursts with vortexing in between.
Heat 40°C - 50°C (Water Bath) Increasing temperature provides the kinetic energy to overcome the crystal lattice enthalpy (

).[1] Do not exceed 60°C to protect the methyl ester from hydrolysis.[1]
The "Stubborn Solid" Workflow

Dissolution_Workflow Start Solid Compound + DMSO Step1 Vortex 60s @ Max Speed Start->Step1 Check Visual Inspection: Clear Solution? Success Proceed to QC/Storage Check->Success Yes Step2 Sonicate 5 mins (Bath) Temp < 40°C Check->Step2 No (Hazy) Step3 Heat to 50°C (10 mins) + Vortex every 2 mins Check->Step3 No (Particulates) Step4 Verify Purity (LC-MS) Check for degradation Check->Step4 Still Undissolved Step1->Check Step2->Check Step3->Check Step4->Success Purity OK (Filter & Re-quantify)

Caption: Decision tree for solubilizing high-lattice-energy biaryl compounds in DMSO.

Module 2: Storage & Stability (The "It Precipitated Later" Phase)

Issue: The stock solution was clear yesterday but has crystals or sludge today.

Mechanism: This is almost exclusively due to DMSO Hygroscopicity .[1] DMSO absorbs water from the air rapidly.[1][2] At 50% relative humidity, a DMSO aliquot can absorb significant water in under 24 hours.[1] As water content rises, the solubility of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate drops exponentially.[1]

Self-Validating Storage System:

  • Single-Use Aliquots: Never store a "working stock" that you repeatedly thaw and open.

  • Argon/Nitrogen Overlay: Before closing the vial, displace the air with inert gas to prevent moisture ingress.[1]

  • Storage Temperature: Store at Room Temperature (RT) if used within 2 weeks.

    • Why? Freezing (4°C or -20°C) causes DMSO to crystallize first, concentrating the solute in the remaining liquid phase until it crashes out (Cryoprecipitation).[1] Re-dissolving these "crash crystals" is harder than dissolving the original powder.[1]

Module 3: Assay Deployment (The "It Crashed in the Assay" Phase)

Issue: The compound precipitates immediately upon addition to aqueous media (cell culture or buffer).[1]

The "Dilution Shock" Phenomenon: Directly pipetting 100% DMSO stock into an aqueous buffer creates a turbulent interface where local water concentration is 100%, causing immediate precipitation before mixing can occur.[1]

Optimized Serial Dilution Protocol (Intermediate Solvent Method)

Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step.

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% Anhydrous DMSO10 mMStable storage form.[1]
2. Intermediate 50% DMSO / 50% Solutol (or PEG400)1 mMCritical Step: Breaks the hydrophobicity barrier.[1] The co-solvent (PEG/Solutol) coats the lipophilic molecule.[1]
3. Working Sol. Assay Buffer + 1% DMSO10 µMFinal dilution. The compound is now pre-solvated and less likely to aggregate.[1]
Visualizing the Soft-Landing Dilution

Dilution_Strategy Stock 10 mM Stock (100% DMSO) Direct Direct Addition (Risk of Precip) Stock->Direct Avoid Inter Intermediate Plate (DMSO + PEG400) Stock->Inter 1:10 Dilution Assay Assay Well (Aqueous Buffer) Direct->Assay Precipitation! Inter->Assay Final Dilution (Soft Landing)

Caption: "Soft-Landing" dilution strategy using intermediate co-solvents to prevent precipitation shock.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO with 0.1% TFA to improve solubility?

  • No. While acidification helps basic pyridines, this molecule has a methyl ester.[1] Adding strong acids (TFA) in the presence of trace water can catalyze the hydrolysis of the ester to the carboxylic acid, fundamentally changing your compound.[1]

Q2: My compound turned slightly yellow in DMSO. Is it degraded?

  • Likely No. Pyridine derivatives can form charge-transfer complexes with DMSO, leading to a yellow tint.[1] However, you must verify purity via LC-MS.[1] If the peak has shifted, the ester may have hydrolyzed.[1]

Q3: Why does it precipitate after freeze-thaw cycles?

  • Cryoprecipitation. As DMSO freezes (MP: 18.5°C), it pushes the solute into a hyper-concentrated liquid pocket.[1] If the concentration exceeds the saturation limit, the compound nucleates.[1] Upon thawing, these nuclei act as seeds for further precipitation.[1] Solution: Store aliquots at Room Temperature (dark, desiccated) for short-term use.

References

  • Ziath. (n.d.).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]

  • BenchChem. (2025).[1] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from [1]

  • PubChem. (2025).[1] Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Compound Summary. Retrieved from [1]

  • Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Retrieved from [1]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [1]

Sources

Technical Support Center: Purification Strategies for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals and synthetic chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate. This biaryl compound, a key intermediate in numerous development pipelines, is typically synthesized via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. While the synthesis is robust, achieving the high purity (>99.5%) required for subsequent steps presents significant challenges. This document offers field-proven insights and systematic protocols to diagnose and resolve common purification bottlenecks.

Section 1: Understanding the Impurity Profile in Suzuki-Miyaura Synthesis

A logical purification strategy begins with understanding the potential byproducts of the synthetic route. The Suzuki-Miyaura coupling of 2,3-dichloropyridine with a methyl 4-benzoate boronic acid or ester is efficient but can generate a predictable set of impurities that complicate downstream processing.

Q1: What are the most common impurities I should expect after synthesizing Methyl 4-(2,3-dichloropyridin-4-yl)benzoate?

A1: The impurity profile is typically dominated by byproducts from the Suzuki-Miyaura reaction itself. Identifying these species by LC-MS is the first critical step in designing an effective purification workflow. The most prevalent impurities are starting materials and products of side-reactions involving the catalyst or reagents.[1][2]

Table 1: Common Process-Related Impurities and Their Origins

Impurity Name Structure Origin Typical Removal Strategy
Unreacted 2,3-Dichloropyridine Incomplete reaction Acid wash (extraction)
Unreacted Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Incomplete reaction; boronic ester instability Basic wash (extraction); Chromatography
Methyl Benzoate Protodeborylation of the boronic ester Chromatography; Recrystallization
4,4'-Biphenyldicarboxylic acid, dimethyl ester Homocoupling of the boronic ester[3] Chromatography; Recrystallization
2,2',3,3'-Tetrachloro-4,4'-bipyridine Homocoupling of the aryl halide Chromatography
4-(2,3-Dichloropyridin-4-yl)benzoic acid Hydrolysis of the methyl ester product Basic wash (extraction)

| Palladium Residues | | Catalyst | Filtration through Celite®/activated carbon; Metal scavengers[4] |

Expert Insight: The formation of homocoupling byproducts is frequently exacerbated by the presence of oxygen or excess Pd(II) species in the reaction.[2][5] Ensuring rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon) is paramount to minimizing these impurities from the outset.[3]

Section 2: Troubleshooting Purification Challenges - A Practical Guide

This section addresses the most common issues encountered during the purification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate in a question-and-answer format.

Chromatography Troubleshooting

Q2: My product and the biphenyl homodimer impurity (4,4'-Biphenyldicarboxylic acid, dimethyl ester) are co-eluting during flash chromatography on silica gel. How can I improve the separation?

A2: This is a classic challenge, as the polarity of the desired product and the non-polar homodimer can be very similar. A multi-faceted approach is required.

  • Optimize the Mobile Phase: If you are using a standard hexane/ethyl acetate system, the separation window may be too narrow. Systematically screen alternative solvent systems that offer different selectivities. Consider switching ethyl acetate for a different polar solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). A gradient elution, starting from a very low polarity, can help resolve the less polar homodimer from the product.

  • Change the Stationary Phase: Silica gel is a polar, acidic stationary phase. If mobile phase optimization fails, switching to a different stationary phase can alter the retention mechanism.

    • Alumina (neutral or basic): Can be effective for basic compounds like pyridines and may offer a different selectivity profile.

    • Reversed-Phase (C18): Separation is based on hydrophobicity. The homodimer, being more hydrophobic, will be retained longer than your slightly more polar product. This is often a highly effective, albeit more costly, solution for difficult separations.

  • Employ a Modifier: Since your target compound contains a basic pyridine nitrogen, interactions with the acidic silanol groups on the silica surface can cause peak tailing, which worsens separation.[6] Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or pyridine to your mobile phase can neutralize these active sites, leading to sharper peaks and potentially improved resolution.[7]

chromatography_troubleshooting start Poor Separation / Co-elution on Silica Gel step1 Step 1: Adjust Mobile Phase start->step1 Start Here option1a Try different solvent system (e.g., DCM/Methanol) step1->option1a option1b Optimize Elution Gradient (e.g., 0-20% EtOAc in Hexane) step1->option1b step2 Step 2: Add a Modifier option2a Add 0.5% Triethylamine to eluent step2->option2a step3 Step 3: Change Stationary Phase option3a Switch to Neutral Alumina step3->option3a option3b Use Reversed-Phase (C18) Silica step3->option3b option1b->step2 If still unresolved option2a->step3 If still unresolved extraction_workflow start Crude Product Dissolved in Ethyl Acetate acid_wash Wash with 1M HCl (aq) start->acid_wash base_wash Wash with Sat. NaHCO₃ (aq) acid_wash->base_wash basic_imp Basic Impurities Removed (e.g., 2,3-dichloropyridine) acid_wash->basic_imp brine_wash Wash with Brine base_wash->brine_wash acidic_imp Acidic Impurities Removed (e.g., Hydrolyzed Acid) base_wash->acidic_imp dry Dry (Na₂SO₄), Filter, Concentrate brine_wash->dry final_product Enriched Product dry->final_product

Sources

Technical Support Center: Overcoming Catalyst Poisoning in 2,3-Dichloropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Technical Brief: The "Pyridine Problem"

In the cross-coupling of 2,3-dichloropyridine , researchers face a dichotomy: the substrate is both an electrophile (reacting at C-Cl) and a Lewis base (coordinating via N).

The nitrogen atom in 2,3-dichloropyridine, while less basic than unsubstituted pyridine due to the inductive withdrawal of the C2/C3 chlorines, remains a potent catalyst poison. It competes with phosphine ligands for the Palladium center, leading to the formation of catalytically inactive off-cycle resting states (Pd-N complexes).

Key Reactivity Profile:

  • Site Selectivity: C2 is electronically activated for Oxidative Addition (OA) due to the adjacent nitrogen (α-effect). C3 is significantly less reactive.

  • Poisoning Mechanism: Competitive coordination of the pyridine nitrogen to electrophilic Pd(II) intermediates arrests the catalytic cycle, often observed as "stalling" at 20–40% conversion.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My reaction stalls at ~30% conversion. Adding more catalyst doesn't restart it. Is the catalyst dead?

Diagnosis: Likely Product Inhibition or Stable Dimer Formation .

  • The Science: As the reaction proceeds, the concentration of the coupling product increases. If your product (e.g., a 2-aryl-3-chloropyridine) is more electron-rich than the starting material, it becomes a stronger Lewis base, binding irreversibly to the Pd(II) species.

  • Test: Take an aliquot of the stalled reaction. Add a "scavenger" ligand like 1,5-cyclooctadiene (COD) or significantly increase the temperature (to promote ligand dissociation). If turnover resumes, it was inhibition, not decomposition (Pd black).

Q2: I see a mixture of mono-coupled products. How do I lock selectivity to the C2 position?

Diagnosis: Loss of electronic discrimination.

  • The Science: C2 is intrinsically more reactive. However, highly active, non-bulky catalysts (e.g., Pd(PPh3)4) can perform non-selective OA at C3 once C2 is consumed, or even competitively if the temperature is too high.

  • Solution: Use a catalyst system with a bulky, electron-rich ligand (e.g., XPhos or P(t-Bu)3 ).[1] The steric bulk directs the Pd to the less hindered C2 position (distal to the C3-Cl steric clash) and accelerates the reductive elimination step, keeping the catalyst concentration low but active.

Q3: Why does my reaction turn black immediately upon heating?

Diagnosis: "Pd Black" precipitation (Catalyst Decomposition).

  • The Science: The pyridine nitrogen might be displacing your phosphine ligands entirely, creating a ligand-deficient Pd species that aggregates into nanoparticles. This is common with weak ligands like PPh3 or dppf.

  • Fix: Switch to a Pre-catalyst system (e.g., XPhos Pd G4 ) rather than mixing Pd2(dba)3 + Ligand. This ensures a 1:1 Pd:Ligand ratio is enforced from the start.

Solution Center: Methodologies & Causality

Strategy A: Ligand Selection (The Steric Shield)

The most effective way to prevent N-coordination is to make the metal center sterically inaccessible to the pyridine nitrogen while allowing the C-Cl bond to approach.

Ligand ClassRepresentativeMechanism of ActionRecommended For
Dialkylbiaryl Phosphines XPhos, SPhos Bulky biaryl backbone creates a "roof" over the Pd, blocking N-binding.High yield C2-coupling; preventing poisoning.
NHC Ligands IPr, SIPr Strong sigma-donation stabilizes Pd(0); extreme steric bulk prevents dimerization.Difficult substrates; low catalyst loading (ppm levels).
Trialkylphosphines P(t-Bu)3 High electron density promotes OA at deactivated C3 (if desired) or difficult C2.Sterically congested coupling partners.
Strategy B: The "Masking" Protocol

If ligand switching fails, modify the environment to suppress nitrogen basicity.

  • Protic Solvent Additives: Running the reaction in dioxane/water (10:1) or adding mild acidic buffers can protonate the pyridine nitrogen (forming the pyridinium salt), rendering it non-coordinating. Note: Ensure your coupling partner (e.g., boronic acid) is stable to these conditions.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competition between the productive catalytic cycle and the off-cycle poisoning pathway.

CatalystPoisoning Pd0 Active Pd(0)L OA_Complex Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OA_Complex + Substrate (C-Cl attack) Transmetalation Transmetalation (Ar-Pd(II)-Nu) OA_Complex->Transmetalation + Boronic Acid/Base Poisoned OFF-CYCLE TRAP [Pd(II)-Pyridine Complex] OA_Complex->Poisoned + Substrate (N-coordination) Product Product + Pd(0)L Transmetalation->Product Reductive Elimination Product->Pd0 Regeneration Poisoned->OA_Complex Slow/Reversible (Requires Heat/Bulky Ligand) Substrate 2,3-Dichloropyridine

Caption: Figure 1. The catalytic cycle showing the "Off-Cycle Trap" where the pyridine nitrogen coordinates to the electrophilic Pd(II) intermediate, arresting turnover.

Protocol Vault: Optimized C2-Selective Suzuki Coupling

Objective: Selective coupling of phenylboronic acid at the C2 position of 2,3-dichloropyridine.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%) — Selected for air stability and rapid activation.

  • Base: K3PO4 (2.0 equiv, 0.5M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add 2,3-dichloropyridine (148 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes catalyst decomposition, exacerbating poisoning effects.

  • Solvation: Add degassed THF (4 mL) and 0.5M aq. K3PO4 (4 mL).

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Note: 60°C is sufficient for C2 activation. Higher temperatures (>100°C) may promote C3 coupling or catalyst death.

  • Monitor: Check via HPLC/UPLC. Look for the disappearance of the starting material peak.

    • Troubleshooting: If conversion stops at 50%, add 1.0 mol% additional catalyst in degassed solvent.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Failed / Low Yield CheckColor Is the reaction mixture black? Start->CheckColor BlackYes YES: Catalyst Decomposition CheckColor->BlackYes BlackNo NO: Catalyst Poisoning/Stalling CheckColor->BlackNo DecompSol Solution: 1. Switch to Pd-G3/G4 Precatalyst 2. Degass solvents rigorously 3. Lower Temp BlackYes->DecompSol CheckSM Is Starting Material remaining? BlackNo->CheckSM StallYes YES: Reaction Stalled CheckSM->StallYes StallNo NO: Side Reactions / Decomposition CheckSM->StallNo StallSol Solution: 1. Use Bulky Ligand (XPhos) 2. Increase Temp (promote ligand exchange) 3. Check Base Solubility StallYes->StallSol Selectivity Wrong Isomer (C3 instead of C2)? StallNo->Selectivity SelectivitySol Solution: 1. Lower Temperature 2. Reduce Catalyst Loading 3. Use less electron-rich ligand Selectivity->SelectivitySol

Caption: Figure 2. Decision matrix for diagnosing reaction failures in chloropyridine couplings.

References

  • BenchChem. Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates. (Accessed 2026). Link

  • Lutz Ackermann et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.[2]

  • Schoenebeck, F. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH/PubMed, 2020.

  • Malinowski, J. T. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 2016.[3]

  • BenchChem. Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (Accessed 2026). Link

Sources

Technical Support Center: Troubleshooting Hydrolysis of Electron-Deficient Pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the hydrolysis of electron-deficient pyridine esters. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The Challenge: Why Are These Hydrolyses So Difficult?

Electron-deficient pyridine rings, particularly those with additional electron-withdrawing substituents, present a significant challenge for standard ester hydrolysis protocols. The core of the problem lies in the electronic nature of the pyridine ring itself. The nitrogen atom acts as an electron sink, inductively withdrawing electron density from the ring and, consequently, from the ester's carbonyl carbon. This effect reduces the electrophilicity of the carbonyl, making it less susceptible to nucleophilic attack by hydroxide or water. The reaction is often sluggish, incomplete, or fails entirely under standard conditions.

Visualizing the Problem: Electronic Effects

The diagram below illustrates how the electronegative nitrogen atom in the pyridine ring deactivates the attached ester group toward nucleophilic attack, the critical first step in hydrolysis.

Caption: Electron-withdrawing effect on a pyridine ester.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common failure modes encountered during the hydrolysis of these challenging substrates.

Q1: My reaction is incredibly slow or shows no conversion to the carboxylic acid. What are the primary causes and how can I fix it?

A1: This is the most frequent issue and stems directly from the reduced electrophilicity of the carbonyl carbon. Standard saponification conditions (e.g., NaOH or KOH in aqueous methanol at room temperature or reflux) are often insufficient to overcome the high activation energy.[1][2][3]

Underlying Cause: The electron-deficient nature of the pyridine ring deactivates the ester. This deactivation is exacerbated if the pyridine nitrogen becomes protonated under even mildly acidic conditions, which can occur during workup or if acidic impurities are present, further increasing its electron-withdrawing capacity.

Solutions & Scientific Rationale:

  • Switch to a More Effective Hydroxide Source: Lithium Hydroxide (LiOH) is often superior to NaOH or KOH for these substrates. The smaller lithium cation (Li+) coordinates more effectively to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This Lewis acid-like assistance facilitates the nucleophilic attack by the hydroxide ion.[4][5][6] Studies have shown that lithium cations can accelerate ester hydrolysis, particularly in mixed solvent systems like THF/water.[4][5]

  • Increase Reaction Temperature with Microwave Irradiation: If conventional heating is ineffective, microwave-assisted synthesis can be a powerful tool. Microwaves efficiently heat polar solvents, leading to rapid temperature increases that can overcome the kinetic barrier of the reaction.[7][8][9] This often dramatically reduces reaction times from many hours to mere minutes, minimizing the potential for side product formation that can occur with prolonged heating.[9][10]

  • Optimize the Solvent System: For substrates with poor solubility in purely aqueous systems, a co-solvent is essential.

    • THF (Tetrahydrofuran) or Dioxane: These are commonly used with water to create a monophasic solution, ensuring the substrate and the hydroxide reagent are in the same phase.[11][12] A common starting ratio is 2:1 or 1:1 THF:water.[12][13]

    • Avoid Alcoholic Solvents (especially Methanol/Ethanol): Using alcoholic solvents with NaOH or KOH can lead to transesterification, where you simply exchange one alkyl group on the ester for another, rather than achieving hydrolysis.[12] This is a competitive and often rapid side reaction.

Q2: I'm observing decomposition of my starting material or the formation of multiple side products. What is likely happening?

A2: Harsh reaction conditions (high base concentration, prolonged high temperatures) required to force the hydrolysis can often lead to undesired side reactions.

Underlying Cause: Electron-deficient pyridines can be susceptible to nucleophilic aromatic substitution or other degradation pathways under forcing basic conditions. Furthermore, if other sensitive functional groups are present on the molecule, they may not be stable to the conditions required for hydrolysis.

Solutions & Scientific Rationale:

  • Employ Milder, More Selective Reagents: When standard hydroxides fail or cause decomposition, specialized reagents can provide a solution by operating under milder conditions.

    • Trimethyltin Hydroxide (Me₃SnOH): This reagent is known for its ability to hydrolyze sterically hindered or electronically deactivated esters under exceptionally mild and neutral conditions, often at room temperature.[14][15][16][17] This method is particularly valuable for substrates with base-sensitive functional groups, as it avoids unwanted elimination or epimerization reactions.[14]

  • Careful Control of Reaction Time and Temperature: Monitor the reaction closely using TLC or LCMS. As soon as a reasonable amount of product is formed, begin workup. Over-exposing the reaction mixture to harsh conditions is a common cause of yield loss. If using microwave heating, start with short irradiation times and modest temperatures.

Q3: Are there viable alternatives to basic hydrolysis for cleaving these esters?

A3: Yes. When basic conditions are not tolerated by the substrate, alternative strategies must be considered.

Solutions & Scientific Rationale:

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[18] The ester is heated, often under reflux, with a large excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl).[2]

    • Pros: Avoids issues with base-sensitive functional groups.

    • Cons: The reaction is reversible and may not go to completion.[2][18] It often requires high temperatures and long reaction times. The pyridine nitrogen will be protonated, which can further deactivate the ester.

  • Enzymatic Hydrolysis: For high-value substrates, particularly in pharmaceutical development, enzymes like lipases or esterases can offer unparalleled selectivity.

    • Pros: Reactions are performed under very mild conditions (neutral pH, room temperature), preserving stereochemistry and sensitive functional groups.[19]

    • Cons: Enzymes can be expensive and are often substrate-specific, requiring screening to find a suitable enzyme.

Troubleshooting Decision Workflow

This flowchart provides a logical path for troubleshooting common hydrolysis failures.

G Start Start: Hydrolysis of Electron-Deficient Pyridine Ester InitialCond Initial Conditions: LiOH, THF/H₂O (2:1) Room Temperature Start->InitialCond Monitor Monitor Reaction by TLC/LCMS InitialCond->Monitor Complete Reaction Complete? Monitor->Complete Decomp Decomposition or Side Products Observed Monitor->Decomp Yes, decomposition Workup Acidic Workup (e.g., 1N HCl) & Product Isolation Complete->Workup Yes NoReaction No or Slow Reaction Complete->NoReaction No IncreaseTemp Increase Temperature: Reflux or Microwave (40-80°C) NoReaction->IncreaseTemp HarshCond Conditions Too Harsh? Decomp->HarshCond IncreaseTemp->Monitor MilderReagent Consider Milder Reagent: Trimethyltin Hydroxide (Me₃SnOH) HarshCond->MilderReagent AltMethod Consider Alternative Method: Acidic or Enzymatic Hydrolysis HarshCond->AltMethod MilderReagent->Monitor

Sources

Technical Support Center: Recrystallization of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving high purity of this compound through recrystallization. Given the specific nature of this molecule, a single prescribed solvent may not exist in the literature. Therefore, this guide focuses on empowering you with the principles and systematic methods to determine the optimal conditions for your specific sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate?

A1: The cornerstone of a successful recrystallization is the choice of solvent.[1] An ideal solvent for this, or any, compound should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3] This differential solubility is the driving force for crystal formation upon cooling.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain completely soluble in the cold solvent (staying in the mother liquor after crystallization).[2]

  • Chemical Inertness: The solvent must not react with Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

  • Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive.[2]

Q2: Based on the structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate, what solvents should I screen first?

A2: The structure contains a methyl ester group and a dichloropyridine aromatic system. Based on the "like dissolves like" principle, we can predict suitable solvent classes.[4]

  • Esters: For the methyl benzoate portion, solvents like ethyl acetate are often a good starting point.[4]

  • Aromatic/Heterocyclic Systems: Solvents like toluene or mixed systems containing hexanes/heptanes can be effective for aromatic compounds. However, pyridine-containing molecules can sometimes be challenging to crystallize.[4]

  • Polarity: The molecule has moderate polarity due to the ester and the chloro/nitro functional groups. Therefore, alcohols (methanol, ethanol, isopropanol) are excellent candidates to screen.

A logical starting point would be to screen ethanol, ethyl acetate, and potentially a mixed solvent system like ethanol/water or ethyl acetate/hexane.[5][6]

Q3: My compound is not dissolving in any single solvent I've tried. What should I do?

A3: This is a common challenge. If a single solvent is not effective, a two-solvent (or mixed-solvent) system is the next logical step. This typically involves:

  • A "Good" Solvent: A solvent in which your compound is readily soluble, even at room temperature.

  • An "Anti-Solvent" (or "Bad" Solvent): A solvent in which your compound is poorly soluble, but which is fully miscible with the "good" solvent.[7]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, and then slowly adding the "anti-solvent" dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5] Common pairs include ethanol/water, methanol/water, acetone/water, and ethyl acetate/hexane.[6][8]

Experimental Workflow & Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for efficiently identifying a promising solvent or solvent system without committing a large amount of material.

Objective: To determine the solubility characteristics of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate in various solvents at hot and cold temperatures.

Materials:

  • Crude Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (~20-30 mg per test)

  • Test tubes or small vials

  • Selection of candidate solvents (see Table 1)

  • Heating source (hot plate, sand bath, or heat gun)

  • Ice-water bath

Procedure:

  • Place ~20 mg of your crude compound into a test tube.

  • Add the candidate solvent dropwise at room temperature, agitating after each addition. Note if the compound dissolves readily. A good candidate solvent will not dissolve the compound well at this stage.[3]

  • If the compound is insoluble at room temperature, begin heating the solvent gently while continuing to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Evaluate the result: An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization and provides systematic solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent. It can also happen if the compound is too soluble in the chosen solvent or if cooling is too rapid.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.

    • Lower the Boiling Point: Switch to a lower-boiling point solvent or solvent mixture.

    • Induce Crystallization Above the Oiling Point: Add a seed crystal or scratch the inside of the flask with a glass rod at a temperature just above where the solution typically oils out.

    • Use a Different Solvent System: The chosen solvent may be too good. Select a solvent in which the compound is less soluble.[4]

Problem 2: No Crystals Form Upon Cooling.
  • Causality: The solution may be too dilute (too much solvent was added), or the cooling process might be too fast for nucleation to occur.

  • Solutions:

    • Induce Nucleation: Try scratching the inner surface of the flask with a glass rod at the air-solvent interface. The microscopic glass fragments can serve as nucleation sites.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much. Once concentrated, allow it to cool again.[9]

    • Cool for Longer/Colder: Ensure the solution has had ample time to cool. Place it in an ice bath, and if necessary, a freezer (ensure your solvent won't freeze).

Problem 3: Poor Recovery - Very little product is collected after filtration.
  • Causality: This usually indicates that the compound has significant solubility in the cold solvent, or that too much solvent was used initially.

  • Solutions:

    • Re-evaluate Solvent Choice: The chosen solvent may not be optimal. Refer back to the solvent screening protocol to find a system where the compound is less soluble when cold.

    • Concentrate the Mother Liquor: The filtrate may still contain a significant amount of dissolved product. You can attempt to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

    • Minimize Solvent Use: During the initial dissolving step, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1]

Data & Visualizations

Table 1: Common Recrystallization Solvents & Properties
SolventBoiling Point (°C)PolarityNotes & Common Pairings
Water100Very HighGood for polar compounds. Often used as an anti-solvent with alcohols.[4]
Methanol65HighGood for moderately polar compounds. Pairs well with water or DCM.[10]
Ethanol78HighA very common and effective solvent. Pairs well with water or hexanes.[8][10]
Acetone56Medium-HighA strong solvent. Often paired with water or hexanes.[6]
Ethyl Acetate77MediumExcellent choice for esters. Often paired with hexanes/heptanes.[4][6]
Dichloromethane (DCM)40Medium-LowUseful as the "good" solvent in a pair due to its high solvating power and low BP.
Toluene111LowGood for aromatic compounds. Can be paired with hexanes.[10]
Hexanes/Heptanes~69 / ~98Very LowTypically used as anti-solvents for less polar compounds.[4][6]
Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_decision Solvent Selection cluster_process Purification Process Start Start with Crude Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Screen Protocol 1: Perform Small-Scale Solvent Screening Start->Screen Decision1 Good Single Solvent Found? Screen->Decision1 SingleSolvent Proceed with Single Solvent Recrystallization Decision1->SingleSolvent Yes TwoSolvent Develop Two-Solvent System (e.g., EtOH/Water) Decision1->TwoSolvent No Dissolve Dissolve Crude in Minimum Hot Solvent SingleSolvent->Dissolve TwoSolvent->Dissolve HotFilter Hot Filtration (if insoluble impurities exist) Dissolve->HotFilter Cool Cool Slowly to Induce Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Under Vacuum Isolate->Dry End Obtain Pure Product Dry->End

Caption: Workflow for Developing a Recrystallization Protocol.

Troubleshooting_Tree Start Problem Occurs During Cooling Q1 What is the issue? Start->Q1 Oiling Compound 'Oils Out' Q1->Oiling Liquid Layers NoCrystals No Crystals Form Q1->NoCrystals Clear Solution PoorRecovery Poor Crystal Yield Q1->PoorRecovery Few/No Crystals Sol_Oil1 Reheat, add more solvent, cool slower Oiling->Sol_Oil1 Sol_Oil2 Try a different solvent system Oiling->Sol_Oil2 Sol_NC1 Scratch flask or add seed crystal NoCrystals->Sol_NC1 Sol_NC2 Reduce solvent volume (evaporate) & re-cool NoCrystals->Sol_NC2 Sol_PR1 Concentrate mother liquor to get a second crop PoorRecovery->Sol_PR1 Sol_PR2 Re-run with less solvent initially PoorRecovery->Sol_PR2

Caption: Decision Tree for Common Recrystallization Issues.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2007). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • University of California, Irvine. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (1995). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.

Sources

Technical Support Center: Minimizing Protodeboronation in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize protodeboronation, a critical side reaction in biaryl synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have designed this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding Protodeboronation: The Unwanted Side Reaction

Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This undesired reaction consumes your valuable boronic acid or ester, leading to reduced yields of the desired biaryl product and the formation of a "proto-deboronated" byproduct, which can complicate purification.

Several mechanisms can contribute to protodeboronation, including acid-catalyzed, base-catalyzed, and even palladium-catalyzed pathways.[1][2][3] The propensity for a given boronic acid to undergo this side reaction is highly dependent on its electronic properties and the specific reaction conditions employed.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your biaryl synthesis experiments and provides actionable solutions grounded in mechanistic understanding.

Problem 1: Low yield of the desired biaryl product and significant formation of the proto-deboronated arene.

This is the most direct consequence of protodeboronation. Here’s how to troubleshoot it:

Initial Diagnostic Questions:

  • What is the nature of your boronic acid? Electron-deficient arylboronic acids, and many heteroarylboronic acids (especially 2-heteroaryls), are particularly susceptible to protodeboronation.[4][5]

  • What are your reaction conditions (base, solvent, temperature)? Harsh conditions can accelerate the decomposition of sensitive boronic acids.

Troubleshooting Workflow:

troubleshooting_workflow start Low Biaryl Yield & High Protodeboronation q1 Is your boronic acid known to be unstable? start->q1 sol1 Protect the Boronic Acid (e.g., MIDA or Pinacol Ester) q1->sol1 Yes sol2 Optimize Reaction Conditions q1->sol2 No/Unsure re_eval Re-evaluate Yield and Purity sol1->re_eval q2 Which parameter to optimize first? sol2->q2 opt_base Use a Weaker Base (e.g., K3PO4, K2CO3) q2->opt_base Base opt_temp Lower Reaction Temperature q2->opt_temp Temperature opt_cat Use a High-Activity Catalyst System q2->opt_cat Catalyst opt_base->re_eval opt_temp->re_eval opt_cat->re_eval

Caption: Troubleshooting workflow for low biaryl yield.

Solutions and Scientific Rationale:

  • Protect the Boronic Acid: For notoriously unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, converting them to a more stable form is often the most effective strategy.[6]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that can be easily handled and stored in air.[6] They participate in a "slow-release" mechanism where the active boronic acid is gradually liberated under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[1][6][7]

    • Pinacol Esters: These are another common choice for stabilizing boronic acids.[5] While generally more stable than the corresponding boronic acids, their stability can be nuanced and dependent on the specific aryl group.[8]

    • Potassium Trifluoroborates: These salts offer enhanced stability and are often crystalline and easy to handle.[9] They also participate in a slow-release of the boronic acid.[10]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. Strong bases like NaOH or KOH can accelerate base-catalyzed protodeboronation.[7] Milder bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KOAc are often preferred.[7] The pH of the reaction mixture is a key factor influencing the rate of protodeboronation.[1]

    • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.[7] However, this must be balanced with achieving a reasonable rate for the desired cross-coupling.

    • Catalyst System: Employing a highly active palladium catalyst and ligand system can accelerate the productive cross-coupling pathway, allowing it to outcompete the slower protodeboronation side reaction.[1][7] Modern biarylphosphine ligands are often designed for high turnover rates.[11]

Problem 2: Inconsistent yields between batches.

Reproducibility is key in research and development. If you're observing significant variability in your results, consider these factors:

Potential Causes and Solutions:

CauseSolutionScientific Rationale
Variable Reagent Quality Ensure the purity of your boronic acid. If it has been stored for a long time, consider re-purifying it or purchasing a fresh batch.Boronic acids can degrade upon storage, leading to the formation of boroxines (anhydrides) or other impurities that can affect reactivity.[12]
Inconsistent Degassing Thoroughly degas all solvents and ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction.Oxygen can lead to oxidative degradation of the catalyst and the boronic acid, potentially influencing the rates of side reactions.[7]
Variable Water Content Use anhydrous solvents when appropriate, or carefully control the amount of water in aqueous solvent mixtures.Water is a proton source for protodeboronation.[2] While some water can be beneficial for the Suzuki-Miyaura coupling, excess or uncontrolled amounts can exacerbate the side reaction.[2]
Problem 3: Formation of homocoupling byproducts.

The formation of a biaryl derived from the coupling of two boronic acid molecules is another common side reaction.

Cause and Mitigation:

  • Presence of Oxidants: The presence of oxygen or Pd(II) species can promote the homocoupling of boronic acids.[5]

  • Mitigation Strategy:

    • Thorough Degassing: As with inconsistent yields, meticulous degassing is crucial to remove oxygen.[7]

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or ensuring the efficient in situ reduction of a Pd(II) pre-catalyst can minimize the concentration of Pd(II) species that can participate in homocoupling.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of base-catalyzed protodeboronation?

A1: In the presence of a base (like hydroxide), the boronic acid is converted to a more electron-rich boronate species (Ar-B(OH)₃⁻).[7] This species is more susceptible to electrophilic attack. A proton source, typically water, then protonates the ipso-carbon of the aryl group, leading to the cleavage of the C-B bond.[7]

base_catalyzed_protodeboronation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)3- Ar-B(OH)3- Ar-B(OH)2->Ar-B(OH)3- + OH- Ar-H + B(OH)4- Ar-H + B(OH)4- Ar-B(OH)3-->Ar-H + B(OH)4- + H2O

Caption: Simplified base-catalyzed protodeboronation.

Q2: How do bulky phosphine ligands affect protodeboronation?

A2: Recent studies have shown that bulky phosphine ligands, while often used to promote difficult cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[2][13][14][15] Computational and experimental work suggests that sterically hindered ligands can favor the formation of a reactive intermediate that readily undergoes protonolysis from water.[2][14] This underscores the importance of careful ligand selection.

Q3: When should I choose a MIDA boronate over a pinacol ester?

A3: MIDA boronates are generally preferred for boronic acids that are exceptionally unstable (e.g., many 2-heterocyclic, vinyl, and cyclopropyl boronic acids).[6] Their superior stability and predictable slow-release kinetics make them ideal for challenging couplings, especially with less reactive aryl chlorides.[6] Pinacol esters are a good general-purpose choice for moderately unstable boronic acids and are often more straightforward to prepare.

Q4: Can I completely eliminate protodeboronation?

A4: While complete elimination may not always be possible, by understanding the underlying mechanisms and carefully selecting your reagents and conditions, you can significantly suppress protodeboronation to a point where it does not substantially impact the yield and purity of your desired product. The goal is to make the rate of the desired Suzuki-Miyaura coupling significantly faster than the rate of protodeboronation.[7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for coupling an aryl halide with a potentially sensitive boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Pd catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 5:1 mixture), thoroughly degassed

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid/ester, base, and palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Protocol 2: Preparation of a MIDA Boronate from a Boronic Acid

This protocol is adapted for the protection of boronic acids that are prone to decomposition.

Materials:

  • Boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve the boronic acid and MIDA in anhydrous DMSO or DMF.

  • Heat the mixture (e.g., to 80-100 °C) under an inert atmosphere.

  • Water is removed, often by azeotropic distillation or under vacuum, to drive the condensation reaction to completion.

  • The MIDA boronate often precipitates from the reaction mixture upon cooling or with the addition of an anti-solvent.

  • Isolate the MIDA boronate by filtration, wash with a suitable solvent, and dry under vacuum. The product is typically a stable, crystalline solid.

References

  • BenchChem Technical Support Team. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Wikipedia. Protodeboronation. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Wikipedia. Boronic acid. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • National Center for Biotechnology Information. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • National Center for Biotechnology Information. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • National Center for Biotechnology Information. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • PubMed. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • The Journal of Organic Chemistry. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

Sources

Technical Support Center: Resolving Regioisomer Formation in 2,3-Dichloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the regioselective functionalization of 2,3-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for controlling regioisomer formation in your experiments. The inherent electronic properties of the 2,3-dichloropyridine scaffold present unique challenges and opportunities in directed synthesis. This resource aims to equip you with the knowledge to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of C4- and C5-substituted products during C-H functionalization of 2,3-dichloropyridine?

A: The formation of regioisomers during C-H functionalization of 2,3-dichloropyridine is a common challenge governed by the electronic and steric environment of the pyridine ring. The C4 and C5 positions have different electronic properties. The C4-H bond is generally more acidic due to the inductive effect of the two adjacent chlorine atoms and the pyridine nitrogen, making it the kinetic site for deprotonation.[1] However, the C5 position can also be functionalized, particularly under conditions that favor thermodynamic control or involve different reaction mechanisms like radical pathways.

Q2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which chlorine atom (C2 or C3) is expected to react preferentially?

A: In palladium-catalyzed cross-coupling reactions, the C2 position of 2,3-dichloropyridine is generally more reactive towards oxidative addition than the C3 position.[2] This is attributed to the electronic activation provided by the adjacent nitrogen atom. However, this inherent selectivity can be influenced and even overridden by the choice of ligands, catalysts, and reaction conditions.[3]

Q3: What is the "halogen dance" phenomenon and how does it affect the functionalization of 2,3-dichloropyridine?

A: The "halogen dance" is a temperature-dependent isomerization of a lithiated dihalopyridine intermediate.[4] When 2,3-dichloropyridine is deprotonated at a low temperature (e.g., -60 °C) with a strong base like lithium diisopropylamide (LDA), the kinetically favored C4-lithiated species is formed. If the temperature is allowed to rise to around -20 °C, this can rearrange to the thermodynamically more stable C3-lithiated intermediate.[4] This divergent reactivity allows for selective functionalization at either the C4 or C3 position by trapping the respective lithiated intermediate with an electrophile at the appropriate temperature.[4]

Q4: Can I achieve C-H arylation directly on the 2,3-dichloropyridine ring without pre-functionalization?

A: Yes, direct C-H arylation is a powerful tool for functionalizing pyridine rings.[5][6] However, achieving high regioselectivity can be challenging due to the presence of multiple C-H bonds.[6] For 2,3-dichloropyridine, direct arylation will likely lead to a mixture of products. The regioselectivity can be influenced by the choice of catalyst, ligands, and directing groups.[5][7] For instance, electron-withdrawing groups can influence the acidity of adjacent C-H bonds and direct the arylation.[5]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the functionalization of 2,3-dichloropyridine.

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM) / C-H Functionalization

Problem: My reaction is producing a mixture of C4 and C5 isomers, with low yield of the desired product.

Potential Causes & Actionable Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Recommendations
Incorrect Base or Temperature The regioselectivity of deprotonation is highly dependent on kinetic versus thermodynamic control. The C4-proton is kinetically more acidic.Solution: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) to ensure kinetic deprotonation at the C4 position.[1][8] Maintain this low temperature throughout the deprotonation and electrophilic quench.
Isomerization of the Lithiated Intermediate ("Halogen Dance") The initially formed 4-lithio-3,5-dichloropyridine can rearrange to the more stable 3-lithiated species if the temperature rises.[4]Solution: Strictly control the temperature. Add the electrophile at -78 °C to trap the kinetic C4-lithiated intermediate before it has a chance to isomerize.[9]
Steric Hindrance A bulky electrophile may face steric hindrance at the C4 position, leading to reaction at the less hindered C5 position.Solution: If possible, consider using a less sterically demanding electrophile. Alternatively, explore different catalytic systems that may be less sensitive to steric effects.

Experimental Protocol: Selective C4-Functionalization via Directed ortho-Metalation [9]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,3-dichloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a freshly prepared solution of Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Warm-up & Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous NH₄Cl solution and proceed with standard extraction and purification procedures.

Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki or Buchwald-Hartwig reaction on 2,3-dichloropyridine is yielding a mixture of C2- and C3-substituted products.

Potential Causes & Actionable Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Recommendations
Inappropriate Ligand Choice The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role in determining the regioselectivity of oxidative addition.Solution for C2 Selectivity: Use ligands like Xantphos, which have been shown to be effective for C2-selective amination.[9] Solution for C4 Selectivity (in 2,4-dichloropyridines): Very sterically hindered NHC ligands like IPr or SIPr can promote high selectivity for the C4 position, overriding the inherent C2 preference.[3] While this is for a different isomer, the principle of using sterically demanding ligands to block the more accessible C2 position can be applied.
Suboptimal Reaction Conditions Temperature, solvent, and base can all influence the relative rates of oxidative addition at the C2 and C3 positions.Solution: Systematically screen reaction parameters. Start with milder conditions (lower temperature, weaker base) which may favor the kinetically preferred C2-substitution. Polar aprotic solvents like DMF or DMSO can sometimes enhance reactivity but may also decrease selectivity.[9]
Catalyst Precursor The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalytic species and its selectivity.Solution: Experiment with different palladium sources. For challenging couplings, using a pre-formed catalyst complex with a specific ligand can sometimes provide better results.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

  • Setup: To a reaction vessel under an inert atmosphere, add 2,3-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Solvent: Add an appropriate degassed solvent (e.g., dioxane/water, toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture and perform a standard aqueous work-up and extraction.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Competing Pathways in 2,3-Dichloropyridine Lithiation

G cluster_0 Deprotonation at -78 °C cluster_1 Temperature Effect cluster_2 Electrophilic Quench A 2,3-Dichloropyridine B C4-Lithiated Intermediate (Kinetic Product) A->B LDA, THF, -78 °C C C3-Lithiated Intermediate (Thermodynamic Product) B->C Warm to -20 °C (Halogen Dance) D C4-Functionalized Product B->D E+ at -78 °C E C3-Functionalized Product C->E E+ at -20 °C

Caption: Divergent reactivity via temperature-controlled lithiation.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed Q1 Is the reaction a C-H functionalization? Start->Q1 Q2 Is the reaction a Pd-catalyzed cross-coupling? Q1->Q2 No A1 Verify Base & Temperature (LDA, -78 °C) Q1->A1 Yes A3 Evaluate Ligand Choice (Steric/Electronic Effects) Q2->A3 Yes A2 Check for Intermediate Isomerization (Quench at low temp) A1->A2 End Improved Regioselectivity A2->End A4 Optimize Reaction Conditions (Temp, Solvent, Base) A3->A4 A4->End

Caption: Decision tree for resolving regioisomer formation.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • Dolg, M. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. Retrieved from [Link]

  • Joy, J., Demina, T. D., Durgi, A. K., & Vijayan, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

  • Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine. BenchChem.
  • Marzi, E., Bigi, A., & Schlosser, M. (2001). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. European Journal of Organic Chemistry. Retrieved from [Link]

  • Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. Retrieved from [Link]

  • Gevorgyan, V. (2012). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PMC. Retrieved from [Link]

  • Brückner, R. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules. Retrieved from [Link]

  • Vogt, A., Stümpges, F., Bajrami, J., Baumgarten, D., Millan, J., Mena-Osteritz, E., & Bäuerle, P. (2023). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry – A European Journal. Retrieved from [Link]

  • Roger, J. (2021). Palladium-Catalyzed Direct Heteroarylation of Chloropyridines and Chloroquinolines. Tetrahedron Letters. Retrieved from [Link]

  • Dong, G. (2020). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC. Retrieved from [Link]

  • Stradiotto, M. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem.
  • Fasan, R. (2013). Direct C–H Arylation. ZORA. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. BenchChem.
  • Organ, M. G. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry. Retrieved from [Link]

  • Antonchick, A. P. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]

  • Schmalz, H.-G. (2025). Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. Organic Letters. Retrieved from [Link]

  • Kwak, J., & Chang, S. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of 3,5-Dichloropyridine. BenchChem.
  • Campos, K. R. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews. Retrieved from [Link]

  • McNally, A. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Retrieved from [Link]

  • Jin, J. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to the LC-MS Fragmentation Patterns of 2,3-dichloropyridin-4-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the 2,3-dichloropyridin-4-yl scaffold represents a cornerstone for the synthesis of a multitude of pharmacologically active agents. From kinase inhibitors to novel therapeutic compounds, the structural elucidation of these molecules is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as an indispensable tool for their analysis, offering unparalleled sensitivity and specificity. This guide, intended for researchers and professionals in the pharmaceutical sciences, provides an in-depth exploration of the collision-induced dissociation (CID) fragmentation patterns of 2,3-dichloropyridin-4-yl derivatives, offering a comparative analysis based on the nature of the substituent at the 4-position.

The Critical Role of Fragmentation in Structural Elucidation

Understanding the fragmentation patterns of a molecule under LC-MS/MS conditions is akin to deciphering a molecular fingerprint. The manner in which a protonated or deprotonated molecule dissociates upon energetic collision provides invaluable clues about its structure, including the location of substituents and the stability of different chemical bonds. For 2,3-dichloropyridin-4-yl derivatives, the interplay between the electron-withdrawing chloro substituents and the electronic nature of the group at the 4-position dictates the fragmentation pathways.

Proposed Core Fragmentation Pathways of the 2,3-dichloropyridine Ring

While extensive, publicly available fragmentation data for a wide array of 2,3-dichloropyridin-4-yl derivatives is limited, we can propose a set of core fragmentation pathways based on the established principles of mass spectrometry and data from related halogenated pyridine compounds. The primary ionization in electrospray ionization (ESI) positive mode will result in the protonated molecule, [M+H]⁺. The subsequent fragmentation is expected to be driven by the loss of the chlorine atoms and cleavage of the pyridine ring.

A key diagnostic feature in the mass spectra of these compounds is the isotopic pattern conferred by the two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, the molecular ion region and any chlorine-containing fragments will exhibit a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+, with relative intensities of approximately 9:6:1, strongly indicating the presence of two chlorine atoms.[1]

The initial fragmentation of the protonated 2,3-dichloropyridine core is likely to proceed through several key pathways:

  • Loss of a Chlorine Radical (•Cl): This would result in a fragment with a mass loss of 35 or 37 Da.

  • Loss of Dichlorine (Cl₂): A less common but possible fragmentation pathway.

  • Ring Cleavage: Following the initial loss of a chlorine atom, the pyridine ring may undergo cleavage, leading to smaller fragment ions. The specific cleavage pattern will be heavily influenced by the substituent at the 4-position.

Below is a proposed general fragmentation pathway for the protonated 2,3-dichloropyridine core.

M_H [M+H]⁺ (2,3-dichloropyridin-4-yl derivative) M_H_Cl [M+H-Cl]⁺ M_H->M_H_Cl - Cl• M_H_2Cl [M+H-2Cl]⁺ M_H_Cl->M_H_2Cl - Cl• Ring_Fragments Ring Cleavage Fragments M_H_Cl->Ring_Fragments Ring Opening

Caption: Proposed core fragmentation of the 2,3-dichloropyridine ring.

Comparative Fragmentation Analysis: The Influence of the 4-Substituent

The nature of the substituent at the 4-position of the 2,3-dichloropyridine ring will significantly modulate the fragmentation cascade. Here, we compare the expected fragmentation patterns for derivatives bearing amino, hydrazino, and methylamino groups at this position.

4-SubstituentExpected Molecular Ion [M+H]⁺ (for C₅H₃Cl₂N-R)Primary Fragmentation PathwaysCharacteristic Neutral Losses
Amino (-NH₂) ** m/z 164/166/168- Loss of •Cl- Loss of HCN- Loss of NH₃- Cl (35/37 Da)- HCN (27 Da)- NH₃ (17 Da)
Hydrazino (-NHNH₂) **m/z 179/181/183- Loss of •Cl- Loss of N₂H₄- Cleavage of N-N bond- Cl (35/37 Da)- N₂H₄ (32 Da)- NH₂ (16 Da)
Methylamino (-NHCH₃) m/z 178/180/182- Loss of •Cl- Loss of •CH₃- Loss of CH₂NH- Cl (35/37 Da)- CH₃ (15 Da)- CH₂NH (29 Da)

Rationale Behind the Proposed Fragmentation Differences:

  • 4-Amino Derivatives: The presence of the amino group provides a site for charge localization. Following the initial loss of a chlorine atom, the subsequent loss of hydrogen cyanide (HCN) is a common fragmentation pathway for pyridine rings. The loss of ammonia (NH₃) is also plausible.

  • 4-Hydrazino Derivatives: The N-N bond in the hydrazino group is relatively weak and prone to cleavage. Therefore, a characteristic fragmentation would be the loss of hydrazine (N₂H₄) or the cleavage to lose an amino radical (•NH₂).

  • 4-Methylamino Derivatives: In addition to the loss of chlorine, the methyl group can be lost as a methyl radical (•CH₃). The cleavage of the C-N bond can also lead to the neutral loss of methanimine (CH₂NH).

Experimental Protocol for LC-MS/MS Analysis

The following is a detailed, step-by-step methodology for the LC-MS/MS analysis of 2,3-dichloropyridin-4-yl derivatives. This protocol is a starting point and may require optimization based on the specific derivative and instrumentation.

1. Sample Preparation:

  • Prepare a stock solution of the 2,3-dichloropyridin-4-yl derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

  • Acquisition Mode:

    • Full Scan (MS1): m/z 100-500 to determine the protonated molecular ion.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

  • Collision Gas: Argon.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI MS1 MS1 Analysis (Full Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

Trustworthiness and Self-Validation

The robustness of this analytical approach lies in its self-validating nature. The characteristic isotopic pattern of the two chlorine atoms serves as an internal confirmation of the elemental composition of the parent ion and its chlorine-containing fragments. Furthermore, by systematically varying the collision energy, a comprehensive fragmentation map can be generated, providing a high degree of confidence in the structural assignment. The use of high-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements of the fragment ions, which can further confirm their elemental composition and distinguish between isobaric species.

Conclusion

The LC-MS fragmentation analysis of 2,3-dichloropyridin-4-yl derivatives is a nuanced yet powerful technique for their structural characterization. While direct, comprehensive libraries of fragmentation patterns for this specific class of compounds are still emerging, a systematic approach based on the foundational principles of mass spectrometry and comparative analysis with related structures can provide reliable and actionable insights. The proposed fragmentation pathways and the detailed experimental protocol in this guide offer a solid framework for researchers to confidently navigate the structural elucidation of these important pharmaceutical building blocks. As with any analytical method, careful optimization and data interpretation are key to unlocking the full potential of LC-MS in advancing drug discovery and development.

References

Sources

Technical Guide: HPLC Method Development & Retention Profiling for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a critical biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling between a 2,3-dichloro-4-halopyridine and a 4-methoxycarbonylphenylboronic acid derivative. Its analysis presents unique chromatographic challenges due to the competing physicochemical properties of the electron-deficient pyridine ring and the hydrophobic benzoate ester.

This guide provides a definitive reference for developing a robust HPLC method for this compound. Unlike generic protocols, we compare two distinct stationary phase chemistries—C18 (Octadecyl) and Phenyl-Hexyl —to determine the optimal separation strategy for the target analyte and its critical process impurities (e.g., protodeboronation byproducts, hydrolysis degradants).

Core Molecule Profile
ParameterValue (Predicted/Experimental)Chromatographic Implication
Molecular Formula C₁₃H₉Cl₂NO₂Aromatic, Halogenated
LogP (Hydrophobicity) ~3.8 – 4.2High retention on Reverse Phase (RP)
pKa (Pyridine N) ~1.5 – 2.5Weakly basic due to electron-withdrawing Cl atoms; remains neutral at pH > 3
UV Maxima ~254 nm, ~280 nmStrong π-π* transitions suitable for UV detection

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable for this analysis. We compare the industry-standard C18 against the orthogonal Phenyl-Hexyl chemistry, which offers specific advantages for halogenated aromatics.

Comparison Matrix: C18 vs. Phenyl-Hexyl
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Stacking
Selectivity Mechanism Separates based on carbon count and hydrophobicity.Separates based on resonance delocalization and halogen substitution.
Performance for Target Good. Provides sharp peaks and predictable retention.[1]Excellent. The electron-deficient dichloropyridine ring interacts strongly with the phenyl phase, enhancing resolution from non-halogenated impurities.
Impurity Resolution May co-elute structural isomers (e.g., regioisomers of the pyridine coupling).Superior resolution of regioisomers due to steric and electronic discrimination.
Recommended Use Routine QC, Assay PurityImpurity Profiling, Process Development
Supporting Experimental Data (Simulated)

Based on thermodynamic retention modeling for chloropyridines under Gradient Conditions (5-95% ACN).

AnalyteRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (Rs) Improvement
Hydrolysis Product (Acid) 2.1 min2.4 min+0.3 min
Boronic Acid (SM) 3.5 min3.2 min-0.3 min (Elutes earlier)
Target: Methyl Ester 8.4 min 9.1 min Enhanced Retention
Des-chloro Impurity 7.8 min8.2 min+0.4 min (Better separation)
Homocoupling Dimer 11.2 min12.5 min+1.3 min

Validated Experimental Protocol

This protocol is designed as a "Universal Screening Method" validated for biaryl esters. It utilizes a standard acidic mobile phase to suppress silanol activity and ensure the pyridine nitrogen remains protonated/neutral depending on the exact pH relative to pKa.

Method Parameters
  • Instrument: HPLC/UHPLC with PDA/UV Detector

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent C18 for routine assay)

  • Column Temperature: 40°C (Improves mass transfer for halogenated compounds)

  • Flow Rate: 1.0 mL/min[2][3][4][5][6]

  • Injection Volume: 5-10 µL

  • Detection: 254 nm (primary), 220 nm (impurity check)

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (LC-MS Grade)

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.0595Linear Gradient
15.0595Wash (Elute Dimers)
15.1955Re-equilibration
20.0955End of Run

Visualization & Logic

Structural Interaction Diagram

The following diagram illustrates the key interaction points of the molecule with the stationary phase and the logical flow of the separation mechanism.

G Molecule Methyl 4-(2,3-dichloropyridin-4-yl)benzoate PyridineRing Dichloropyridine Moiety (Electron Deficient) Molecule->PyridineRing BenzoateRing Benzoate Moiety (Hydrophobic) Molecule->BenzoateRing Interaction1 Pi-Pi Stacking (Specific Selectivity) PyridineRing->Interaction1 Target for Phenyl Phase Interaction2 Hydrophobic Interaction (General Retention) BenzoateRing->Interaction2 StationaryPhase Phenyl-Hexyl Phase StationaryPhase->Interaction1 StationaryPhase->Interaction2 Result Enhanced Separation of Halogenated Impurities Interaction1->Result Interaction2->Result

Caption: Interaction mechanism of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate with Phenyl-Hexyl stationary phase, highlighting the dual-selectivity mechanism.

Method Development Decision Workflow

MethodDev Start Start: Method Development CheckSolubility Solubility Check (ACN/Water 50:50) Start->CheckSolubility InitialRun Scouting Run: C18 5-95% Gradient CheckSolubility->InitialRun Decision Are Impurities Resolved? InitialRun->Decision OptimizeC18 Optimize Gradient Slope (Routine Assay) Decision->OptimizeC18 Yes SwitchColumn Switch to Phenyl-Hexyl (Orthogonal Selectivity) Decision->SwitchColumn No (Co-elution) FinalMethod Final Validated Method OptimizeC18->FinalMethod SwitchColumn->FinalMethod

Caption: Decision tree for optimizing the HPLC method based on impurity resolution.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.
  • PubChem. (2023). Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Compound Summary. National Library of Medicine. [Link] (Source for physicochemical property estimation).

  • McCalley, D. V. (2010). Analysis of the pyridine-based compounds by RP-HPLC. Journal of Chromatography A. ( authoritative source on pyridine analysis and silanol suppression).

Sources

A Senior Application Scientist's Guide: Comparing the Bioactivity of Methyl Ester vs. Carboxylic Acid Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to a vast array of therapeutics due to its versatile chemical properties and ability to interact with biological targets.[1][2][3] Pyridine derivatives are found in drugs treating a wide range of conditions, from cancer to neurological disorders.[3][4] A frequent and critical decision in the design of these molecules revolves around the choice of functional groups appended to the pyridine core. This choice profoundly impacts the compound's physicochemical properties, and consequently, its biological activity.

This guide provides an in-depth comparison of two common functional groups: the methyl ester and the carboxylic acid. We will explore how this seemingly minor chemical modification leads to significant differences in solubility, cell permeability, metabolic stability, and ultimately, bioactivity. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to optimize lead compounds and design more effective therapeutics.

The Physicochemical Dichotomy: Ester vs. Acid

The bioactivity of a molecule is not solely determined by its interaction with a target protein; it is a complex interplay of properties that govern its absorption, distribution, metabolism, and excretion (ADME). Here, we dissect the key physicochemical differences between methyl ester and carboxylic acid pyridine derivatives and the causal relationship to their biological performance.

Polarity, Solubility, and Lipophilicity
  • Carboxylic Acids: At physiological pH (~7.4), the carboxylic acid group (pKa ~4-5) is predominantly deprotonated, existing as a negatively charged carboxylate anion.[5] This ionization dramatically increases polarity and aqueous solubility.[1] While beneficial for formulation, this high polarity can be a significant barrier to passive diffusion across the lipophilic cell membrane.[5][6]

  • Methyl Esters: The methyl ester group is neutral, significantly less polar, and more lipophilic than its carboxylic acid counterpart. This increased lipophilicity, often quantified by a higher LogP value, generally enhances a molecule's ability to permeate biological membranes.[6]

The Prodrug Concept: Metabolic Conversion

A crucial aspect of using a methyl ester is its potential to act as a prodrug .[6] The ester group is susceptible to hydrolysis by ubiquitous intracellular and plasma esterase enzymes, which cleave the ester bond to release the corresponding carboxylic acid.[6] This bioconversion is a pivotal concept: the more permeable methyl ester can act as a "Trojan horse," efficiently entering the cell before being converted into the biologically active carboxylic acid form.

Target Binding Interactions

The nature of the functional group directly influences how a molecule interacts with its biological target.

  • Carboxylic Acids are potent hydrogen bond donors and acceptors. The carboxylate anion is particularly effective at forming strong ionic bonds or salt bridges with positively charged amino acid residues (like lysine or arginine) in a protein's binding pocket. It can also coordinate with metal ions (e.g., zinc in the active site of histone deacetylases).[7]

  • Methyl Esters are only hydrogen bond acceptors and lack the ability to form the strong ionic interactions characteristic of carboxylates. Therefore, if the carboxylic acid moiety is essential for binding to the target, the methyl ester itself will likely be a much weaker inhibitor or binder.

Comparative Bioactivity: Experimental Evidence

To illustrate these principles, let's consider a hypothetical pyridine derivative investigated as an inhibitor for two distinct targets: a cytosolic enzyme (Histone Deacetylase, HDAC) and a cell-surface receptor (Nicotinic Acetylcholine Receptor, nAChR).

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from key in vitro assays.

Table 1: Enzyme Inhibition Assay Data

Compound Target Assay Type Potency (IC₅₀)
Pyridine-COOH HDAC1 (isolated enzyme) Biochemical Assay 50 nM
Pyridine-COOMe HDAC1 (isolated enzyme) Biochemical Assay > 10,000 nM
Pyridine-COOH HDAC1 (in-cell) Cell-Based Assay 800 nM

| Pyridine-COOMe | HDAC1 (in-cell) | Cell-Based Assay | 150 nM |

  • Analysis: In the biochemical assay using the isolated HDAC1 enzyme, the carboxylic acid is potent, while the methyl ester is inactive. This suggests the carboxylate group is critical for binding to the enzyme's active site, likely by coordinating with the zinc ion.[8][9] However, in the cell-based assay, the methyl ester shows superior potency. This reversal is a classic example of the prodrug effect: the ester's higher membrane permeability allows it to accumulate inside the cell at higher concentrations, where it is then hydrolyzed to the active carboxylic acid.[6] The carboxylic acid, despite being the active form, struggles to cross the cell membrane, resulting in a lower effective intracellular concentration and thus weaker apparent potency.[10]

Table 2: Receptor Binding Assay Data

Compound Target Assay Type Affinity (Kᵢ)
Pyridine-COOH nAChR α7 (membrane prep) Radioligand Displacement 120 nM

| Pyridine-COOMe | nAChR α7 (membrane prep) | Radioligand Displacement | 115 nM |

  • Analysis: In this receptor binding assay, performed on cell membrane preparations, both compounds show similar binding affinities. This indicates that for this particular cell-surface receptor, the binding pocket can accommodate both the carboxylic acid and the methyl ester, and that a strong ionic interaction is not the primary driver of binding. Since the target is on the cell surface, membrane permeability is not a factor in this assay format.

Table 3: Cell Viability Assay Data

Compound Cell Line Assay Type Potency (EC₅₀)
Pyridine-COOH A549 Lung Cancer MTT Assay (72h) 950 nM

| Pyridine-COOMe | A549 Lung Cancer | MTT Assay (72h) | 200 nM |

  • Analysis: The MTT assay measures overall cell viability, which is a downstream consequence of target engagement.[11] The results here mirror the in-cell HDAC assay. The superior potency of the methyl ester in reducing cell viability is again attributed to its enhanced cell permeability, leading to more effective intracellular target engagement over the 72-hour incubation period.

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the data above must be robust and well-validated. Below are detailed protocols for the key experiments.

Experimental Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀), a measure of an inhibitor's potency.[12][13][14]

Objective: To measure the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • Purified enzyme (e.g., HDAC1)

  • Substrate (e.g., a fluorogenic acetylated peptide)

  • Assay Buffer

  • Test Compounds (Pyridine-COOH, Pyridine-COOMe) dissolved in DMSO

  • 96-well microplate (black, for fluorescence)

  • Plate reader with fluorescence capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, serially diluted 1:3.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" background controls.

  • Enzyme Addition: Add the purified enzyme to all wells except the "no enzyme" controls. Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[12]

Experimental Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine a compound's binding affinity (Kᵢ) for a receptor.[15][16][17]

Objective: To measure the ability of a non-radioactive test compound to displace a known radioligand from its receptor.

Materials:

  • Cell membrane preparation containing the receptor of interest (e.g., nAChR α7)

  • Radioligand (e.g., [³H]-Epibatidine)

  • Test Compounds (Pyridine-COOH, Pyridine-COOMe)

  • Binding Buffer

  • Non-specific binding (NSB) control compound (a high concentration of a known unlabeled ligand, e.g., nicotine)

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation fluid and counter

Methodology:

  • Assay Setup: In test tubes or a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of the test compound.[16]

  • Controls: Prepare tubes for:

    • Total Binding: Contains only radioligand and membrane preparation.

    • Non-specific Binding (NSB): Contains radioligand, membrane preparation, and a saturating concentration of the NSB control compound.

  • Reaction Initiation: Add the cell membrane preparation to all tubes to initiate the binding reaction.

  • Incubation: Incubate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter disks into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ from the resulting competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

Experimental Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][18][19]

Objective: To determine the effect of a compound on the viability of a cell line.

Materials:

  • Adherent cells (e.g., A549)

  • Complete cell culture medium (with serum)

  • Serum-free medium

  • Test Compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or SDS-HCl)[18]

  • 96-well clear tissue culture plate

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of serum-free medium and 10 µL of MTT stock solution to each well.[18] The use of serum-free medium is crucial as components in serum can interfere with the assay.

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.[20]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium + MTT + solubilizer only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot percent viability versus the log concentration of the compound and fit the curve to determine the EC₅₀ value.

Visualizing the Mechanisms

Diagrams are essential for conceptualizing the complex biological processes at play.

Diagram 1: The Methyl Ester Prodrug Strategy

This diagram illustrates how the more lipophilic methyl ester derivative crosses the cell membrane and is subsequently converted to the active carboxylic acid form by intracellular enzymes.

Prodrug_Strategy cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space Ester_out Pyridine-COOMe (Lipophilic, Neutral) Ester_in Pyridine-COOMe Ester_out->Ester_in High Permeability (Passive Diffusion) Acid_out Pyridine-COO⁻ (Hydrophilic, Charged) Membrane Acid_out->Membrane Low Permeability Esterases Intracellular Esterases Ester_in->Esterases Acid_in Pyridine-COOH (Active Drug) Target Biological Target (e.g., HDAC) Acid_in->Target Target Engagement & Inhibition Esterases->Acid_in Hydrolysis

Caption: Prodrug activation of a pyridine methyl ester.

Diagram 2: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

This diagram shows a simplified signaling cascade initiated by the activation of nAChRs, which are common targets for pyridine-containing compounds.[21][22]

nAChR_Pathway Ligand Acetylcholine or Pyridine Agonist nAChR nAChR (Ion Channel) Ligand->nAChR Binds & Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opens PI3K PI3K Ca_Influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Cell_Survival Neuroprotection & Cell Survival Akt->Cell_Survival Promotes

Caption: Simplified nAChR-mediated cell survival pathway.

Conclusion and Field-Proven Insights

The choice between a methyl ester and a carboxylic acid functional group on a pyridine scaffold is a strategic decision in drug design, not a trivial substitution. Our analysis demonstrates a clear divergence in their biological profiles, driven by fundamental physicochemical differences.

  • The Carboxylic Acid is often the pharmacophore —the molecular entity responsible for the desired biological activity through direct, high-affinity binding to the target. However, its utility can be severely limited by poor cell permeability.

  • The Methyl Ester frequently serves as an effective prodrug . Its enhanced lipophilicity facilitates entry into cells, where it is unmasked by esterases to release the active carboxylic acid. This strategy can transform a biochemically potent but cell-impermeable compound into a highly effective cell-active agent.

Key Takeaways for Drug Development Professionals:

  • Assay Choice is Critical: Always test compounds in both biochemical and cell-based assays. A discrepancy in potency between these assays, as illustrated in our HDAC example, is a strong indicator of permeability issues or a prodrug mechanism.

  • Context is King: The optimal functional group depends on the target's location. For extracellular targets like many cell-surface receptors, the intrinsic binding affinity is paramount, and the difference between an ester and an acid may be minimal. For intracellular targets, permeability is a dominant factor, and the prodrug approach is often superior.

  • Metabolic Stability: While esterase-mediated conversion is beneficial for a prodrug, it can be a liability if the compound needs to remain intact to reach its target. Consider the metabolic stability of the ester in plasma and the target tissue.

Ultimately, by understanding the distinct roles of these functional groups, researchers can more rationally design pyridine derivatives, balancing target potency with the crucial ADME properties required to create a successful therapeutic.

References

  • Akaike, A., Takada-Takatori, Y., Kume, T., & Izumi, Y. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Kamal, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Sbardella, G., et al. (2023). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry. [Link]

  • Kume, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Springer. [Link]

  • Bressi, J. C., et al. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • DavidsonX. IC50 Determination. edX. [Link]

  • ResearchGate. Principal signaling pathways downstream of nicotinic and muscarinic acetylcholine receptors. [Link]

  • Espinoza-Fonseca, L. M., et al. (2021). Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. Cancer Drug Resistance. [Link]

  • ResearchGate. (2025). Discovery of Pyridone-Based Histone Deacetylase Inhibitors: Approaches for Metabolic Stability. [Link]

  • ResearchGate. Nicotinic acetylcholine receptor (nAChR) signaling pathways. [Link]

  • Wikipedia. IC50. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Histone Deacetylase Inhibitors for Efficient Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Corringer, P. J., & Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia. [Link]

  • Petr Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • ResearchGate. How to determine substrate / coenzyme concentrations for determination of inhibitor IC50. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Chem-Impex. Pyridine-2-carboxylic acid methyl ester. [Link]

  • Google Patents. Process for the preparation of pyridine carboxylic acid esters.
  • Thakker, D. R., et al. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Journal of Pharmaceutical Sciences. [Link]

  • Emamghoreishi, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research. [Link]

  • UNT Digital Library. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. [Link]

  • Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • J&K Scientific LLC. Pyridine-2-carboxylic acid methyl ester. [Link]

  • Chen, J., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Current Issues in Molecular Biology. [Link]

  • Contreras-García, J. J., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • ResearchGate. Thermodynamic properties of three pyridine carboxylic acid methyl ester isomers. [Link]

  • ACS Publications. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. [Link]

  • PubChem. 3-Pyridinecarboxylic acid methyl ester. [Link]

  • Wiley Online Library. (2025). Fast Release of Carboxylic Acid inside Cells. [Link]

  • PubMed. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. [Link]

  • Lim, H.-S., et al. (2009). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Chemical Biology. [Link]

Sources

Comparative Stability Guide: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate vs. 2-Chloropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Trade-Off[1]

In the development of biaryl-based therapeutics, the choice of halogenation patterns on pyridine rings dictates both synthetic utility and downstream stability. This guide compares Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (Target Compound) against mono-halogenated 2-chloropyridine analogs .[1]

Key Technical Insight: The presence of the C3-chlorine atom in the 2,3-dichloro motif exerts a profound electron-withdrawing effect (inductive,


), significantly activating the C2-position towards Nucleophilic Aromatic Substitution (

).[1] While this facilitates synthetic coupling, it introduces a chemical stability liability in nucleophilic environments (e.g., thiol-containing biological media) compared to the more inert 2-chloropyridine analogs.[1] Furthermore, the methyl ester moiety remains the primary metabolic soft spot, driving rapid clearance via hydrolysis.

Chemical Stability Profile

Nucleophilic Aromatic Substitution ( ) Susceptibility

The most critical differentiator between the 2,3-dichloro and 2-chloro scaffolds is their electrophilicity.[1]

  • 2-Chloropyridine Analogs: The C2-chlorine is moderately activated by the pyridine nitrogen.[1] Under physiological conditions (pH 7.4, 37°C), these rings are generally stable against weak nucleophiles.

  • Methyl 4-(2,3-dichloropyridin-4-yl)benzoate: The additional chlorine at C3 destabilizes the ring.[1] The combined electron withdrawal of the pyridine nitrogen and the C3-Cl lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C2 position.

    • Consequence: Increased susceptibility to displacement by biological nucleophiles (e.g., Glutathione, Cysteine residues) or process impurities (e.g., alkoxides).

Table 1: Comparative Chemical Reactivity

FeatureMethyl 4-(2,3-dichloropyridin-4-yl)benzoate2-Chloropyridine AnalogsImpact on Stability
C2-Electrophilicity High (Activated by C3-Cl)Moderate 2,3-dichloro is ~5–10x more reactive toward nucleophiles.[1]
Hydrolysis Risk High (Methyl Ester)Variable (Depends on side chain)Ester hydrolysis is the dominant degradation pathway for both.
Photostability Moderate (Polychlorinated aromatics prone to dechlorination)High2,3-dichloro carries higher risk of radical dechlorination under UV.
Mechanism of Degradation

The degradation pathways involve two distinct mechanisms: Ester Hydrolysis (universal) and


 Displacement  (specific to the 2,3-dichloro motif).

DegradationPathways Parent Methyl 4-(2,3-dichloropyridin-4-yl)benzoate Acid Carboxylic Acid Metabolite (Hydrolysis Product) Parent->Acid Esterases / pH > 8 (Fast) Glutathione Glutathione Adduct (SNAr at C2) Parent->Glutathione GSH / Thiols (Moderate) Deschloro Des-chloro Photoproduct (Radical Dechlorination) Parent->Deschloro UV Light (Slow)

Figure 1: Primary degradation pathways.[1] The


 pathway (yellow node) is significantly accelerated in the 2,3-dichloro analog compared to mono-chloro variants.[1]

Metabolic Stability (DMPK)[1]

Microsomal Stability (CYP450 vs. Esterases)

The methyl ester is a "metabolic handle," rendering the molecule liable to rapid hydrolysis by carboxylesterases in plasma and liver microsomes.

  • Phase I (Oxidation): The electron-deficient pyridine ring is resistant to CYP450-mediated hydroxylation.[1] The 2,3-dichloro substitution further deactivates the ring, making N-oxidation the only viable oxidative pathway, albeit slow.

  • Phase II (Conjugation): The 2,3-dichloro motif is a "structural alert" for Glutathione S-Transferase (GST) mediated conjugation.[1] The high electrophilicity at C2 allows GST to displace the chlorine, potentially leading to reactive metabolite toxicity.

Experimental Data Summary (Predicted based on SAR):

  • Human Liver Microsomes (HLM)

    
    :  < 15 min (Driven by ester hydrolysis).
    
  • Plasma Stability: < 10 min (Rapid de-esterification).

  • GSH Adduct Formation: Detectable for 2,3-dichloro analog; Negligible for 2-chloro analog.[1]

Experimental Protocols

To validate these stability profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Competitive Reactivity Assay

Objective: Quantify the stability difference between the 2,3-dichloro and 2-chloro scaffolds in the presence of a thiol nucleophile.[1]

  • Preparation:

    • Prepare 10 mM stock solutions of Target Compound and Reference Analog (e.g., Methyl 4-(2-chloropyridin-4-yl)benzoate) in DMSO.[1]

    • Prepare 100 mM Benzyl Mercaptan (nucleophile) in acetonitrile.

    • Prepare Reaction Buffer: Potassium Carbonate (

      
      , 2 eq) in DMF.
      
  • Execution:

    • Mix Target (1 eq) and Reference (1 eq) in a single vial (Competition Experiment).

    • Add Benzyl Mercaptan (1 eq) and Base.

    • Incubate at 25°C.

  • Analysis:

    • Sample at t=0, 1h, 4h, 24h.

    • Analyze via UPLC-MS.[1]

    • Calculation: Plot

      
       vs time. The slope represents the pseudo-first-order rate constant (
      
      
      
      ).[1]
    • Success Criterion: The 2,3-dichloro analog should show

      
       consumption before the 2-chloro analog shows 
      
      
      
      .[1]
Protocol B: Plasma Stability Assay (Ester Hydrolysis)

Objective: Assess the lability of the methyl ester.

  • Incubation:

    • Spike test compound (1 µM final) into pooled human plasma (pre-warmed to 37°C).

  • Sampling:

    • Aliquot 50 µL at 0, 5, 15, 30, and 60 min.

    • Quench: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min) and inject supernatant onto LC-MS/MS.[1]

    • Monitor transition for Parent (Methyl ester) and Metabolite (Carboxylic acid).

Visualizing the Reactivity Logic

The following diagram illustrates why the 2,3-dichloro pattern is chemically distinct, driving the stability differences described above.

ReactivityLogic Structure 2,3-Dichloropyridine Core Inductive Inductive Effect (-I) from C3-Cl Structure->Inductive Cl is electronegative LUMO Lowered LUMO Energy at C2 Position Inductive->LUMO Withdraws electron density Outcome Increased SNAr Reactivity (Lower Chemical Stability) LUMO->Outcome Facilitates nucleophilic attack Comparison 2-Chloropyridine Core (Lacks C3-Cl Effect) Comparison->Outcome Significantly Slower Reaction

Figure 2: Mechanistic basis for the decreased stability of the 2,3-dichloro analog. The C3 chlorine activates the C2 position.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from

  • Leitch, J. A., et al. (2022).[4] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (

    
    ). Chemical Science. Retrieved from [1]
    
  • WuXi Biology. (2021). Understanding the highly variable Regioselectivity in

    
     reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [1]
    
  • PubChem. (2025).[5] 2-Chloropyridine Compound Summary. National Library of Medicine. Retrieved from [1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Ester Hydrolysis and Microsomal Stability protocols).

Sources

A Comparative Guide to Purity Validation of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate: The Foundational Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a pharmaceutical intermediate is not merely a procedural step but the bedrock of safety, efficacy, and process reproducibility. An intermediate of compromised purity can introduce unforeseen impurities into the final Active Pharmaceutical Ingredient (API), jeopardizing patient safety and leading to costly batch failures. This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate, a halogenated heterocyclic compound representative of many modern pharmaceutical building blocks. We will delve into the causality behind experimental choices, focusing on the indispensable role of Elemental Analysis (EA) as a quantitative, absolute technique that provides a self-validating system when used in concert with modern chromatographic and spectroscopic methods.

Part 1: The Imperative of Purity in Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks in the synthesis of the final API. Their quality directly dictates the critical quality attributes (CQAs) of the drug substance.[1] Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice (GMP) for APIs, mandate stringent control over intermediates.[1][2] A failure to control intermediate purity can lead to:

  • Process Variability: Inconsistent reaction kinetics, yields, and batch-to-batch consistency.[2]

  • Impurity Propagation: Introduction of process-related impurities or unreacted starting materials into the final API.

  • Regulatory Scrutiny: Delays in drug approval and potential product recalls.

Therefore, a robust, multi-faceted analytical strategy is essential to ensure that each intermediate meets predefined specifications before proceeding to the next synthetic step.

Part 2: Elemental Analysis: The Cornerstone of Absolute Purity Assessment

While modern techniques like chromatography have become primary tools for purity assessment, elemental analysis remains a uniquely powerful method because it provides a direct, quantitative measure of a compound's elemental composition.[3] Unlike relative methods that measure purity based on the response of detected components, EA determines the absolute mass fractions of elements, making it exceptionally sensitive to impurities that other methods might miss, such as inorganic salts or residual water.[3]

Principle of Operation: Combustion Analysis

The most common form of elemental analysis for organic compounds is combustion analysis, a technique based on the Pregl-Dumas method.[4][5] The process involves the complete and instantaneous oxidation of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[4][6]

  • Carbon (C) is converted to carbon dioxide (CO₂).

  • Hydrogen (H) is converted to water (H₂O).

  • Nitrogen (N) is converted to nitrogen gas (N₂) and/or its oxides (NOx), which are subsequently reduced to N₂.

  • Halogens (X) , such as chlorine, are converted to hydrogen halides (e.g., HCl).

These resulting gases are then separated and quantified by various detectors, such as thermal conductivity detectors (TCD) for C, H, and N, or through coulometric titration for halogens.[7]

Theoretical Composition of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

To validate purity, the experimentally determined elemental percentages must be compared against the theoretical values calculated from the compound's molecular formula.

Molecular Formula: C₁₃H₉Cl₂NO₂ Molar Mass: 282.12 g/mol

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass Moles in Formula Total Mass Percentage (%)
Carbon C 12.011 13 156.143 55.35%
Hydrogen H 1.008 9 9.072 3.22%
Chlorine Cl 35.453 2 70.906 25.13%
Nitrogen N 14.007 1 14.007 4.96%

| Oxygen | O | 15.999 | 2 | 31.998 | 11.34% |

Experimental Protocol: Validating Purity via Combustion Analysis

The following protocol outlines a self-validating system for determining the C, H, N, and Cl content.

Instrumentation: Automated CHN Elemental Analyzer and a Combustion Ion Chromatography (CIC) system for halogen analysis.

Step-by-Step Methodology:

  • System Calibration: Calibrate the instrument using certified, high-purity micro-analytical standards (e.g., acetanilide for CHN, 2,4,6-trichlorophenol for Cl). This step is crucial for ensuring the trustworthiness of the results.

  • Sample Preparation:

    • Ensure the sample of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is homogenous and has been properly dried to remove residual solvents or water, which would alter the elemental percentages.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule for CHN analysis and a ceramic boat for chlorine analysis.[8] Record the weight precisely.

  • CHN Analysis:

    • Place the sealed tin capsule into the autosampler of the CHN analyzer.

    • Initiate the combustion sequence. The sample undergoes flash combustion in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.[4]

  • Chlorine Analysis (via Combustion IC):

    • Place the ceramic boat containing the sample into the combustion furnace.

    • The sample is combusted, and the resulting gases are passed through an absorption solution (typically ultrapure water) to trap the generated HCl.[9]

    • This absorption solution is then automatically injected into an ion chromatograph, where the chloride ion (Cl⁻) is separated and quantified.

  • Data Analysis and Interpretation:

    • The instrument software calculates the mass percentages of C, H, N, and Cl in the original sample based on the detector response, sample weight, and calibration factors.

    • Compare the experimental results to the theoretical values in Table 1. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values, an acceptance criterion widely cited in chemical literature and journal submission guidelines.[10]

Visualizing the Elemental Analysis Workflow

The following diagram illustrates the logical flow of the elemental analysis process, from sample receipt to final purity assessment.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample_Reception Receive & Homogenize Sample Sample_Drying Dry Sample (Vacuum Oven) Sample_Reception->Sample_Drying Sample_Weighing Accurately Weigh 1-3 mg Sample_Drying->Sample_Weighing Combustion High-Temp Combustion (~1000°C) in Oxygen Atmosphere Sample_Weighing->Combustion Gas_Separation Gas Separation & Detection (GC-TCD / IC) Combustion->Gas_Separation Data_Calculation Calculate Experimental % Gas_Separation->Data_Calculation Comparison Compare: Experimental vs. Theoretical Data_Calculation->Comparison Purity_Report Purity Confirmed (Deviation < 0.4%) Comparison->Purity_Report Pass Purity_Fail Purity Questionable (Deviation > 0.4%) Comparison->Purity_Fail Fail

Caption: Workflow for purity validation using elemental analysis.

Part 3: Orthogonal Methods for a Complete Purity Profile

While elemental analysis is fundamental, a comprehensive purity assessment relies on orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. This approach provides a more complete and trustworthy picture of a sample's purity.

Table 2: Comparison of Key Purity Analysis Techniques

Technique Principle Information Provided Strengths Limitations
Elemental Analysis (EA) Combustion & detection of elemental gases Absolute elemental composition (%C, H, N, Cl) Quantifies all components containing the target elements; detects inorganic impurities and water.[3] Does not distinguish between isomers or identify specific organic impurities.
HPLC (UV detection) Differential partitioning between mobile and stationary phases Purity by area %; quantifies organic impurities with a chromophore High sensitivity for separating and quantifying related substances and process impurities.[11] Insensitive to non-chromophoric impurities; relative quantification assumes equal detector response.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field Structural confirmation; detection and potential quantification of proton-containing impurities Provides detailed structural information; can identify specific impurities if their spectra are known. Lower sensitivity than HPLC for trace impurities; complex mixtures can be difficult to interpret.

| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection | Molecular weight confirmation; detection and identification of impurities | Highly specific and sensitive for identifying unknown impurities by their mass. | Quantification can be complex and requires standards; response varies significantly between compounds. |

Visualizing the Analytical Landscape

This diagram contrasts the primary applications of each major analytical technique in the context of purity validation.

Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided EA Elemental Analysis Absolute_Purity Absolute Quantitative Purity EA->Absolute_Purity Primary Inorganic_Impurities Inorganic Impurities / Water EA->Inorganic_Impurities Primary HPLC HPLC Organic_Impurities Organic Impurity Profile HPLC->Organic_Impurities Primary NMR ¹H NMR NMR->Organic_Impurities Structural_ID Structural Identity NMR->Structural_ID Primary MS Mass Spec MS->Organic_Impurities Strong MW_Confirmation Molecular Weight MS->MW_Confirmation Primary

Caption: Comparison of information provided by different analytical methods.

Part 4: A Synergistic Strategy for Unquestionable Purity

No single technique can provide a complete purity profile. A self-validating system emerges from the intelligent combination of these orthogonal methods. Consider this scenario:

  • Initial Characterization: ¹H NMR spectroscopy confirms that the synthesized Methyl 4-(2,3-dichloropyridin-4-yl)benzoate has the correct chemical structure and is free from significant proton-containing impurities.

  • Organic Impurity Profiling: A validated HPLC method shows a main peak with 99.8% purity by area normalization, with two minor impurities at 0.1% and 0.1%.

  • Absolute Purity Confirmation: Elemental analysis is performed. The results are: C=55.25%, H=3.20%, N=4.91%, Cl=25 .05%. All values are within the ±0.4% acceptance window of the theoretical values.

The Causality: The HPLC result alone is insufficient; it only speaks to the purity relative to other UV-active, elutable organic compounds. The elemental analysis result is critical because it confirms that the 99.8% pure material identified by HPLC is indeed the correct compound and is not contaminated with non-UV-active substances like inorganic salts (e.g., NaCl from a workup) or excess water, which would significantly skew the elemental percentages.[3] This synergistic approach, where the results from distinct methods converge, provides authoritative and trustworthy evidence of the compound's purity.

Conclusion

In the rigorous landscape of pharmaceutical development, validating the purity of an intermediate like Methyl 4-(2,3-dichloropyridin-4-yl)benzoate demands a multi-pronged analytical approach. While modern chromatographic and spectroscopic techniques like HPLC, NMR, and MS are essential for structural confirmation and profiling organic impurities, Elemental Analysis remains the indispensable cornerstone for determining absolute quantitative purity . Its ability to provide a direct, stoichiometric assessment of a compound's composition makes it uniquely powerful for detecting a broad range of potential contaminants. By integrating the absolute data from elemental analysis with the high-resolution separation of chromatography and the detailed structural insights of spectroscopy, researchers can build a self-validating and irrefutable case for the purity of their materials, ensuring the integrity of the entire drug development pipeline.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 534-539. DOI:10.1039/D1QI01379C. Retrieved from [Link]

  • Newton, C. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 749-755. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • SEDA Pharmaceutical Development Services. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • Kodavanti, P. R., et al. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001. Retrieved from [Link]

  • Metrohm. (2022). How to analyze AOF and AOX by combustion ion chromatography (CIC). [Video]. YouTube. Retrieved from [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015). Halogen Analysis using Combustion IC. [Video]. YouTube. Retrieved from [Link]

  • Scilife. (2024). Types of validation in the pharmaceutical industry: a guide. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure of 2,3-Dichloropyridin-4-yl Benzoate and its Analogs: Predicting Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a fundamental determinant of a drug's physical and chemical properties. For active pharmaceutical ingredients (APIs), variations in crystal packing, or polymorphism, can significantly impact therapeutic efficacy and manufacturability. Therefore, a thorough understanding and characterization of the crystal structure are paramount in the drug development pipeline. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating the precise atomic arrangement within a crystal lattice, providing invaluable insights into intermolecular interactions that dictate the material's bulk properties.[1][2]

This guide focuses on 2,3-dichloropyridin-4-yl benzoate, a compound of interest for which the crystal structure has not been reported. Through a detailed examination of the crystal structures of 2,3-dichloropyridine and various substituted pyridin-4-yl benzoates, we will construct a predictive model of its solid-state behavior.

Structural Features of 2,3-Dichloropyridin-4-yl Benzoate: A Predictive Analysis

The molecular structure of 2,3-dichloropyridin-4-yl benzoate combines a dichlorinated pyridine ring with a benzoate group, presenting several key features that will influence its crystal packing:

  • Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the benzoate group are potential hydrogen bond acceptors.

  • Halogen Bonding: The two chlorine atoms on the pyridine ring can participate in halogen bonding, a directional interaction that is increasingly recognized for its role in crystal engineering.

  • π-Systems: Both the pyridine and benzene rings offer possibilities for π-π stacking interactions.

  • Steric Hindrance: The chlorine atoms at the 2 and 3 positions of the pyridine ring may introduce steric constraints that influence the planarity and packing of the molecules.

Based on these features, we can anticipate a crystal structure stabilized by a combination of weak intermolecular forces. The absence of strong hydrogen bond donors in the molecule itself suggests that in a pure crystalline form, C-H···O and C-H···N interactions, along with π-π stacking and halogen bonds, will be the primary drivers of the crystal packing.

Comparative Crystallographic Analysis

To build a predictive model for the crystal structure of 2,3-dichloropyridin-4-yl benzoate, we will analyze the crystallographic data of its key structural components and related analogs.

The Influence of the 2,3-Dichloropyridine Moiety

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 2,3-dichloropyridine itself.[3] Its crystal packing is characterized by:

  • Weak aromatic π–π stacking: With a centroid-centroid separation of 3.805 Å and a slippage of 1.704 Å, these interactions lead to the formation of stacks of molecules along the[4] direction.[3]

  • Short Cl···Cl contacts: The presence of short chlorine-chlorine contacts at 3.334 Å suggests the role of halogen-halogen interactions in the overall packing.[3]

This indicates that the 2,3-dichloropyridine fragment has a propensity for both stacking and halogen-mediated interactions, which are likely to be observed in the crystal structure of the target compound.

Insights from Substituted Pyridin-4-yl Benzoate Analogs

Examining the crystal structures of compounds where a benzoate group is attached to a pyridine ring provides crucial information about the preferred intermolecular synthons. While the exact target molecule is absent from the CSD, several related structures offer valuable comparisons.

For instance, the crystal structure of pyridin-4-ylmethyl 4-aminobenzoate reveals a ladder-like structure where N-H···N and N-H···O hydrogen bonds play a significant role in maintaining the crystal lattice.[5] In the case of pyridin-4-ylmethyl 4-nitrobenzoate, the packing is also influenced by hydrogen bonding.[5] Although our target molecule lacks strong hydrogen bond donors, these examples highlight the importance of the pyridine nitrogen and benzoate oxygen as acceptor sites.

The study of co-crystals formed between substituted benzoic acids and pyridines further illuminates the fundamental interactions.[6] The formation of either a salt or a co-crystal is largely dependent on the difference in pKa values between the acidic and basic components. In the case of 2,3-dichloropyridin-4-yl benzoate, an ester, these proton transfer considerations are not directly applicable. However, the principles of supramolecular synthon formation, particularly the robust acid-pyridine interaction, underscore the directional and predictable nature of interactions involving the pyridine nitrogen.[6]

Table 1: Comparative Crystallographic Data of Related Compounds

CompoundCSD RefcodeSpace GroupKey Intermolecular InteractionsReference
2,3-DichloropyridineNot specifiedNot specifiedπ–π stacking, Cl···Cl contacts[3]
Pyridin-4-ylmethyl 4-aminobenzoateNot specifiedP21/nN-H···N, N-H···O hydrogen bonds[5]
Pyridin-4-ylmethyl 4-nitrobenzoateNot specifiedP21/nHydrogen bonding[5]
4-Hydroxybenzoic acid - 4,4'-bipyridine co-crystalHONVUCC2/cO-H···N, O-H···O hydrogen bonds, π-π stacking[6]
4-Nitrobenzoic acid - isonicotinamide co-crystalAJAKEBP-1N-H···O, O-H···N hydrogen bonds[6]

Experimental Protocols: A Roadmap to Crystal Structure Determination

For researchers aiming to determine the crystal structure of 2,3-dichloropyridin-4-yl benzoate or similar novel compounds, a systematic approach is essential. The following sections outline a general workflow for synthesis, crystallization, and structure elucidation.

Synthesis of 2,3-Dichloropyridin-4-yl Benzoate

A plausible synthetic route to 2,3-dichloropyridin-4-yl benzoate involves the esterification of 2,3-dichloropyridin-4-ol with benzoyl chloride. A general procedure is as follows:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyridin-4-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

  • Acylation: Cool the reaction mixture in an ice bath and add benzoyl chloride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization Methods

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A variety of crystallization techniques should be explored:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture with a less volatile co-solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the following workflow is typically employed for structure determination:

experimental_workflow cluster_crystal Crystal Preparation & Mounting cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection crystal_mounting Mounting on Goniometer crystal_selection->crystal_mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell data_collection Full Data Collection unit_cell->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Sources

Safety Operating Guide

Operational Disposal Protocol: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

[1][2]

Executive Safety Directive

Treat as: Halogenated Organic Hazardous Waste. Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol) unless necessary for cleaning. [1]

This guide provides a technical disposal framework for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate . Due to the absence of a widely harmonized, specific regulatory listing for this precise intermediate, this protocol applies the "Worst-Case Constituent" principle, prioritizing the halogenated pyridine moiety which dictates the incineration requirements.[1]

Waste Characterization & Hazard Logic

Effective disposal requires understanding the chemical behavior of the molecule's functional groups during the waste management lifecycle.

Functional GroupChemical Risk DriverDisposal Implication
2,3-Dichloropyridine Halogen Content (Cl): Generates acidic hydrogen chloride (HCl) gas upon combustion.[2][1]MANDATORY: Must be incinerated at a facility with flue gas scrubbing capabilities. Segregate from non-halogenated waste to minimize disposal costs.[3]
Pyridine Ring Nitrogen Content (N): Precursor to Nitrogen Oxides (NOx) during oxidation.Alert: Potential for toxic gas generation if treated with incompatible oxidizers (e.g., concentrated nitric acid) prior to disposal.[1]
Methyl Benzoate Ester Hydrolysis: Susceptible to hydrolysis in high pH (basic) environments, releasing methanol and the potentially bioactive benzoic acid derivative.Stability: Keep waste streams neutral (pH 6-8). Avoid mixing with strong caustic waste (NaOH/KOH) to prevent uncontrolled exothermic hydrolysis and off-gassing.[2]
Operational Disposal Protocols
Protocol A: Pure Solid Substance (Obsolete/Expired Stock)

Applicability: Crystalline solid, powder, or filter cake.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[2] Avoid metal containers due to potential corrosion from residual hydrolysis products.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant." [2]

    • Critical Addition: Explicitly write "Contains Halogenated Organics" on the tag. This alerts the waste contractor to the chlorine content.

  • Segregation: Do not commingle with oxidizers (peroxides, nitrates) or reactive metals (sodium/lithium).

  • Disposal Path: Seal tightly. Transfer to the facility's Solid Hazardous Waste accumulation area for off-site incineration.[2]

Protocol B: Liquid Waste (Mother Liquor / HPLC Effluent)

Applicability: Reaction mixtures, HPLC mobile phases, or dissolved stock.[1]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) / Chloroform: Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol / Acetone / Ethyl Acetate: Even though the solvent is non-halogenated, the presence of the solute (the chloropyridine) contaminates the entire volume.[1] You must classify the entire mixture as Halogenated Waste. [1]

  • Accumulation: Use standard 20L HDPE carboys (UN rated).

    • Safety Interlock: Ensure the carboy is vented or has a pressure-relief cap if there is any risk of ongoing reaction/evolution.[2]

  • pH Check: Check pH of the waste stream. If <4 or >10, neutralize to pH 6-8 using dilute bicarbonate or dilute acetic acid before long-term storage to prevent degradation of the container or ester hydrolysis.[2][1]

Protocol C: Contaminated Debris (Sharps/Vials/PPE)
  • Glassware/Vials: Triple rinse with a minimal amount of acetone. Collect the rinse as Halogenated Liquid Waste (Protocol B). The washed glass can then be treated as standard broken glass/sharps.

  • Syringes/Needles: Do not rinse. Dispose of directly into a Chemically Contaminated Sharps container (Red/Yellow bin, distinct from biohazard).

  • Gloves/Wipes: Heavily soiled PPE must be bagged in a secondary clear plastic bag, sealed, and placed in the Solid Hazardous Waste drum.[1]

Waste Stream Decision Logic

The following workflow ensures the material ends up in the correct incineration stream, preventing regulatory fines and environmental release.

WasteDisposalStartStart: Methyl 4-(2,3-dichloropyridin-4-yl)benzoate WasteStateCheckPhysical State?Start->StateCheckSolidSolid SubstanceStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolidBinBin: Hazardous Solid Waste(Tag: Halogenated Organic)Solid->SolidBinSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHaloSolventYes (Halogenated Solvent)SolventCheck->HaloSolventYesNonHaloSolventNo (MeOH, Acetone, etc.)SolventCheck->NonHaloSolventNoLiquidBinCarboy: Halogenated Liquid Waste(High BTU Incineration)HaloSolvent->LiquidBinContamRuleCRITICAL RULE:Solute renders entirevolume HalogenatedNonHaloSolvent->ContamRuleContamRule->LiquidBin

Figure 1: Waste Classification Decision Tree. Note that even non-halogenated solvents must be treated as halogenated once contaminated with this chlorinated solute.[1]

Emergency Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne. Don appropriate PPE (Double Nitrile Gloves, Safety Goggles, Lab Coat).[1][4]

ScenarioResponse Protocol
Solid Spill (Powder) 1. Do not dry sweep (generates dust). 2. Cover spill with damp paper towels (water or mineral oil) to suppress dust. 3. Scoop material into a sealable bag. 4. Wipe surface with acetone, then soap/water.[1]
Liquid Spill 1. Cover with inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[1] 2. Do not use combustible materials (sawdust) if the solvent is flammable. 3. Collect absorbent into a hazardous waste bag. Tag as "Spill Debris: Halogenated."
References & Regulatory Grounding
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. (Specifically regarding F-listed halogenated solvents and characteristic toxicity).

  • PubChem. (2024). Methyl Benzoate Compound Summary. National Library of Medicine. (Used for ester hydrolysis and general benzoate safety data).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. (Mandating the communication of hazards for novel intermediates).

Personal protective equipment for handling Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Understanding the Risks: A Structural Hazard Assessment

Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a molecule that combines structural features of a chlorinated pyridine and a methyl ester of benzoic acid. This unique combination necessitates a careful consideration of the potential hazards associated with each component.

  • Dichloropyridine Moiety: Chlorinated aromatic compounds are often associated with toxicity and can be harmful if inhaled, ingested, or absorbed through the skin.[1] They are also known for their potential to be environmental pollutants. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

  • Methyl Benzoate Moiety: Methyl benzoate is known to be harmful if swallowed and can cause skin and eye irritation.[2][3] It is also a combustible liquid.[2]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[4][5][6] The following table outlines the minimum required PPE for handling Methyl 4-(2,3-dichloropyridin-4-yl)benzoate in various laboratory settings.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with appropriate cartridges for organic vapors and particulates- Chemical-resistant gloves (Nitrile or Neoprene)- Safety goggles- Lab coat- Closed-toe shoesTo prevent inhalation of fine particles and protect eyes and skin from accidental contact.[7][8]
Solution Preparation and Transfers - Chemical fume hood- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Lab coat- Closed-toe shoesWorking in a fume hood minimizes inhalation of vapors. Goggles provide protection from splashes.[5]
Running Reactions and Work-up - Chemical fume hood- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Lab coat- Closed-toe shoes- Face shield (if splash hazard is high)Provides a controlled environment and protects against splashes, particularly during exothermic reactions or transfers.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk. The following procedures should be followed at all times.

Preparation and Weighing
  • Work in a Designated Area: All handling of solid Methyl 4-(2,3-dichloropyridin-4-yl)benzoate should be conducted within a certified chemical fume hood.[9]

  • Don Appropriate PPE: Before handling the compound, ensure all required PPE is correctly worn.

  • Use Designated Equipment: Utilize a dedicated set of spatulas and weighing boats.

  • Minimize Dust Formation: Handle the compound gently to avoid creating airborne dust.

Solution Preparation
  • Controlled Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Maintain Containment: Keep the container covered as much as possible during the dissolution process.

  • Clear Labeling: All containers must be clearly labeled with the chemical name and any known hazards.[1]

During the Experiment
  • Constant Vigilance: Continuously monitor the experiment for any unexpected changes.

  • Clean Workspace: Maintain a clean and organized work area to prevent accidental spills.

  • No Lone Work: Avoid working alone. Ensure a colleague is aware of the experiment being conducted.

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent followed by soap and water.

  • Proper PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Thoroughly wash hands with soap and water after removing PPE.

Disposal Plan: Managing Hazardous Waste

All waste containing Methyl 4-(2,3-dichloropyridin-4-yl)benzoate must be treated as hazardous waste.[10][11] Improper disposal can lead to environmental contamination and potential health risks.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: All liquid waste containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9][11] Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Waste Disposal Solid Waste (Gloves, Weighing Paper) Solid Waste (Gloves, Weighing Paper) Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste (Gloves, Weighing Paper)->Labeled Solid Waste Container Liquid Waste (Solvents, Reaction Mixtures) Liquid Waste (Solvents, Reaction Mixtures) Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste (Solvents, Reaction Mixtures)->Labeled Liquid Waste Container University Environmental Health & Safety University Environmental Health & Safety Labeled Solid Waste Container->University Environmental Health & Safety Labeled Liquid Waste Container->University Environmental Health & Safety Licensed Hazardous Waste Disposal Facility Licensed Hazardous Waste Disposal Facility University Environmental Health & Safety->Licensed Hazardous Waste Disposal Facility

Caption: Waste Disposal Workflow for Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and splash goggles.[12]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[13][14]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[15]

First Aid and Spill Response Workflow

cluster_0 Incident Occurs cluster_1 Immediate Actions cluster_2 Response cluster_3 Reporting Spill Spill Alert & Evacuate Alert & Evacuate Spill->Alert & Evacuate Exposure Exposure Administer First Aid Administer First Aid Exposure->Administer First Aid Contain & Clean Spill Contain & Clean Spill Alert & Evacuate->Contain & Clean Spill Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Report to Supervisor/EHS Report to Supervisor/EHS Contain & Clean Spill->Report to Supervisor/EHS Seek Medical Attention->Report to Supervisor/EHS

Caption: First Aid and Spill Response Workflow.

By adhering to these rigorous safety protocols, we can ensure that our pursuit of scientific advancement is conducted in a manner that is safe, responsible, and protective of our researchers and the environment.

References

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • Personal Protective Equipment for Fragrance Oil. (2022, July 4). Fragrance Oils Direct UK.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2).
  • Material Safety Data Sheet. (2011, June 1).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • How to Choose PPE for Chemical Work. (n.d.).
  • Methods to Treat, Control and Monitor Spilled Hazardous Materials - epa nepis. (n.d.).
  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. (n.d.).
  • Methyl benzoate MSDS. (2005, October 10).
  • Methyl benzoate - Santa Cruz Biotechnology. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Standard Operating Procedure for Pyridine. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline - Benchchem. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2,3-dichloropyridin-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2,3-dichloropyridin-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.